Weinreb Linker
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(methoxy)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-20(11-10-18(21)22)19(23)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUNCJXPHYHPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444185 | |
| Record name | Weinreb Linker | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247021-90-5 | |
| Record name | Weinreb Linker | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Weinreb Amide: A Technical Guide to Preventing Over-Addition in Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Controlled Ketone Synthesis
In the realm of organic synthesis, the formation of ketones is a fundamental transformation. However, the reaction of carboxylic acid derivatives, such as esters and acid chlorides, with potent organometallic reagents like Grignard or organolithium reagents is often plagued by a significant side reaction: over-addition.[1][2][3] This occurs because the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as the major product.[4][5] Controlling the stoichiometry of the organometallic reagent is often insufficient to prevent this undesired outcome. This lack of control presents a significant challenge for chemists, particularly in the synthesis of complex molecules where high yields and chemoselectivity are paramount.
The Weinreb-Nahm ketone synthesis, discovered by Steven M. Weinreb and Steven Nahm in 1981, provides an elegant and robust solution to this long-standing problem.[6][7][8] At the heart of this methodology is the use of a unique N-methoxy-N-methylamide, commonly known as the Weinreb amide.[9][10] This specialized amide allows for the clean and efficient synthesis of ketones from a variety of carboxylic acid derivatives and organometallic reagents, effectively suppressing the over-addition that plagues traditional methods.[1][11]
The Weinreb-Nahm Ketone Synthesis: A Strategic Overview
The Weinreb-Nahm synthesis is a two-step process that begins with the formation of the Weinreb amide from a carboxylic acid or its derivative.[6] This is typically achieved by reacting the acylating agent with N,O-dimethylhydroxylamine or its hydrochloride salt.[6][10] The resulting Weinreb amide is then treated with an organometallic reagent, such as a Grignard reagent or an organolithium species, to afford the desired ketone after a mild acidic workup.[1][6] The true ingenuity of this method lies in the unique stability of the reaction intermediate, which is the key to preventing over-addition.
The Core Mechanism: Stabilization Through a Chelated Tetrahedral Intermediate
The remarkable selectivity of the Weinreb-Nahm ketone synthesis is attributed to the formation of a stable tetrahedral intermediate upon nucleophilic attack on the amide carbonyl.[5][6] This stability arises from the ability of the N-methoxy group to chelate the metal ion (e.g., MgX⁺ or Li⁺) in a five-membered ring.[1][4][5]
Here's a step-by-step breakdown of the mechanism:
-
Nucleophilic Addition: The organometallic reagent (R'-M) adds to the electrophilic carbonyl carbon of the Weinreb amide, forming a tetrahedral intermediate.[12]
-
Chelation and Stabilization: The metal cation (M⁺) is coordinated by both the newly formed anionic oxygen and the oxygen of the N-methoxy group.[4][5] This chelation forms a stable five-membered ring that locks the tetrahedral intermediate in place.[2][9][10][13]
-
Prevention of Collapse: This chelated intermediate is significantly more stable than the analogous intermediate formed from an ester or acid chloride.[3] It does not readily collapse to form the ketone under the reaction conditions.[4] This stability is the crucial factor that prevents the second addition of the organometallic reagent.
-
Acidic Workup and Ketone Formation: Upon the addition of a mild acid during the workup, the chelated intermediate is protonated and subsequently collapses, eliminating N,O-dimethylhydroxylamine and yielding the final ketone product.[12]
The following diagram illustrates the formation of the stable, chelated tetrahedral intermediate:
Caption: Chelation of the metal by the N-methoxy group stabilizes the tetrahedral intermediate.
Experimental Protocol: Synthesis of Benzophenone via a Weinreb Amide
This protocol provides a detailed methodology for the preparation of a Weinreb amide from benzoyl chloride and its subsequent conversion to benzophenone using a Grignard reagent.
Part 1: Synthesis of N-methoxy-N-methylbenzamide (Weinreb Amide)
Materials:
-
Benzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM in a round-bottom flask at 0 °C, add pyridine (2.5 eq) dropwise.
-
Slowly add a solution of benzoyl chloride (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-methoxy-N-methylbenzamide.
-
The product can be purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of Benzophenone
Materials:
-
N-methoxy-N-methylbenzamide
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Slowly add phenylmagnesium bromide (1.2 eq) to the solution via syringe.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure benzophenone.
Scope and Versatility of the Weinreb-Nahm Ketone Synthesis
A significant advantage of the Weinreb-Nahm synthesis is its broad substrate scope and functional group tolerance.[6] The reaction is compatible with a wide range of functional groups, including esters, silyl ethers, N-protected amino acids, and even α,β-unsaturated systems.[6] A diverse array of organometallic nucleophiles can be employed, including Grignard reagents, organolithium reagents, and organocuprates.[6][7]
| Organometallic Reagent (R'-M) | Typical Yield (%) | Notes |
| Alkyl Grignard (e.g., MeMgBr) | 85-95% | Generally high yields for simple alkyl additions. |
| Aryl Grignard (e.g., PhMgBr) | 80-90% | Effective for the synthesis of aryl ketones. |
| Alkenyl Grignard (e.g., VinylMgBr) | 75-85% | Good yields for the formation of enones. |
| Alkyl Lithium (e.g., n-BuLi) | 80-95% | Highly reactive, often requires lower temperatures. |
| Aryl Lithium (e.g., PhLi) | 75-90% | Effective, but can sometimes be more prone to side reactions than Grignards. |
This versatility has made the Weinreb-Nahm ketone synthesis an indispensable tool in the synthesis of complex natural products and pharmaceuticals.[6]
Conclusion
The Weinreb amide serves as a highly effective and reliable functional group for the synthesis of ketones, elegantly overcoming the persistent issue of over-addition encountered with more traditional methods. The key to its success lies in the formation of a stable, chelated tetrahedral intermediate that prevents a second nucleophilic attack. The broad substrate scope, functional group tolerance, and consistently high yields have solidified the Weinreb-Nahm ketone synthesis as a cornerstone of modern organic chemistry, empowering chemists in academic research and industrial drug development to construct complex molecular architectures with precision and efficiency.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Weinreb (ketone synthesis) [quimicaorganica.org]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to N,O-Dimethylhydroxylamine Hydrochloride in Weinreb Amide Formation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Mastering Acyl-Carbon Bond Formation
In the landscape of modern organic synthesis, the precise and controlled formation of acyl-carbon bonds is paramount. The Weinreb-Nahm ketone synthesis stands as a pillar of reliability, offering a robust solution to the perennial challenge of over-addition that plagues reactions with more reactive acylating agents like acid chlorides or esters.[1][2] At the heart of this methodology lies the N-methoxy-N-methylamide , more commonly known as the Weinreb amide . This guide provides an in-depth technical exploration of the formation of these crucial intermediates using N,O-dimethylhydroxylamine hydrochloride, elucidating the underlying mechanisms, providing field-tested protocols, and discussing the strategic advantages that have cemented this reaction's place in the synthetic chemist's toolbox, from academic research to industrial drug development.
The Core Reagent: N,O-Dimethylhydroxylamine Hydrochloride
N,O-Dimethylhydroxylamine hydrochloride [CAS: 6638-79-5] is a white to off-white crystalline solid, valued for its stability and ease of handling compared to the free amine.[3][4][5] Its commercial availability as a hydrochloride salt necessitates a crucial, yet straightforward, in situ neutralization step to liberate the nucleophilic free amine required for the amidation reaction.[3]
| Property | Value |
| Molecular Formula | C₂H₈ClNO |
| Molecular Weight | 97.54 g/mol |
| Melting Point | 112-115 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, ethanol |
Table 1: Physicochemical Properties of N,O-Dimethylhydroxylamine Hydrochloride.[4][5]
The unique N-methoxy substitution is the key to the subsequent stability of the reaction intermediate, a feature that will be explored in the following section.
The Mechanism: Engineering Stability to Prevent Over-Addition
The primary advantage of the Weinreb amide is its ability to react with a single equivalent of a potent nucleophile (e.g., Grignard or organolithium reagents) to form a ketone after acidic workup, without the common side reaction of over-addition to form a tertiary alcohol.[1][6] This remarkable selectivity is a direct consequence of the reaction mechanism.
Upon nucleophilic attack at the Weinreb amide carbonyl, a tetrahedral intermediate is formed. Unlike the intermediate formed from an ester or acid chloride, this species is stabilized by the formation of a five-membered chelate ring involving the metal cation (e.g., MgX⁺ or Li⁺), the carbonyl oxygen, and the N-methoxy oxygen.[2][6] This chelated intermediate is exceptionally stable at low temperatures and does not collapse to release the ketone until an acidic aqueous workup is performed.[1][2] This sequestration of the carbonyl functionality within the stable chelate effectively prevents a second nucleophilic addition.
Caption: Mechanism of ketone synthesis from a Weinreb amide.
Experimental Protocol: Synthesis of a Weinreb Amide
The formation of a Weinreb amide can be achieved from various carboxylic acid derivatives, including acid chlorides, esters, and the parent carboxylic acid itself using coupling reagents.[7][8] The following is a robust, general protocol starting from a carboxylic acid, utilizing a common peptide coupling agent.
Objective: To convert a generic carboxylic acid (R-COOH) into its corresponding N-methoxy-N-methylamide.
Materials:
-
Carboxylic Acid (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
1,1'-Carbonyldiimidazole (CDI) or similar coupling agent (e.g., DCC, HATU) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Pyridine or Triethylamine) if not using a method like CDI activation (1.1 eq)
-
1 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄ (for drying)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and anhydrous DCM. Stir to dissolve.
-
Acid Activation: Add the coupling agent, such as CDI (1.1 eq), in one portion.[9] Effervescence (CO₂ evolution) may be observed. Allow the mixture to stir at room temperature for 45-60 minutes to form the activated acyl-imidazole intermediate.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture. If the coupling agent used does not also act as a base (unlike CDI to some extent), a tertiary amine base like pyridine would be required here to neutralize the hydrochloride salt.[10]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Aqueous Workup: Quench the reaction by adding 1 M HCl.[9] Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, deionized water, saturated NaHCO₃ solution, and finally, brine.[9] This washing sequence removes unreacted amine, residual acid, and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.
Caption: General experimental workflow for Weinreb amide synthesis.
Scope, Advantages, and Strategic Considerations
The true power of a synthetic method lies in its versatility and reliability across a range of substrates. The Weinreb amide formation is compatible with a vast array of functional groups, making it a highly valuable tool in complex molecule synthesis.[1]
Key Advantages:
-
Selectivity: As detailed, it masterfully avoids the over-addition of organometallic reagents, leading to clean formation of ketones or, with reducing agents like LiAlH₄, aldehydes.[3][10]
-
Stability: Weinreb amides are generally stable, often crystalline compounds that can be purified by chromatography and stored for future use.[3]
-
Versatility: The method is amenable to a wide range of carboxylic acids (aliphatic, aromatic, heterocyclic) and can be coupled with numerous organometallic reagents and reducing agents.[3][7]
-
Mild Conditions: The reaction typically proceeds under mild conditions, preserving sensitive functional groups elsewhere in the molecule, including N-protected amino acids, silyl ethers, and esters.[1][3]
| Method | Acylating Agent | Key Feature | Common Issue |
| Weinreb Synthesis | Weinreb Amide | Stable chelated intermediate | Requires prior amide formation |
| Grignard Reaction | Ester | Readily available | Over-addition to form tertiary alcohol |
| Grignard Reaction | Acid Chloride | Highly reactive | Over-addition , low functional group tolerance |
| Friedel-Crafts Acylation | Acid Chloride | Good for aryl ketones | Limited to electron-rich aromatics, requires Lewis acid |
Table 2: Comparison of Ketone Synthesis Methods.
Conclusion: A Cornerstone of Modern Synthesis
The Weinreb amide, prepared efficiently using N,O-dimethylhydroxylamine hydrochloride, represents a cornerstone of modern synthetic strategy. Its ability to act as a robust and reliable acylating agent that circumvents the common problem of over-addition provides chemists with a level of control that is essential for the intricate task of drug development and natural product synthesis.[1][6] By understanding the mechanistic underpinnings and mastering the straightforward experimental protocols, researchers can confidently deploy this powerful transformation to achieve their synthetic goals with precision and efficiency.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical [ketonepharma.com]
- 5. N,O-二甲基羟胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Weinreb amides [pubsapp.acs.org]
The Weinreb-Nahm Ketone Synthesis: A Technical Guide to a Cornerstone of Modern Organic Chemistry
Abstract
This in-depth technical guide provides a comprehensive overview of the Weinreb-Nahm ketone synthesis, a pivotal reaction in modern organic chemistry. Developed to overcome the persistent challenge of over-addition by organometallic reagents in ketone synthesis, this method offers a robust and high-yielding pathway to a diverse range of ketones and aldehydes. This document will delve into the historical context that necessitated such a discovery, provide a detailed mechanistic explanation of the reaction, present meticulously curated experimental protocols, and explore the broad scope and limitations of this indispensable synthetic tool. Designed for researchers, scientists, and drug development professionals, this guide aims to be an authoritative resource, blending foundational principles with practical, field-proven insights.
Introduction: The Pre-Weinreb-Nahm Conundrum in Ketone Synthesis
Prior to 1981, the synthesis of ketones from carboxylic acid derivatives and highly reactive organometallic reagents, such as Grignard and organolithium reagents, was often a frustrating endeavor.[1][2] The primary obstacle was the inherent reactivity of the ketone product itself.[2] The newly formed ketone is often more reactive than the starting ester or acyl chloride, leading to a second nucleophilic attack by the organometallic reagent. This over-addition results in the formation of tertiary alcohols as undesired byproducts, significantly diminishing the yield of the target ketone.[3][4]
To circumvent this, chemists often resorted to less reactive organometallic reagents, such as organocadmium[5][6] and organozinc compounds. While these reagents offered improved selectivity for ketone formation, they came with their own set of drawbacks, most notably high toxicity and limited functional group tolerance. The need for a general, high-yielding, and functional-group-tolerant method for ketone synthesis was a significant challenge in the field of organic synthesis.
It was against this backdrop that Steven M. Weinreb and Steven Nahm, at The Pennsylvania State University, developed a groundbreaking solution. In their seminal 1981 paper published in Tetrahedron Letters, they introduced the use of N-methoxy-N-methylamides, now famously known as Weinreb-Nahm amides, as highly effective acylating agents.[3][7][8] This discovery revolutionized ketone synthesis by providing a reliable method to prevent over-addition, thus consistently affording high yields of the desired ketone products.[9][10][11]
The Heart of the Matter: Mechanistic Underpinnings of the Weinreb-Nahm Synthesis
The remarkable success of the Weinreb-Nahm synthesis lies in the unique stability of the tetrahedral intermediate formed upon nucleophilic attack.[1][4] Unlike the intermediates in reactions with esters or acyl chlorides, the Weinreb-Nahm intermediate is stabilized by chelation.
The reaction proceeds as follows:
-
Nucleophilic Addition: An organometallic reagent (organolithium or Grignard) adds to the carbonyl carbon of the Weinreb-Nahm amide.
-
Formation of a Chelated Intermediate: The tetrahedral intermediate formed is stabilized by the coordination of the metal cation (Li⁺ or MgX⁺) between the newly formed oxyanion and the N-methoxy oxygen atom. This forms a stable five-membered ring.[1]
-
Stability at Low Temperatures: This chelated intermediate is stable at low temperatures, preventing the premature collapse of the intermediate and elimination of the leaving group.[4]
-
Aqueous Workup: Upon aqueous workup, the chelated intermediate is hydrolyzed to release the desired ketone.
This chelation is the key to the reaction's success. It effectively "protects" the intermediate from further reaction until the desired moment of workup, thus preventing the problematic over-addition.[10][12]
Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.
Experimental Protocols: A Practical Guide
The Weinreb-Nahm synthesis is a two-stage process: first, the preparation of the Weinreb-Nahm amide, and second, its reaction with an organometallic reagent.
Synthesis of the Weinreb-Nahm Amide
Weinreb-Nahm amides can be prepared from various starting materials, with the choice often depending on the availability and stability of the starting carboxylic acid derivative.
This is the most common and often highest-yielding method.
-
Reagents and Equipment:
-
Acyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Inert atmosphere (nitrogen or argon)
-
Standard glassware for organic synthesis
-
-
Step-by-Step Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 equivalents) dropwise.
-
Stir the resulting slurry for 15-30 minutes at 0 °C.
-
Add a solution of the acyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel to afford the pure Weinreb-Nahm amide.
-
Direct conversion from carboxylic acids is possible using a variety of coupling reagents.
-
Reagents and Equipment:
-
Carboxylic acid
-
N,O-dimethylhydroxylamine hydrochloride
-
Coupling agent (e.g., DCC, EDC, HATU, or CDI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., DCM or DMF)
-
Inert atmosphere
-
-
Step-by-Step Procedure (using EDC):
-
To a solution of the carboxylic acid (1.0 equivalent), N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents), and a coupling additive such as HOBt (1.1 equivalents) in anhydrous DCM under an inert atmosphere, add triethylamine (2.5 equivalents).
-
Cool the mixture to 0 °C and add EDC (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Synthesis of the Ketone
The second stage involves the reaction of the purified Weinreb-Nahm amide with an organometallic reagent.
-
Reagents and Equipment:
-
Weinreb-Nahm amide
-
Organolithium or Grignard reagent (typically 1.1-1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere
-
Dry ice/acetone or cryocool for low-temperature control
-
-
Step-by-Step Procedure:
-
Dissolve the Weinreb-Nahm amide (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the organometallic reagent (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting ketone by flash column chromatography.
-
Caption: General workflow for the Weinreb-Nahm ketone synthesis.
Scope, Limitations, and Variations
Scope of the Reaction
A significant advantage of the Weinreb-Nahm synthesis is its broad substrate scope and high functional group tolerance.[4]
-
Organometallic Reagents: A wide variety of Grignard and organolithium reagents are effective, including alkyl, vinyl, aryl, and alkynyl nucleophiles.[4]
-
Functional Group Tolerance: The reaction conditions are mild enough to tolerate a range of sensitive functional groups, such as esters, silyl ethers, N-protected amino acids, and various heterocycles.[4]
Table 1: Examples of Ketone Synthesis from the Original 1981 Weinreb and Nahm Publication [3]
| Entry | Weinreb-Nahm Amide (R) | Organometallic Reagent (R') | Product (Ketone) | Yield (%) |
| 1 | Phenyl | CH₃MgBr | Acetophenone | 95 |
| 2 | Phenyl | PhMgBr | Benzophenone | 92 |
| 3 | Cyclohexyl | CH₃Li | Cyclohexyl methyl ketone | 94 |
| 4 | n-Heptyl | PhLi | n-Heptyl phenyl ketone | 87 |
| 5 | Phenyl | (CH₂=CH)MgBr | Phenyl vinyl ketone | 75 |
| 6 | Cinnamyl | CH₃MgBr | 4-Phenyl-3-buten-2-one | 96 |
Limitations
Despite its broad utility, the Weinreb-Nahm synthesis has some limitations:
-
Steric Hindrance: Highly sterically hindered Weinreb amides or organometallic reagents can lead to slower reaction rates or lower yields.
-
Highly Basic Nucleophiles: With extremely basic or sterically demanding nucleophiles, elimination of the methoxide group can sometimes occur as a side reaction.
Variations and Modern Advances
The fundamental concept of the Weinreb-Nahm synthesis has been extended and refined over the years.
-
Aldehyde Synthesis: As reported in their original paper, Weinreb and Nahm demonstrated that the reduction of Weinreb amides with a mild hydride source, such as lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H), provides a high-yielding route to aldehydes.[4]
-
Chiral Auxiliaries: The Weinreb amide functionality has been incorporated into chiral auxiliaries, enabling the asymmetric synthesis of enantioenriched ketones.[4][9]
-
Solid-Phase Synthesis: The development of solid-phase supported Weinreb amides has facilitated their use in combinatorial chemistry and high-throughput synthesis.[13]
Conclusion
The Weinreb-Nahm ketone synthesis stands as a testament to the power of elegant mechanistic design in solving long-standing synthetic challenges. Its discovery provided a reliable and general method for the preparation of ketones, a fundamental transformation in organic chemistry. The reaction's high yields, excellent functional group tolerance, and predictable nature have cemented its place as an indispensable tool in the synthesis of complex molecules, from natural products to pharmaceuticals. As research continues to build upon the foundational principles laid out by Weinreb and Nahm, the legacy of this remarkable reaction will undoubtedly continue to shape the future of organic synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. [PDF] The use of organocadmium reagents for the preparation of ketones. | Semantic Scholar [semanticscholar.org]
- 6. designer-drug.com [designer-drug.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]
- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
The Weinreb Amide: A Cornerstone in the Architectural Feats of Natural Product Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The N-methoxy-N-methylamide, colloquially known as the Weinreb amide, has cemented its status as an indispensable tool in the synthetic organic chemist's arsenal. Its remarkable stability and predictable reactivity have rendered it a cornerstone in the intricate art of natural product synthesis. This guide provides a comprehensive exploration of the strategic application of Weinreb amides in the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of their utility, present detailed protocols for their formation and transformation, and showcase their pivotal role in the total synthesis of several notable natural products. Through a blend of theoretical principles and field-proven applications, this document aims to equip researchers with the knowledge to effectively leverage the Weinreb amide in their own synthetic endeavors.
The Weinreb Amide: A Paradigm of Controlled Reactivity
The synthesis of ketones and aldehydes is a fundamental transformation in organic chemistry. However, the use of highly reactive organometallic reagents with common acylating agents like esters or acid chlorides is often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1] This lack of control can significantly diminish the yield of the desired carbonyl compound and complicate purification processes, a particularly vexing issue in the context of multi-step natural product synthesis where material preservation is paramount.
In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the N-methoxy-N-methylamide.[2] The genius of the Weinreb amide lies in its ability to tame the reactivity of organometallic reagents through the formation of a stable, chelated tetrahedral intermediate.[2][3] Upon nucleophilic attack at the carbonyl carbon, the N-methoxy group's oxygen atom coordinates to the metal cation (e.g., Li⁺ or Mg²⁺), forming a stable five-membered ring.[2] This intermediate is sufficiently robust to prevent the collapse of the carbonyl group and subsequent second addition of the organometallic reagent.[4] The desired ketone or aldehyde is then liberated upon aqueous workup.[3][5]
This unique mechanism confers several key advantages upon the Weinreb amide:
-
Exceptional Control: It effectively prevents over-addition, ensuring high yields of the desired ketone or aldehyde.[1]
-
Broad Substrate Scope: It is tolerant of a wide array of functional groups, making it suitable for use in complex molecular environments.[2]
-
Versatility: Weinreb amides can be readily converted to either ketones (via reaction with organometallic reagents) or aldehydes (via reduction with hydride reagents).
-
Stability: They are generally stable compounds that can be purified by chromatography and stored for future use.
The following diagram illustrates the chelation-controlled mechanism that underpins the Weinreb amide's utility.
Caption: Chelation-controlled reaction of a Weinreb amide.
Methodologies for Weinreb Amide Synthesis and Transformation
The preparation and subsequent reaction of Weinreb amides can be achieved through a variety of reliable methods. The choice of protocol often depends on the nature of the starting material and the overall synthetic strategy.
Synthesis of Weinreb Amides from Carboxylic Acids
A common and direct route to Weinreb amides involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. A plethora of coupling reagents can facilitate this transformation.
Experimental Protocol: General Procedure for Weinreb Amide Formation
-
To a solution of the carboxylic acid (1.0 equiv) in an appropriate aprotic solvent (e.g., CH₂Cl₂, THF) at 0 °C, add the coupling agent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).
-
Stir the mixture for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Weinreb amide.
| Coupling Reagent | Base | Solvent | Typical Yield (%) | Reference |
| HATU | DIPEA | CH₂Cl₂ | 85-95 | [6] |
| DCC/HOBt | NMM | THF/CH₂Cl₂ | 80-90 | [5] |
| T3P | Pyridine | EtOAc | 80-95 | [6] |
| POCl₃ | DIPEA | CH₂Cl₂ | ~87 | [7] |
Transformation of Weinreb Amides
The reaction of a Weinreb amide with an organometallic reagent is a highly efficient method for ketone synthesis.
Experimental Protocol: Ketone Synthesis via Grignard Reaction
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.
-
Add the Grignard reagent (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction at the same temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., Et₂O, EtOAc).
-
Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the ketone.
The partial reduction of a Weinreb amide with a hydride reagent provides a reliable route to aldehydes.
Experimental Protocol: Aldehyde Synthesis via DIBAL-H Reduction
-
Dissolve the Weinreb amide (1.0 equiv) in an anhydrous solvent such as toluene or CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add DIBAL-H (1.0 M in hexanes, 1.1-1.5 equiv) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 30-60 minutes.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde, which can be used directly or purified by chromatography.
Case Studies in Natural Product Synthesis
The true power of the Weinreb amide is most evident in its application to the total synthesis of complex natural products, where its chemoselectivity and reliability are paramount.
The Total Synthesis of Amphidinolide J
In their convergent total synthesis of the marine macrolide Amphidinolide J, Meyer and Cossy employed a Weinreb amide for a crucial C-C bond formation.[8][9] The retrosynthetic analysis identified a key disconnection at the C12-C13 bond, which was strategically formed by the addition of an alkynyllithium reagent to a Weinreb amide.[9]
Caption: Retrosynthetic strategy for Amphidinolide J.
This approach was strategically advantageous as the Weinreb amide provided a robust electrophile that would not be susceptible to side reactions with the sensitive functional groups present in the molecule. Furthermore, the resulting ynone intermediate was a versatile precursor for the subsequent stereoselective reduction to the desired allylic alcohol. The conversion of methyl ester 14 to Weinreb amide 15 proceeded in 84% yield, and the subsequent addition of the alkynyllithium reagent to form the C12-C13 bond was also highly efficient.[9]
The Total Synthesis of Spirofungin A
The total synthesis of the antifungal agent Spirofungin A by Shimizu and Sodeoka provides another compelling example of the strategic use of a Weinreb amide.[7] A key fragment coupling involved the reaction of an alkynyllithium species with a Weinreb amide to construct the C10-C11 bond, leading to a ketone that would ultimately become part of the spiroketal core.[7]
The choice of a Weinreb amide in this context was critical for ensuring a clean and high-yielding coupling reaction, avoiding the potential for over-addition that could have occurred with a more reactive electrophile. This allowed for the efficient assembly of a complex intermediate en route to the natural product.
The Total Synthesis of Rapamycin
In Ley's total synthesis of the potent immunosuppressant rapamycin, a Weinreb amide was utilized in the construction of a key C22-C32 fragment.[10][11] The addition of a vinyllithium reagent to a Weinreb amide afforded the desired enone in a significantly improved yield compared to alternative approaches.[12] This transformation highlights the utility of Weinreb amides in coupling complex, sterically demanding fragments in the late stages of a synthesis.
References
- 1. Synthesis of the spiroacetal parts of spirofungin A and B | Semantic Scholar [semanticscholar.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total synthesis of amphidinolide J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total Synthesis of Rapamycin by Ley [organic-chemistry.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
The Weinreb Amide: A Cornerstone in Modern Aldehyde Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Controlled Carbonyl Reduction and the Elegance of the Weinreb Amide
In the landscape of synthetic organic chemistry, the selective synthesis of aldehydes represents a fundamental and often challenging task. The aldehyde functional group is a versatile intermediate, readily participating in a vast array of carbon-carbon bond-forming reactions and other transformations crucial for the construction of complex molecular architectures. However, the inherent reactivity of aldehydes makes their preparation susceptible to over-reduction to the corresponding primary alcohol, a common pitfall with many powerful hydride-based reducing agents. This challenge necessitates a robust and reliable methodology that can predictably deliver the aldehyde product while tolerating a wide range of other functional groups.
Enter the N-methoxy-N-methylamide, more commonly known as the Weinreb amide. First introduced by Steven M. Nahm and Steven M. Weinreb in 1981, this unassuming functional group has revolutionized the synthesis of both ketones and, critically for this guide, aldehydes.[1][2] The ingenuity of the Weinreb amide lies in its ability to react with a single equivalent of a hydride reagent and form a stable tetrahedral intermediate, which resists further reduction.[3][4] This guide will provide a comprehensive technical overview of the Weinreb amide as a premier precursor for aldehyde synthesis, delving into its mechanistic underpinnings, practical applications, and field-proven protocols.
The Mechanistic Heart of the Matter: Chelation-Controlled Stability
The remarkable stability of the intermediate formed during the reduction of a Weinreb amide is the key to its success. When a typical ester or acid chloride is treated with a strong hydride reagent like lithium aluminum hydride (LiAlH4), the initial reduction to the aldehyde is followed by a rapid second reduction to the primary alcohol. This is because the aldehyde is more reactive than the starting ester.
The Weinreb amide circumvents this issue through the formation of a stable, five-membered cyclic chelate with the metal ion of the hydride reagent (e.g., aluminum or lithium).[3][4] Upon nucleophilic attack of the hydride at the amide carbonyl, the resulting tetrahedral intermediate is stabilized by the coordination of the N-methoxy oxygen to the metal center.[3][4] This chelated intermediate is stable at low temperatures and does not collapse to the aldehyde until acidic or aqueous workup.[4][5] This crucial pause in the reaction sequence prevents the over-reduction that plagues other methods.
References
- 1. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Weinreb amides [pubsapp.acs.org]
An In-Depth Technical Guide to the Reactivity of Weinreb Amides with Organometallics
<-3a _2f_br>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advent of a Reliable Ketone Synthesis
In the realm of organic synthesis, the formation of carbon-carbon bonds to construct ketones is a fundamental transformation. However, traditional methods involving the reaction of organometallic reagents with common acylating agents like esters or acid chlorides are often plagued by a significant side reaction: over-addition.[1][2][3] This occurs because the ketone product is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[2] This lack of selectivity necessitates careful control of stoichiometry and reaction conditions, often with limited success.
In 1981, Steven M. Weinreb and Steven Nahm reported a groundbreaking solution to this long-standing problem: the use of N-methoxy-N-methylamides, now ubiquitously known as Weinreb amides.[1][3] This innovative approach provides a robust and highly selective method for the synthesis of ketones and aldehydes from a variety of carboxylic acid derivatives.[1][4][5][6] The key to the success of the Weinreb amide lies in its unique ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent, effectively preventing the problematic over-addition.[4][5][6][7][8][9][10] This guide will provide an in-depth exploration of the reactivity of Weinreb amides with organometallics, delving into the mechanistic underpinnings, practical considerations, and broad synthetic utility of this indispensable tool in modern organic chemistry.
The Mechanistic Cornerstone: Chelation-Stabilized Tetrahedral Intermediate
The remarkable selectivity of the Weinreb ketone synthesis is attributed to the formation of a stable five-membered cyclic intermediate.[6][7][8][9] When an organometallic reagent (such as a Grignard or organolithium reagent) adds to the carbonyl carbon of the Weinreb amide, a tetrahedral intermediate is formed.[1][5] Unlike the analogous intermediate in reactions with esters or acid chlorides, this species is stabilized by chelation between the metal cation (e.g., MgX⁺ or Li⁺) and both the newly formed oxyanion and the nitrogen-bound methoxy group.[1][11]
This chelation effectively sequesters the intermediate, rendering it stable at low temperatures and preventing its collapse to the ketone until a deliberate aqueous workup.[1][4] This stability is the crucial factor that inhibits a second nucleophilic addition.[10] The acidic workup then hydrolyzes the chelate, liberating the desired ketone in high yield.[5][11]
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to Solid-Phase Synthesis Utilizing Weinreb Resin
Abstract
Solid-phase synthesis has revolutionized the landscape of chemical and pharmaceutical research, enabling the rapid and efficient construction of complex molecules. Among the diverse array of solid supports, Weinreb resin has emerged as a particularly powerful tool, facilitating the synthesis of peptides and small molecules that culminate in the versatile Weinreb amide functionality. This guide provides a comprehensive overview of solid-phase synthesis using Weinreb resin, from the fundamental principles to detailed experimental protocols. We will delve into the mechanistic underpinnings of Weinreb amide chemistry on a solid support, explore its strategic advantages in drug discovery and complex molecule synthesis, and provide field-proven insights into optimizing this powerful technique. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique capabilities of Weinreb resin in their synthetic endeavors.
Introduction: The Strategic Advantage of Weinreb Amides in Solid-Phase Synthesis
The synthesis of carbonyl compounds, particularly ketones and aldehydes, is a cornerstone of organic chemistry. However, the direct conversion of carboxylic acids or their derivatives using highly reactive organometallic reagents is often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1] The Weinreb amide, an N-methoxy-N-methylamide, provides an elegant solution to this challenge.
The Weinreb Amide: A Chemoselective Linchpin for Carbonyl Synthesis
Discovered by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide serves as a stable and versatile precursor to ketones and aldehydes.[2] Its unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents (such as Grignard or organolithium reagents) or metal hydrides.[2][3] This intermediate prevents the common problem of over-addition and, upon acidic workup, collapses to furnish the desired ketone or aldehyde in high yield.[4]
The Solid-Phase Paradigm: Synergizing Weinreb Chemistry with High-Throughput Synthesis
The integration of Weinreb amide chemistry with solid-phase synthesis offers a synergistic combination of efficiency and versatility. By immobilizing the Weinreb amide on a polymeric support, the laborious and often problematic aqueous workups associated with solution-phase synthesis are replaced by simple filtration steps.[5][6] This not only streamlines the purification process but also makes the methodology amenable to parallel synthesis and the generation of chemical libraries.[5]
Applications in Drug Discovery and Complex Molecule Synthesis
The ability to readily access aldehydes and ketones, which are valuable synthetic intermediates, has made Weinreb resin an attractive tool in drug discovery and the synthesis of natural products.[2][7] Peptide aldehydes and ketones, for instance, are known to be potent enzyme inhibitors and probes for studying protein structure and function.[7] The solid-phase approach using Weinreb resin has been successfully employed in the synthesis of a variety of complex molecules, including "unnatural" amino aldehydes and ketones, as well as macrocyclic peptides.[8][9][10]
The Core of the Technology: Weinreb Resin
Structure and Functionality of Weinreb Resin
Weinreb resin is typically a polystyrene-based resin functionalized with an N-methoxy-N-methylamine linker.[11] Commercially available Weinreb AM (aminomethyl) resin is a common starting point for solid-phase synthesis.[10] The loading of the first amino acid or carboxylic acid is achieved by coupling to the secondary amine of the linker.
The Underlying Chemistry: Mechanism of Action
The key to the Weinreb resin's utility lies in the stability of the resin-bound Weinreb amide. This stability allows for a wide range of chemical transformations to be performed on the growing molecule without affecting the linker. The final cleavage step, which liberates the product from the resin, is a reductive or organometallic reaction that simultaneously converts the Weinreb amide to the desired aldehyde or ketone.
Experimental Workflow: From Resin to Product
The general workflow for solid-phase synthesis on Weinreb resin can be divided into three main stages: loading of the first building block, elongation of the molecular chain (if applicable), and cleavage with concomitant formation of the carbonyl group.
Stage 1: Loading of the First Building Block (Amino Acid or Carboxylic Acid)
The initial step involves the covalent attachment of the first building block, typically an Fmoc-protected amino acid, to the Weinreb resin.
The choice of coupling reagent is critical for efficient loading. Strong activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a tertiary amine base like DIPEA (N,N-Diisopropylethylamine) are commonly used to ensure high loading efficiency.[12][13] The use of Fmoc (9-fluorenylmethyloxycarbonyl) as the Nα-protecting group is standard in this protocol, as it is readily cleaved under basic conditions that are orthogonal to the acid-labile side-chain protecting groups and the final reductive cleavage from the resin.[14]
-
Resin Swelling: Swell the Weinreb resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[13]
-
Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10-20 minutes to ensure complete removal of the Fmoc group.[10][15]
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine and the piperidine-fulvene adduct.[13][16]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), an activating agent like HATU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.[13]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.[13]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and then with dichloromethane (DCM) (3 times).[13]
-
Drying: Dry the loaded resin under vacuum.[13]
-
Loading Determination (Optional): The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the piperidine-fulvene adduct released during a quantitative Fmoc deprotection of a small, weighed amount of the dried resin.[10]
Experimental Workflow for Loading Weinreb Resin
A schematic representation of the key steps involved in loading the first amino acid onto Weinreb resin.
Stage 2: Elongation of the Peptide Chain (for Peptide Synthesis)
For the synthesis of peptides, the loaded resin is subjected to iterative cycles of Fmoc deprotection and amino acid coupling.
The standard Fmoc/tBu (tert-butyl) strategy is fully compatible with Weinreb resin.[17] The iterative deprotection of the N-terminal Fmoc group is achieved with piperidine, while the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) remain intact.[14]
The protocol for peptide coupling is essentially a repetition of the loading steps for each subsequent amino acid in the desired sequence.
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using an appropriate activation method (e.g., HATU/DIPEA).
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle until the desired peptide sequence is assembled.
Stage 3: Cleavage and Concomitant Conversion to Aldehydes or Ketones
The final and most crucial step is the cleavage of the synthesized molecule from the resin, which concurrently generates the target aldehyde or ketone.
The choice of cleavage reagent dictates the final product. Mild reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) will reduce the Weinreb amide to an aldehyde.[18][19] Conversely, treatment with Grignard reagents or organolithium reagents will result in the formation of a ketone.[5][19]
Cleavage Mechanism of Weinreb Resin
The divergent pathways for aldehyde and ketone synthesis from the resin-bound Weinreb amide.
-
Resin Preparation: Suspend the dry peptide-resin in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon) and cool to 0 °C in an ice bath.[15][18]
-
Reduction: Slowly add a solution of LiAlH₄ (typically 2 molar equivalents, plus one additional equivalent for each amide or urethane group in the peptide) in THF to the resin suspension.[15][18]
-
Quenching: Carefully quench the reaction by the dropwise addition of a 5% aqueous solution of potassium hydrogen sulfate (KHSO₄).[15][18]
-
Filtration and Extraction: Filter the mixture and wash the resin with DCM. Combine the filtrates and wash sequentially with 5% aqueous KHSO₄, saturated aqueous sodium bicarbonate (NaHCO₃), and saturated aqueous sodium chloride (brine).[18]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde product.[18]
-
Resin Preparation: Swell the peptide-resin in anhydrous THF under an inert atmosphere.
-
Grignard Reaction: Add the Grignard reagent (e.g., ethylmagnesium bromide) to the resin suspension and stir at room temperature.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Filtration and Extraction: Filter the resin and extract the filtrate with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer and concentrate to yield the crude ketone.
Process Optimization and Troubleshooting
Monitoring Reaction Completion
The completion of coupling reactions can be monitored using qualitative tests such as the Kaiser test or the Chloranil test to detect the presence of free primary amines.[10] A positive result (blue color for the Kaiser test) indicates an incomplete reaction, necessitating a second coupling.
Common Pitfalls and Their Solutions
| Problem | Potential Cause | Solution |
| Low Loading Efficiency | Incomplete swelling of the resin; Inefficient activation of the amino acid. | Ensure adequate swelling time; Use a more potent activating agent like HATU. |
| Incomplete Coupling | Steric hindrance from bulky amino acids. | Double couple the amino acid; Increase the reaction time. |
| Over-reduction to Alcohol | Excess of reducing agent; Elevated reaction temperature. | Carefully control the stoichiometry of the reducing agent; Maintain a low reaction temperature (0 °C). |
| Low Yield of Ketone | Inactive Grignard reagent. | Use freshly prepared or titrated Grignard reagent. |
Case Study: Synthesis of a Peptide Aldehyde
The synthesis of the proteasome inhibitor scytonemide A, a macrocyclic imine, has been accomplished using a solid-phase approach on Weinreb AM resin.[10] In this synthesis, a heptapeptide was assembled on the resin using standard Fmoc SPPS protocols. Subsequent cleavage with LiAlH₄ generated the peptidyl aldehyde, which underwent spontaneous intramolecular cyclization to form the desired imine macrocycle.[10] This example highlights the utility of Weinreb resin in the synthesis of complex, biologically active molecules.
Conclusion: The Enduring Utility of Weinreb Resin in Modern Synthesis
Weinreb resin stands as a testament to the power of synergistic chemical strategies. By combining the chemoselectivity of the Weinreb amide with the efficiency of solid-phase synthesis, this methodology provides a robust and versatile platform for the synthesis of aldehydes and ketones. Its applicability in the construction of diverse molecular architectures, from simple organic molecules to complex peptides, ensures its continued relevance in the fields of medicinal chemistry, drug discovery, and beyond. The streamlined workflow and amenability to high-throughput synthesis make Weinreb resin an indispensable tool for the modern synthetic chemist.
References
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. nbinno.com [nbinno.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Weinreb AM resin Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 12. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. digital.csic.es [digital.csic.es]
- 15. peptide.com [peptide.com]
- 16. peptideweb.com [peptideweb.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
The Stoic Chemist's Guide to Weinreb Ketone Synthesis: Mastering Functional Group Tolerance
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Utility of a Modern Workhorse
In the pantheon of named reactions, the Weinreb-Nahm ketone synthesis stands as a testament to elegant design and practical utility.[1][2] Developed in 1981 by Steven M. Weinreb and Steven Nahm, this method provides a reliable and high-yielding route to ketones from carboxylic acid derivatives, elegantly circumventing the pervasive issue of over-addition that plagues reactions with more conventional acylating agents.[1][3] Its remarkable functional group tolerance has cemented its status as an indispensable tool in the complex molecular tapestries of natural product synthesis and drug discovery.[1][4] This guide provides a deep dive into the practical nuances of the Weinreb ketone synthesis, with a particular focus on navigating the complexities of functional group compatibility.
The Mechanistic Cornerstone: Why the Weinreb Amide is Special
The success of the Weinreb ketone synthesis hinges on the unique properties of the N-methoxy-N-methylamide, commonly known as the Weinreb amide.[2][5] The reaction proceeds in two key stages: the formation of the Weinreb amide from a suitable carboxylic acid derivative and its subsequent reaction with an organometallic reagent.
The critical feature of this reaction is the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of the organometallic reagent (e.g., a Grignard or organolithium reagent) to the Weinreb amide.[1][4][6] This intermediate is stabilized at low temperatures, preventing the collapse of the tetrahedral intermediate and subsequent second addition of the nucleophile, a common pitfall with esters or acid chlorides.[1][3][6] Upon acidic workup, this stable intermediate cleanly collapses to furnish the desired ketone.
Figure 1: The generalized mechanism of the Weinreb ketone synthesis, highlighting the stable chelated intermediate.
A Comprehensive Overview of Functional Group Tolerance
The Weinreb ketone synthesis is renowned for its broad functional group compatibility.[1][4] This tolerance is a direct consequence of the mild reaction conditions often employed and the stability of the Weinreb amide itself. The following table provides a detailed summary of the compatibility of various functional groups.
| Functional Group | Compatibility | Necessary Precautions and Protecting Groups |
| Esters & Lactones | High | Generally stable. Can be used as starting materials for Weinreb amide formation using reagents like AlMe₃.[1] |
| Amides & Lactams | High | Generally stable. |
| Alcohols | Moderate | Free hydroxyl groups will be deprotonated by organometallic reagents. Protection as silyl ethers (e.g., TBS, TIPS), benzyl ethers, or other standard protecting groups is required. |
| Amines | Moderate | Primary and secondary amines require protection to prevent deprotonation and potential side reactions. Common protecting groups include Boc, Cbz, and Fmoc.[7] |
| Aldehydes & Ketones | Low to Moderate | Generally incompatible with the organometallic reagent. Protection as acetals or ketals is necessary. |
| Halides (Alkyl & Aryl) | High | Generally well-tolerated. Aryl halides can be converted directly to aryl Weinreb amides via aminocarbonylation.[1] |
| Alkenes & Alkynes | High | α,β-unsaturation is well-tolerated.[1] Terminal alkynes may require protection of the acidic proton depending on the organometallic reagent and conditions. |
| Nitriles | High | Generally compatible. |
| Nitro Groups | Moderate | Generally tolerated, but can be sensitive to strongly basic or reducing conditions. |
| Sulfonates, Sulfinates, & Phosphonate Esters | High | These groups are stable under standard Weinreb synthesis conditions.[1] |
| Sterically Hindered Groups | Moderate | Very bulky groups adjacent to the Weinreb amide can hinder the approach of the nucleophile, potentially requiring higher temperatures or longer reaction times. |
| Chiral Centers | High | For α-chiral substrates, the risk of epimerization is generally low, especially at low temperatures. However, care should be taken with substrates prone to enolization. |
Navigating the Synthetic Landscape: Practical Considerations and Protocols
The successful execution of a Weinreb ketone synthesis requires careful consideration of both the formation of the Weinreb amide and its subsequent reaction.
Synthesis of the Weinreb Amide: A Choice of Methods
The choice of method for synthesizing the Weinreb amide depends on the starting material and the presence of other functional groups.
Method A: From Carboxylic Acids using Peptide Coupling Reagents
This is a very common and mild method, suitable for a wide range of substrates, including N-protected amino acids.[7]
-
Protocol:
-
Dissolve the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in a suitable solvent (e.g., DCM or DMF).
-
Add a base, such as N-methylmorpholine (NMM) or triethylamine (2.2 equiv), to neutralize the hydrochloride salt.
-
Add the coupling reagent (e.g., HATU, HBTU, or EDC, 1.1 equiv) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Purify the Weinreb amide by column chromatography.
-
Figure 2: Workflow for Weinreb amide synthesis from a carboxylic acid using a coupling reagent.
Method B: From Esters or Lactones
-
Protocol:
-
Dissolve the ester or lactone (1.0 equiv) in an anhydrous solvent (e.g., THF).
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) and a strong, non-nucleophilic base like isopropylmagnesium chloride (1.5 equiv) in THF at 0 °C.
-
Add the ester solution to the activated amine solution and allow the reaction to proceed at room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product and purify by column chromatography.
-
Method C: From Acid Chlorides
This is the original method and is very efficient for robust substrates.
-
Protocol:
-
Dissolve the acid chloride (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM or THF) and cool to 0 °C.
-
Add a solution of N,O-dimethylhydroxylamine (1.1 equiv) and a base like pyridine or triethylamine (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the product.
-
The Ketone Synthesis Step: Reaction with Organometallics
This step requires careful control of temperature and anhydrous conditions.
-
Protocol:
-
Dissolve the Weinreb amide (1.0 equiv) in an anhydrous solvent such as THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically between -78 °C and 0 °C.
-
Slowly add the organometallic reagent (e.g., Grignard reagent or an organolithium reagent, 1.1-1.5 equiv) dropwise, maintaining the low temperature.
-
Stir the reaction at low temperature for a period of time (typically 30 minutes to a few hours), monitoring the consumption of the starting material by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or 1 M HCl at low temperature.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the resulting ketone by column chromatography or distillation.
-
Figure 3: A typical experimental workflow for the synthesis of a ketone from a Weinreb amide.
Limitations and Troubleshooting
Despite its broad applicability, the Weinreb ketone synthesis is not without its limitations.
-
Steric Hindrance: Highly substituted Weinreb amides or bulky organometallic reagents can lead to sluggish reactions. In such cases, elevating the reaction temperature may be necessary, but this can increase the risk of side reactions.
-
Enolization: Substrates with acidic α-protons can undergo deprotonation by the organometallic reagent, leading to reduced yields. Using a less basic Grignard reagent instead of an organolithium and maintaining a low reaction temperature can mitigate this issue.
-
Reductions: Some organometallic reagents with β-hydrides can act as reducing agents, leading to the formation of aldehydes as byproducts.
-
Cleavage of Sensitive Protecting Groups: While many protecting groups are compatible, some, like silyl ethers, can be cleaved by certain organometallic reagents, particularly if the reaction is allowed to warm.
Conclusion: A Versatile Tool for the Modern Chemist
The Weinreb ketone synthesis is a powerful and versatile transformation that has rightfully earned its place in the synthetic organic chemist's toolbox. Its high degree of functional group tolerance, coupled with the reliability of the reaction, makes it an ideal choice for the synthesis of complex molecules. By understanding the underlying mechanism and the practical considerations outlined in this guide, researchers can confidently employ this reaction to achieve their synthetic goals.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
The Weinreb Ketone Synthesis: A Precise and Versatile Tool for Carbon-Carbon Bond Formation
Application Note & Protocols for Researchers in Organic Synthesis and Drug Development
Abstract
The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal in the construction of a vast array of molecules, from complex natural products to pharmaceutical agents.[1][2] Among the myriad of methods available, the Weinreb-Nahm ketone synthesis stands out for its exceptional reliability and broad functional group tolerance.[1][3] This application note provides an in-depth guide to the Weinreb ketone synthesis, detailing its mechanism, advantages, and practical applications. We offer comprehensive, step-by-step protocols for the preparation of Weinreb amides and their subsequent conversion to ketones using Grignard reagents, along with troubleshooting insights to ensure successful implementation in the laboratory.
Introduction: The Challenge of Controlled Acylation
The addition of organometallic reagents, such as Grignard or organolithium reagents, to common acylating agents like esters or acid chlorides is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[3][4][5] This lack of control necessitates careful management of stoichiometry and reaction conditions, often with limited success. The Weinreb-Nahm ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, elegantly circumvents this issue through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[3][5][6] This method provides a robust and predictable route to ketones and has become an indispensable tool in modern organic synthesis.[3][7]
The key advantages of the Weinreb ketone synthesis include:
-
Prevention of Over-addition: The unique structure of the Weinreb amide leads to a stable intermediate that resists further nucleophilic attack.[1][8]
-
High Yields: The reaction is known for its efficiency, often providing the desired ketone in excellent yields.
-
Broad Substrate Scope: A wide variety of Grignard reagents (aliphatic, vinyl, aryl, and alkynyl) can be used, and the reaction tolerates a diverse range of functional groups.[3][5][6]
-
Mild Reaction Conditions: The synthesis can often be performed under mild conditions, preserving sensitive functional groups within the molecule.[1][7]
The Underlying Chemistry: A Stabilized Intermediate is Key
The success of the Weinreb ketone synthesis lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack of the Grignard reagent on the Weinreb amide.[1][3][9] This stability is attributed to the chelation of the magnesium ion by both the carbonyl oxygen and the methoxy oxygen of the amide.[3][9] This five-membered chelate ring holds the intermediate in place, preventing its collapse and subsequent second addition of the Grignard reagent.[3][7][10] The desired ketone is then liberated upon acidic workup.[1]
Figure 1: Mechanism of the Weinreb Ketone Synthesis.
Experimental Protocols
Preparation of the Weinreb Amide
Weinreb amides can be synthesized from a variety of starting materials, including carboxylic acids, acid chlorides, and esters.[3][10] The choice of starting material will depend on its availability and compatibility with other functional groups in the molecule.
Protocol 1: From a Carboxylic Acid using a Coupling Agent
This protocol is suitable for a wide range of carboxylic acids and utilizes a standard peptide coupling agent.
Figure 2: Workflow for Weinreb Amide Synthesis from a Carboxylic Acid.
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)[3]
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv) or other coupling agent[11]
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Dichloromethane (DCM) or other suitable solvent
-
1 M HCl (aq), saturated NaHCO3 (aq), brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the carboxylic acid and N,O-dimethylhydroxylamine hydrochloride.
-
Dissolve the solids in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the triethylamine or DIPEA to the stirred solution.
-
In a separate container, dissolve the DCC in a minimal amount of DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure Weinreb amide.
Synthesis of the Ketone from the Weinreb Amide
This protocol describes the reaction of a Weinreb amide with a Grignard reagent to yield the corresponding ketone.
Protocol 2: Reaction with a Grignard Reagent
Materials:
-
Weinreb amide (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl or 1 M HCl
-
Diethyl ether or ethyl acetate
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the Weinreb amide in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise via syringe.
-
Stir the reaction mixture at 0 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.[12]
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
Scope and Limitations
The Weinreb ketone synthesis is highly versatile and tolerates a wide array of functional groups, including esters, silyl ethers, N-protected amino acids, and even α,β-unsaturated systems.[3][5][6] However, some limitations exist. Highly basic or sterically hindered Grignard reagents may lead to side reactions, such as elimination of the methoxide group.[3][6] Additionally, substrates with acidic protons may require protection or the use of excess Grignard reagent.
Table 1: Representative Examples of Weinreb Ketone Synthesis
| Weinreb Amide Substrate | Grignard Reagent | Product | Typical Yield (%) |
| N-methoxy-N-methylbenzamide | Methylmagnesium bromide | Acetophenone | >90 |
| N-methoxy-N-methyl-(E)-cinnamamide | Phenylmagnesium bromide | Chalcone | ~85 |
| Boc-L-proline Weinreb amide | Ethylmagnesium bromide | N-Boc-2-propionylpyrrolidine | >90[9] |
| N-methoxy-N-methyl-4-bromobenzamide | Isopropylmagnesium chloride - LiCl | 4-Bromoacetophenone | ~95[13] |
Troubleshooting and Expert Insights
-
Low Yield of Weinreb Amide: Incomplete reaction may be due to poor quality coupling agents or insufficient base. Ensure all reagents are fresh and anhydrous. The use of alternative coupling reagents like HATU or COMU can sometimes improve yields for challenging substrates.
-
Over-addition to Form Tertiary Alcohol: While rare, this can occur if the reaction temperature is too high, allowing for the breakdown of the chelated intermediate. Maintaining a low temperature (0 °C or below) throughout the addition and reaction time is crucial.[3]
-
Decomposition of Starting Material: Some sensitive substrates may not be compatible with the basicity of the Grignard reagent. The use of organocuprates or performing the reaction at lower temperatures (-78 °C) can sometimes mitigate this issue. For substrates prone to cleavage under basic conditions, careful selection of the Grignard reagent and reaction conditions is paramount.[12]
-
Difficult Workup: The formation of emulsions during the aqueous workup can be problematic. The addition of a saturated solution of Rochelle's salt (potassium sodium tartrate) can help to break up magnesium salt emulsions.
Conclusion
The Weinreb ketone synthesis is a powerful and reliable method for the preparation of ketones, offering significant advantages over traditional acylation methods. Its broad scope, high yields, and functional group tolerance have cemented its place as a cornerstone of modern organic synthesis. By understanding the underlying mechanism and following robust protocols, researchers in drug development and other scientific fields can confidently employ this reaction to construct complex molecular architectures with precision and efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. Weinreb ketone synthesis | www.wenxuecity.com [wenxuecity.com]
- 6. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. youtube.com [youtube.com]
- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. tutorchase.com [tutorchase.com]
- 12. reddit.com [reddit.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: A Comprehensive Guide to the Preparation of Weinreb Amides from Acid Chlorides
Abstract
This technical guide provides an in-depth exploration of the synthesis of Weinreb amides from acid chlorides, a cornerstone reaction in modern organic synthesis. N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally versatile intermediates prized for their ability to react cleanly with organometallic reagents to furnish ketones or with reducing agents to yield aldehydes, effectively preventing over-addition products.[1][2] This document offers a detailed mechanistic overview, discusses the critical parameters influencing the reaction's success, provides validated, step-by-step protocols, and addresses common troubleshooting scenarios. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and reliable method for the preparation of these valuable synthetic precursors.
Introduction: The Strategic Advantage of Weinreb Amides
The precise and controlled formation of carbon-carbon bonds is a central theme in organic chemistry. The synthesis of ketones and aldehydes, fundamental carbonyl-containing functional groups, often presents the challenge of over-addition when using highly reactive organometallic reagents with traditional acylating agents like acid chlorides or esters.[2][3] This lack of control can lead to the formation of undesired tertiary alcohols, complicating purification and reducing the overall yield of the target compound.[3]
The development of the Weinreb amide by Steven M. Weinreb and Steven Nahm in 1981 provided an elegant solution to this long-standing problem.[2] The unique structural feature of the Weinreb amide, an N-methoxy-N-methylamide, facilitates the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][4] This intermediate is remarkably resistant to further reaction until subjected to an acidic workup, at which point it collapses to cleanly afford the desired ketone or aldehyde.[1] This controlled reactivity has established the Weinreb amide as an indispensable tool in the synthesis of complex molecules, including numerous natural products.[2]
Key Advantages of the Weinreb Amide Approach:
-
Prevention of Over-addition: The stability of the tetrahedral intermediate effectively halts the reaction at the ketone or aldehyde stage.[1][2]
-
Versatility: Weinreb amides can be prepared from a variety of carboxylic acid derivatives and are compatible with a wide range of organometallic reagents and reducing agents.[1][4]
-
Stability: Weinreb amides are generally stable compounds that can be purified by chromatography and stored for future use.[1]
-
Mild Reaction Conditions: The preparation and subsequent reactions of Weinreb amides often proceed under mild conditions, preserving sensitive functional groups within the molecule.[1]
Reaction Mechanism: The Key to Controlled Acylation
The success of the Weinreb amide synthesis lies in its well-defined reaction pathway. The process begins with the nucleophilic acyl substitution of an acid chloride with N,O-dimethylhydroxylamine.
References
Using organolithium reagents with Weinreb amides.
An Application Guide for the Synthesis of Ketones Using Organolithium Reagents with Weinreb Amides
Abstract
The N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide, stands as a cornerstone in modern organic synthesis for the preparation of ketones. Its reaction with potent organometallic reagents, particularly organolithiums, circumvents the pervasive issue of over-addition that plagues traditional acylating agents like esters and acid chlorides. This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, detailed protocols for its successful execution, and practical insights for troubleshooting common challenges. Designed for researchers, chemists, and professionals in drug development, this document synthesizes established principles with field-proven methodologies to empower users in leveraging this robust transformation.
Introduction: The Challenge of Controlled Acylation
The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal in the construction of complex molecules and pharmaceutical intermediates. A common strategy involves the acylation of a carbon nucleophile with a carboxylic acid derivative. However, when using highly reactive nucleophiles such as Grignard or organolithium reagents with substrates like esters or acid chlorides, the reaction is notoriously difficult to control. The ketone product formed is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of an undesired tertiary alcohol byproduct.[1][2] This over-addition occurs even when stoichiometrically controlling the nucleophile.[1]
In 1981, Steven M. Weinreb and Steven Nahm developed a powerful solution to this problem.[3] They introduced the N-methoxy-N-methylamide as a highly effective acylating agent.[1][4] The "Weinreb-Nahm Ketone Synthesis" allows for the clean, high-yield conversion of these amides into ketones upon treatment with a wide variety of organolithium and Grignard reagents, effectively halting the reaction at the ketone stage.[1][2][5]
Mechanistic Rationale: The Key to Selectivity
The remarkable success of the Weinreb amide lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack. This stability is the critical differentiating factor compared to other acyl derivatives.
The Mechanism Proceeds as Follows:
-
Nucleophilic Addition: The organolithium reagent (R'-Li) adds to the electrophilic carbonyl carbon of the Weinreb amide.
-
Formation of a Chelated Intermediate: This addition generates a tetrahedral intermediate. Crucially, the lithium cation is strongly coordinated by both the newly formed anionic oxygen and the lone pair of the adjacent methoxy oxygen. This forms a stable, five-membered chelate ring.[1][2][6]
-
Stability at Low Temperature: This chelated intermediate is remarkably stable at low temperatures (typically -78 °C) and does not spontaneously collapse to the ketone.[1][7] This kinetic stability protects it from undergoing a second addition with another equivalent of the organolithium reagent.[8][9]
-
Controlled Collapse upon Workup: The reaction is quenched with an aqueous acid solution (e.g., NH₄Cl or dilute HCl). Protonation of the intermediate breaks the chelate, leading to its collapse and the liberation of the desired ketone along with N,O-dimethylhydroxylamine.[2]
By contrast, the intermediate formed from an ester lacks this chelating group, collapses readily, and allows for deleterious over-addition.
Caption: Reaction mechanism highlighting the stable five-membered chelated intermediate.
Preparation of Weinreb Amide Substrates
The required N-methoxy-N-methylamide starting materials can be readily prepared from various carboxylic acid derivatives. The most common precursor is the commercially available salt N,O-dimethylhydroxylamine hydrochloride.
Common Preparative Methods:
-
From Acid Chlorides: This is a very common method where an acid chloride is treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine.[10]
-
From Carboxylic Acids: Direct conversion from carboxylic acids is achieved using standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU.[11][12]
-
From Esters: Treatment of esters or lactones with trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) effectively yields the corresponding Weinreb amide.[1][5]
Detailed Experimental Protocol: Synthesis of a Ketone
This protocol provides a general procedure for the reaction of an organolithium reagent with a Weinreb amide. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Caption: General experimental workflow for Weinreb ketone synthesis.
Materials & Equipment:
-
Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, septa (all oven or flame-dried).
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O).
-
Reagents: Weinreb amide, Organolithium reagent (e.g., n-BuLi, PhLi), Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Atmosphere: Nitrogen or Argon gas line (Schlenk line or balloon).
-
Cooling: Dry ice/acetone bath.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the Weinreb amide (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Immerse the flask in a dry ice/acetone bath to cool the internal temperature to -78 °C.
-
Reagent Addition: Slowly add the organolithium reagent (1.05 - 1.2 eq) dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Slow addition prevents localized warming, which could cause the premature collapse of the tetrahedral intermediate and lead to over-addition.
-
Reaction Monitoring: Stir the resulting mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot.
-
Quenching: While the reaction is still at -78 °C, slowly add saturated aqueous NH₄Cl solution to quench any remaining organolithium reagent and initiate the collapse of the tetrahedral intermediate. Trustworthiness Note: Quenching at low temperature is critical. Adding the quencher after warming would allow any excess organolithium to react with the newly formed ketone.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude ketone is typically purified by flash column chromatography on silica gel.
Data Summary: Scope and Versatility
The Weinreb ketone synthesis is highly reliable and tolerates a vast array of functional groups, making it invaluable in multi-step synthesis.[1]
| Weinreb Amide Substrate | Organolithium Reagent | Typical Yield | Notes |
| Benzoyl-WA | Phenyllithium | >90% | Forms benzophenone. |
| N-Boc-Proline-WA | Methyllithium | ~85% | Tolerates carbamate protecting groups. |
| Cinnamoyl-WA | Vinyllithium | ~80% | Compatible with α,β-unsaturated systems. |
| 4-Bromo-benzoyl-WA | n-Butyllithium | 81%[8] | Tolerates aryl halides, useful for subsequent cross-coupling.[8][9] |
| Aliphatic-WA | Thienyllithium | >70% | Compatible with heterocyclic organometallics.[13] |
Troubleshooting Common Issues
While robust, the procedure requires adherence to strict anhydrous and low-temperature conditions. The following table addresses common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive organolithium reagent due to exposure to air/moisture. 2. Reaction temperature too low for a sluggish reagent. | 1. Titrate the organolithium solution (e.g., with N-benzylbenzamide) before use. Use a fresh bottle if necessary. 2. After addition at -78 °C, allow the reaction to warm slowly to -40 °C or 0 °C before quenching. |
| Tertiary Alcohol Formation (Over-addition) | 1. Reaction temperature rose above -78 °C during addition. 2. Reaction was not quenched at low temperature. | 1. Ensure very slow, dropwise addition of the organolithium with efficient stirring and a well-maintained cooling bath. 2. Always add the quenching solution before removing the reaction from the cooling bath. |
| Recovery of Starting Material | 1. Insufficient organolithium reagent added. 2. Organolithium was consumed by adventitious water or acidic protons. | 1. Use a slight excess of organolithium (1.1-1.2 eq). 2. Ensure all glassware is rigorously dried and solvents are anhydrous. If the substrate has acidic protons, consider an alternative strategy or a different base. |
| Complex Product Mixture | 1. Highly basic organolithium (e.g., t-BuLi) causing deprotonation or side reactions. 2. Presence of other electrophilic sites in the substrate. | 1. Switch to a less basic nucleophile like a Grignard reagent or an organocuprate. 2. Chemoselectivity is generally high, but protection of highly sensitive groups may be necessary. |
Conclusion
The reaction of organolithium reagents with Weinreb amides is an indispensable tool for the controlled and high-yield synthesis of ketones. The formation of a unique, chelate-stabilized tetrahedral intermediate is the key to preventing the over-addition side reactions that compromise other acylation methods. By understanding the mechanism and adhering to rigorous experimental technique, particularly with respect to temperature control and anhydrous conditions, researchers can reliably apply this methodology to advance complex synthetic campaigns in both academic and industrial settings.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Weinreb (ketone synthesis) [quimicaorganica.org]
- 11. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 12. tutorchase.com [tutorchase.com]
- 13. rsc.org [rsc.org]
Solid-phase synthesis of peptide aldehydes using Weinreb resin.
Application Note & Protocol
Topic: High-Fidelity Solid-Phase Synthesis of C-Terminal Peptide Aldehydes Using Weinreb Resin
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and peptide science.
Abstract
Peptide aldehydes are a pivotal class of compounds, renowned for their activity as transition-state analogue inhibitors of various proteases, making them valuable targets in drug discovery.[1][2] However, their synthesis, particularly on a solid support, is challenging due to the aldehyde's lability and susceptibility to over-reduction and racemization. This application note provides a comprehensive guide to the solid-phase synthesis of C-terminal peptide aldehydes using Weinreb resin. This methodology leverages the formation of a resin-bound N-methoxy-N-methyl amide (Weinreb amide), which, upon reaction with a mild reducing agent, yields the desired peptide aldehyde with high fidelity by preventing over-reduction to the corresponding alcohol.[2][3] We present the underlying chemical principles, detailed step-by-step protocols from resin loading to final product cleavage, and expert insights into process optimization and troubleshooting.
Introduction: The Rationale for Weinreb Resin in Peptide Aldehyde Synthesis
The synthesis of peptides with a C-terminal aldehyde functionality is of significant interest for developing inhibitors for enzymes such as cysteine, serine, and aspartyl proteases.[1][2] Solid-Phase Peptide Synthesis (SPPS) offers a streamlined approach for peptide assembly, but adapting it for the synthesis of reactive C-terminal functionalities like aldehydes requires specialized strategies.[4]
Traditional methods often suffer from significant drawbacks, including harsh cleavage conditions, low yields, or the formation of alcohol byproducts due to over-reduction.[1][2] The Weinreb resin approach circumvents these issues by anchoring the peptide through a specialized linker that forms a Weinreb amide. This functional group has a unique reactivity profile with hydride reagents.[5]
The key to this method's success lies in the reaction mechanism between the Weinreb amide and a reducing agent like Lithium Aluminium Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H).[6][7][8] The initial nucleophilic attack of the hydride forms a stable, five-membered chelated tetrahedral intermediate.[8][9] This intermediate is stable at low temperatures and does not collapse to form an iminium ion, which would be rapidly reduced further. Instead, it remains intact until an aqueous acidic workup, which hydrolyzes the complex to release the aldehyde.[9] This elegant mechanism effectively halts the reduction at the aldehyde stage, preventing the formation of the undesired alcohol byproduct.
The Weinreb Amide Reduction Mechanism
The stability of the tetrahedral intermediate is the cornerstone of the Weinreb synthesis. The N-methoxy group's oxygen atom chelates the aluminum atom from the hydride reagent, forming a stable ring structure. This prevents the elimination of the N-methoxy-N-methylamine group and subsequent second hydride attack that would lead to the alcohol.
Caption: Mechanism of Weinreb amide reduction to an aldehyde.
Experimental Workflow Overview
The synthesis follows a logical progression of standard solid-phase techniques followed by a specialized reductive cleavage. The key stages are outlined below.
Caption: Overall workflow for peptide aldehyde synthesis on Weinreb resin.
Detailed Protocols
Disclaimer: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Handle all reagents with care, particularly potent chemicals like TFA and LiAlH₄.
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| Weinreb AM Resin | Polystyrene, 100-200 mesh, ~0.3-0.8 mmol/g substitution[10] | Solid support for synthesis |
| Solvents | DMF, DCM, THF (anhydrous), Diethyl Ether | Resin swelling, washing, reaction media |
| Amino Acids | Fmoc-protected, side-chain protected as required | Peptide building blocks |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Removal of Fmoc protecting group |
| Coupling Reagents | HBTU, HOBt, DIPEA or DIC/OxymaPure | Carboxyl group activation for amide bond formation |
| Reducing Agent | Lithium Aluminium Hydride (LiAlH₄) or DIBAL-H, 1.0 M in THF | Reductive cleavage of Weinreb amide to aldehyde |
| Quenching Solution | 5% (w/v) aqueous Potassium Bisulfate (KHSO₄)[11][12] | Neutralization of excess reducing agent |
| Purification | Acetonitrile (HPLC grade), Water (HPLC grade), TFA | RP-HPLC mobile phase |
Protocol 1: Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Place the required amount of Weinreb resin in a solid-phase synthesis vessel. Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for 1-2 hours with gentle agitation.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh reagent for an additional 20 minutes.[11]
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes (3x each) with DMF, DCM, and finally DMF.
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it (solution will typically change color).
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring & Capping: Perform a qualitative ninhydrin (Kaiser) test to check for completion.[13] If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step. If the test remains positive, cap any unreacted amines with an acetic anhydride solution.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Peptide Chain Elongation
Repeat the following Fmoc-SPPS cycle for each subsequent amino acid in the peptide sequence:
-
Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF as described in Protocol 1, Step 2.
-
Washing: Wash the resin as described in Protocol 1, Step 3.
-
Coupling: Couple the next Fmoc-protected amino acid as described in Protocol 1, Step 4.
-
Monitoring: Monitor the reaction for completion using the ninhydrin test.
-
Washing: Wash the resin as described in Protocol 1, Step 6.
Protocol 3: Reductive Cleavage and Aldehyde Release
This is the most critical step and requires anhydrous conditions and careful temperature control.
-
Final Wash and Dry: After the final elongation cycle (leaving the N-terminal Fmoc group on if desired, or removing it), wash the peptidyl-resin thoroughly with DCM (5x) and THF (3x). Dry the resin under a stream of nitrogen, followed by high vacuum for at least 1 hour.
-
Reaction Setup: Transfer the dry resin to an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Suspend the resin in anhydrous THF (approx. 15-20 mL per gram of resin).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Slowly, add the LiAlH₄ solution (1.0 M in THF) dropwise via syringe. The required amount is crucial: use 2 molar equivalents for the Weinreb amide plus 1 equivalent for each additional amide bond (peptide bond) or other reducible group (e.g., urethane protecting groups) in your peptide.[11][12]
-
Reaction: Stir the mixture at 0 °C for 30-60 minutes.[11][12] Monitor the reaction by taking a small aliquot of resin, quenching it, and analyzing the cleaved product by LC-MS. Caution: Do not allow the reaction to warm up, as this increases the risk of over-reduction.
-
Quenching: While still at 0 °C, very slowly and carefully add 5% aqueous KHSO₄ solution dropwise to quench the excess LiAlH₄. Caution: This is an exothermic reaction and will generate hydrogen gas. Ensure adequate ventilation and slow addition. Continue adding until gas evolution ceases.
-
Product Extraction:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude peptide aldehyde.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Aldehyde Yield | Incomplete coupling during SPPS. | Use a monitoring test (e.g., ninhydrin) at each step. Double couple difficult residues. |
| Insufficient reducing agent. | Recalculate molar equivalents of LiAlH₄, accounting for all reducible groups.[12] | |
| Degradation of reducing agent. | Use a fresh, unopened bottle of LiAlH₄ solution or titrate to determine its active concentration. | |
| Over-reduction to Alcohol | Excess reducing agent. | Carefully control the stoichiometry of the LiAlH₄ addition.[2] |
| Reaction temperature too high. | Maintain the reaction strictly at 0 °C or lower during reagent addition and reaction time. | |
| Racemization of C-terminal Residue | Base-catalyzed epimerization during coupling or cleavage. | Use DIC/OxymaPure instead of carbodiimides with HOBt for coupling the first amino acid. Minimize reaction times where possible.[14] |
| Reduction of Side-Chains | Carboxylic acid side chains (Asp, Glu) can be reduced. | This is a known side reaction, especially with Asp which can be reduced to homoserine.[15] Use milder reducing agents or different protecting groups if possible. |
| Incomplete Cleavage | Reaction time too short. | Increase reaction time at 0 °C, monitoring by LC-MS until starting material is consumed. |
Conclusion
The solid-phase synthesis of peptide aldehydes via Weinreb resin is a robust and reliable method that effectively addresses the common challenge of over-reduction. By forming a stable, chelated intermediate, the reaction can be cleanly stopped at the aldehyde stage, providing access to these valuable molecules in good yield and purity.[3] The protocols outlined in this guide, combined with careful execution and in-process monitoring, provide a clear pathway for researchers to successfully synthesize C-terminal peptide aldehydes for applications in drug discovery and chemical biology.
References
- 1. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. ejbiotechnology.info [ejbiotechnology.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cleavage of Peptides and Organic Moieties from Weinreb Resin
Introduction: The Strategic Role of Weinreb Amide Resin in Modern Synthesis
In the landscape of solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of the final product's nature and purity. The Weinreb amide resin, a solid support functionalized with an N-methoxy-N-methylamine moiety, stands out as a uniquely versatile tool.[1][2] Its primary advantage lies in the controlled and predictable cleavage of synthesized molecules to yield aldehydes or ketones, functional groups that are pivotal for further elaboration in drug discovery and natural product synthesis.[1][2][3]
Unlike typical amide linkages that are often reduced to amines, the Weinreb amide offers a distinct reaction pathway. The cleavage process, typically involving hydride reagents or organometallic nucleophiles, is characterized by the formation of a stable, chelated tetrahedral intermediate.[3][4][5] This intermediate resists the common problem of over-addition, which would otherwise lead to the formation of alcohols.[3][5] Upon acidic workup, this stable intermediate collapses to cleanly provide the desired aldehyde or ketone.[5] This application note provides a detailed exploration of the underlying mechanism and offers robust, field-proven protocols for the cleavage of peptides and other organic molecules from Weinreb resin.
The Underlying Chemistry: Why Weinreb Resin Works
The efficacy of the Weinreb amide resin hinges on the unique electronic properties of the N-methoxy-N-methylamide group. When a nucleophile, such as a hydride from Lithium Aluminum Hydride (LiAlH₄) or the carbanion from a Grignard reagent, attacks the carbonyl carbon of the resin-bound substrate, a tetrahedral intermediate is formed.
The key feature of this intermediate is the presence of the methoxy group on the nitrogen atom. The oxygen of the methoxy group acts as a Lewis base, chelating to the metal cation (e.g., Li⁺ or Mg²⁺) that is associated with the nucleophile.[3][4][5][6] This coordination forms a stable five-membered ring, which prevents the premature collapse of the tetrahedral intermediate.[5][7] Consequently, a second equivalent of the nucleophile is unable to add to the carbonyl carbon, thus preventing the formation of an alcohol by-product.[3] The reaction is effectively paused at this stable stage until an aqueous acidic quench is introduced. The workup protonates and destabilizes the chelate, leading to the elimination of the N,O-dimethylhydroxylamine-resin and the release of the final aldehyde or ketone product.[5]
Visualization of the Cleavage Mechanism
The following diagram illustrates the general workflow for the reductive cleavage of a peptide aldehyde from the Weinreb resin using a hydride reagent.
Caption: Workflow for peptide aldehyde synthesis via Weinreb resin.
Protocols for Cleavage
The choice of cleavage reagent dictates whether the final product is an aldehyde or a ketone. Reductive cleavage with hydride reagents yields aldehydes, while reaction with organometallic reagents like Grignard or organolithium reagents produces ketones.[2]
Protocol 1: Reductive Cleavage to Synthesize Peptide Aldehydes
This protocol is adapted from established methods for the synthesis of peptide aldehydes using Lithium Aluminum Hydride (LiAlH₄).[8][9] Peptide aldehydes are valuable as protease inhibitors and synthetic intermediates.[1]
Important Considerations Before Starting:
-
Protecting Groups: The N-terminal amino group of the peptide should be protected, typically with a Boc group, as the Fmoc group is not stable under these reductive conditions.[10] Side-chain protecting groups should generally be kept in place. However, be aware that tert-butyl esters of Aspartic acid (Asp) and Glutamic acid (Glu) can be reduced by LiAlH₄.[10]
-
Anhydrous Conditions: LiAlH₄ is extremely reactive with water. All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Materials and Reagents
| Reagent/Material | Specification | Supplier Example |
| Peptide-Weinreb Resin | 0.1 mmol scale | AAPPTec, Sigma-Aldrich |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Acros Organics |
| Potassium Hydrogen Sulfate (KHSO₄) | 5% aqueous solution (w/v) | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | LabChem |
| Saturated Sodium Chloride (NaCl) | Aqueous solution (Brine) | LabChem |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore |
Step-by-Step Methodology
-
Resin Preparation: Pre-swell the peptide-Weinreb resin (e.g., 0.1 mmol) in anhydrous THF (approx. 5-10 mL) in an oven-dried, round-bottomed flask equipped with a magnetic stir bar for at least 1 hour under an inert atmosphere.[10]
-
Reaction Setup: Cool the flask containing the resin slurry to 0 °C using an ice-water bath.[8][9]
-
Addition of LiAlH₄: Slowly, add the LiAlH₄ solution dropwise via syringe. A common guideline is to use 2 molar equivalents of LiAlH₄, plus one additional equivalent for each amide bond within the peptide sequence.[8] For a simple substrate, 2-3 equivalents are typically sufficient.
-
Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes.[8][9] Monitor the reaction progress by taking a small aliquot of the resin, quenching it, and analyzing the supernatant by TLC or LC-MS if a suitable chromophore is present.
-
Quenching the Reaction: While still at 0 °C, very carefully and slowly hydrolyze the reaction mixture by the dropwise addition of a 5% aqueous KHSO₄ solution until gas evolution ceases.[8] This step quenches the excess LiAlH₄ and begins the cleavage of the product from the resin.
-
Product Isolation:
-
Filter the mixture through a sintered glass funnel to separate the resin.
-
Wash the resin thoroughly with DCM (2 x 10 mL).[8]
-
Combine all the filtrates into a separatory funnel.
-
-
Aqueous Workup:
-
Wash the combined organic filtrate sequentially with 5% aqueous KHSO₄ solution, saturated aqueous NaHCO₃ solution, and finally with saturated aqueous NaCl (brine).[8]
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude peptide aldehyde.[8]
-
-
Purification: The crude product can be purified using standard techniques such as flash column chromatography on silica gel.
Protocol 2: Synthesis of Ketones using Grignard Reagents
The reaction of resin-bound Weinreb amides with Grignard reagents provides a robust method for synthesizing ketones, including complex biaryl ketones.[11][12]
Step-by-Step Methodology
-
Resin Preparation: As in Protocol 1, pre-swell the Weinreb resin (0.1 mmol) in anhydrous THF under an inert atmosphere.
-
Reaction Setup: Cool the resin slurry to 0 °C in an ice-water bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 1.5-2.0 equivalents) dropwise to the stirred resin suspension.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The high stability of the metal-chelated intermediate allows for reaction at higher temperatures if necessary.[11]
-
Quenching and Workup:
-
Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Follow the same filtration, extraction, and drying procedures as outlined in Protocol 1 (Steps 6-7).
-
-
Purification: Purify the resulting crude ketone by flash chromatography or recrystallization.
Visualization of the General Synthesis Workflow
References
- 1. Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. peptide.com [peptide.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
Application Note: Weinreb Amide Synthesis via Peptide Coupling Reagents
A Modern, Mild, and Efficient Approach for the Synthesis of Key Ketone Precursors
Introduction: The Enduring Utility of the Weinreb-Nahm Amide
The N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide, is a cornerstone functional group in modern organic synthesis.[1][2] First reported in 1981 by Steven M. Weinreb and Steven Nahm, its primary value lies in its controlled reactivity with organometallic reagents (e.g., Grignard or organolithium reagents) and hydrides.[3][4] Upon nucleophilic addition, the Weinreb amide forms a stable, chelated tetrahedral intermediate.[1][3] This intermediate resists the common problem of over-addition, which often plagues reactions with more reactive acylating agents like esters or acid chlorides.[3] Upon aqueous workup, this intermediate collapses to cleanly provide the desired ketone or, in the case of reduction, an aldehyde.[1][5]
This unique stability and predictable reactivity have made the Weinreb amide an invaluable tool for the synthesis of complex molecules, natural products, and pharmaceutical intermediates.[3] While traditional synthesis often involves the conversion of a carboxylic acid to a harsh acyl chloride intermediate, modern methodologies have embraced milder and more functional-group-tolerant approaches.[2][4] This guide focuses on the application of peptide coupling reagents—the workhorses of peptide chemistry—for the efficient and reliable synthesis of Weinreb amides directly from carboxylic acids.
The Strategic Advantage: Why Use Peptide Coupling Reagents?
The formation of an amide bond, whether in a peptide or a Weinreb amide, involves the condensation of a carboxylic acid and an amine.[6] This process is kinetically slow and requires the "activation" of the carboxylic acid to make it more electrophilic.[7][8] Peptide coupling reagents are designed precisely for this purpose. By borrowing these powerful tools from the field of peptide synthesis, chemists can access Weinreb amides under exceptionally mild conditions, offering several key advantages:
-
Broad Substrate Scope: The reaction is tolerant of a wide array of sensitive functional groups, including esters, N-protected amino acids, and heterocycles, which might not survive conversion to an acid chloride.[3]
-
Mild Reaction Conditions: Most couplings proceed efficiently at room temperature (or initiated at 0 °C) without the need for reflux or harsh reagents like thionyl chloride or oxalyl chloride.[1][9]
-
High Efficiency & Yields: Modern coupling reagents, particularly onium salts, are highly efficient and often provide excellent yields with short reaction times.[6][10][11]
-
Reduced Side Reactions: By avoiding highly reactive intermediates like acid chlorides, the potential for side reactions is minimized. The use of additives like HOBt can further suppress potential side reactions.[7][12]
-
Operational Simplicity: The reaction is typically a one-pot procedure, making it experimentally straightforward.[6]
The Mechanism: Activating the Carboxyl Group
The synthesis of a Weinreb amide using a peptide coupling reagent begins with the activation of the carboxylic acid. The general mechanism involves the coupling reagent converting the hydroxyl of the carboxylic acid into a good leaving group, thereby forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine.
A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential for two reasons: it deprotonates the hydrochloride salt of the N,O-dimethylhydroxylamine to liberate the free amine nucleophile, and it neutralizes the acidic byproducts formed during the reaction.[9][13]
The specific nature of the "Activated Intermediate" depends on the class of coupling reagent used. For uronium/aminium salts like HATU, it is a highly reactive OAt-active ester.[14] For carbodiimides like EDC, it is an O-acylisourea intermediate, which can be intercepted by an additive like HOBt to form a more stable and selective HOBt-ester.[14][15]
Comparative Guide to Common Peptide Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate sensitivity, cost, and desired reaction speed. The table below summarizes the key features of reagents commonly applied to Weinreb amide synthesis.
| Reagent Class | Examples | Key Features & Advantages | Common Byproducts | Considerations |
| Carbodiimides | EDC (EDCI), DCC , DIC | Cost-effective and widely used.[11] EDC and its urea byproduct are water-soluble, simplifying purification via aqueous workup.[7][12] | Water-soluble urea (EDC), insoluble DCU (DCC), soluble DIU (DIC). | Generally require an additive (e.g., HOBt, Oxyma) to increase efficiency and minimize side reactions.[6][12] DCC produces an insoluble urea byproduct (DCU) that must be filtered.[8][11] |
| Onium Salts (Uronium/Aminium) | HATU , HBTU , HCTU | Highly efficient with very fast reaction kinetics.[10][11] Excellent for sterically hindered substrates. Often considered the gold standard for difficult couplings.[16] | Tetramethylurea (TMU), HOAt/HOBt. | Higher cost compared to carbodiimides. The aminium structure can potentially lead to guanidinylation of the amine as a side reaction, though typically minor.[17] |
| Onium Salts (Phosphonium) | PyBOP , PyAOP | Highly reactive and effective, similar to uronium salts.[11] Byproducts are generally considered non-toxic, unlike early phosphonium reagents that produced carcinogenic HMPA.[7][8] | Pyrrolidino- and phosphine oxide-based byproducts. | Also more expensive than carbodiimides. Can be sensitive to moisture. |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the synthesis of a Weinreb amide from a generic carboxylic acid using two different, reliable coupling systems.
Protocol 1: Synthesis using EDC and HOBt
This method is a robust and cost-effective choice, ideal for a wide range of standard substrates. The water-solubility of the EDC reagent and its urea byproduct allows for a simple aqueous workup.[14]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents (1N HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DCM or DMF (approx. 0.1-0.2 M concentration based on the carboxylic acid).
-
Cool the resulting solution to 0 °C using an ice-water bath with magnetic stirring.
-
Add the base (DIPEA, 2.5 equiv) dropwise to the stirred solution.
-
Add the EDC·HCl (1.2 equiv) portion-wise over 2-3 minutes. A slight exotherm may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.
-
Reaction Monitoring: Monitor the consumption of the carboxylic acid starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with an equal volume of ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes the base and any remaining amine, while the basic wash removes HOBt and unreacted carboxylic acid.[14]
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure Weinreb amide.
Protocol 2: High-Efficiency Synthesis using HATU
This protocol is ideal for challenging substrates, including sterically hindered carboxylic acids or those prone to side reactions, where speed and efficiency are paramount.[11]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup reagents (as above)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Add DIPEA (2.5 equiv) dropwise. The solution may turn a pale yellow color. Stir for 10-15 minutes at 0 °C to allow for pre-activation of the carboxylic acid.[9]
-
Add the N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) as a solid in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Reaction Monitoring: Monitor progress by TLC or LC-MS. These reactions are often complete in a much shorter timeframe than EDC couplings.
-
Workup:
-
Upon completion, dilute the reaction mixture with a significant volume of ethyl acetate (approx. 10x the volume of DMF).
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Multiple washes may be needed to fully remove the DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude material via flash column chromatography to obtain the final product.
General Workflow and Troubleshooting
The overall process for Weinreb amide synthesis using coupling reagents is streamlined and robust.
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Yield | 1. Insufficient reagent activity. 2. Sterically hindered substrate. 3. Impure or wet reagents/solvent. | 1. Switch to a more powerful coupling reagent (e.g., EDC → HATU). 2. Increase reaction time or slightly warm the reaction (e.g., to 40 °C). 3. Ensure all reagents are high purity and solvents are anhydrous. |
| Difficult Aqueous Workup (Emulsions) | 1. Presence of polar byproducts (e.g., from DMF). 2. Formation of salts at the interface. | 1. Add a small amount of brine to the separatory funnel to increase the ionic strength and density of the aqueous phase.[18] 2. If possible, filter the entire biphasic mixture through a pad of celite. |
| Product Contaminated with Byproducts | 1. Incomplete removal during workup. 2. Byproduct has similar polarity to the product. | 1. For EDC, ensure acidic washes are thorough to fully protonate and solubilize the urea byproduct.[18] 2. Optimize column chromatography conditions (e.g., try a different solvent system). |
Conclusion
The use of peptide coupling reagents provides a mild, efficient, and broadly applicable strategy for the synthesis of Weinreb-Nahm amides from carboxylic acids. This approach circumvents the need for harsh intermediates, offers high functional group tolerance, and simplifies the experimental procedure. By leveraging robust reagents like EDC/HOBt for routine synthesis or high-activity reagents like HATU for more demanding substrates, researchers and drug development professionals can reliably access these critical ketone and aldehyde precursors for a vast range of applications in modern organic chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. hepatochem.com [hepatochem.com]
- 7. bachem.com [bachem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. file.globalso.com [file.globalso.com]
- 12. peptide.com [peptide.com]
- 13. KR20050032135A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 16. nbinno.com [nbinno.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. reddit.com [reddit.com]
One-Pot Synthesis of Aryl Ketones Using Weinreb Amides: An Application Note and Protocol
Introduction: The Strategic Advantage of Weinreb Amides in Aryl Ketone Synthesis
Aryl ketones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis, however, is often plagued by a fundamental challenge: the high reactivity of the ketone product itself. Classical methods involving the addition of potent organometallic reagents (like Grignard or organolithium reagents) to carboxylic acid derivatives such as esters or acid chlorides frequently suffer from over-addition, leading to the formation of undesired tertiary alcohols.[2][3] This lack of control necessitates careful stoichiometry and often results in complex product mixtures and reduced yields.
The Weinreb-Nahm ketone synthesis, first reported in 1981, provides an elegant solution to this long-standing problem.[2][3] The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, allows for the clean and high-yielding synthesis of ketones.[4][5] The key to this method's success lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of the organometallic reagent.[1][3][6] This intermediate is remarkably resistant to further nucleophilic attack and does not collapse to the ketone until acidic workup.[1][6] This inherent stability prevents over-addition and makes the Weinreb amide an exceptionally reliable functional group for ketone synthesis.[1]
This application note details a robust, one-pot protocol for the synthesis of aryl ketones, with a particular focus on biaryl ketones, by leveraging the stability of Weinreb amides in conjunction with the in situ generation of functionalized Grignard reagents. This streamlined approach, which proceeds via a magnesium-halogen exchange, offers significant advantages in terms of operational simplicity, efficiency, and functional group tolerance, making it a powerful tool for researchers in synthetic and medicinal chemistry.[7][8]
Mechanism and Rationale: Engineering Selectivity
The efficacy of the one-pot synthesis hinges on two distinct but coordinated chemical events: the formation of the aryl Grignard reagent and its subsequent chemoselective reaction with the Weinreb amide.
-
In Situ Grignard Reagent Formation: The process begins with the generation of the arylmagnesium species from an aryl halide (typically an iodide or bromide). A highly active Grignard reagent, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), is employed to facilitate a rapid magnesium-halogen exchange with the aryl halide.[7][8][9] This exchange reaction is highly efficient and tolerates a wide array of sensitive functional groups on the aromatic ring, which might not be compatible with the harsher conditions of classical Grignard reagent preparation from magnesium metal.[7][9]
-
Chemoselective Acylation: Once formed, the arylmagnesium reagent is immediately available to react with the Weinreb amide present in the same pot. The nucleophilic aryl group adds to the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. The genius of the Weinreb amide lies in the N-methoxy group, which chelates to the magnesium atom.[3][6] This forms a stable five-membered ring that locks the intermediate in place, preventing its collapse and subsequent second addition of the Grignard reagent.[3][4]
-
Hydrolytic Workup: The stable chelated intermediate persists in the reaction mixture until an aqueous acidic quench (e.g., with NH₄Cl or dilute HCl) is introduced.[1] Protonation and subsequent collapse of the intermediate liberate the desired aryl ketone and the water-soluble N,O-dimethylhydroxylamine byproduct, simplifying purification.[6]
The entire sequence can be visualized as a streamlined workflow:
Caption: Workflow for the one-pot synthesis of aryl ketones.
Experimental Protocol: Synthesis of Biaryl Ketones
This protocol is adapted from the highly efficient method developed by Szostak and co-workers and is broadly applicable to a variety of substituted aryl halides and Weinreb amides.[7][8]
Materials and Equipment:
-
Reagents:
-
Aryl Halide (e.g., 4-iodo-tert-butylbenzene)
-
Weinreb Amide (e.g., N-methoxy-N-methylbenzamide)
-
Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), ~1.3 M in THF
-
Anhydrous Toluene or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Oven-dried Schlenk flask or vial with a magnetic stir bar
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Inert atmosphere line (Nitrogen or Argon)
-
Magnetic stir plate
-
Low-temperature cooling bath (e.g., dry ice/acetone for -20 °C)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Step-by-Step Methodology:
Note: All operations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous.
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the Weinreb amide (1.0 equiv., e.g., 0.10 mmol, 16.5 mg of N-methoxy-N-methylbenzamide).
-
Dissolve the amide in anhydrous toluene (to make a 0.25 M solution, e.g., 0.4 mL).
-
-
In Situ Grignard Formation:
-
In a separate oven-dried vial, add the aryl halide (1.2 equiv., e.g., 0.12 mmol of 4-iodo-tert-butylbenzene).
-
Dissolve the aryl halide in anhydrous THF.
-
Cool this vial to the appropriate temperature for the Mg/halogen exchange (typically -20 °C for aryl iodides, 0 °C to room temperature for aryl bromides).[10]
-
Slowly add i-PrMgCl·LiCl (1.2 equiv., e.g., 0.092 mL of a 1.3 M solution) to the aryl halide solution.
-
Stir the mixture at this temperature for the required exchange time (e.g., 1 hour at -20 °C for the iodide).[10]
-
-
Acylation Reaction:
-
Using a syringe, transfer the freshly prepared aryl Grignard solution to the Schlenk flask containing the Weinreb amide solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aryl ketone.
-
Data Presentation: Scope and Yields
The one-pot methodology is notable for its broad substrate scope and excellent functional group tolerance. The following table summarizes representative examples from the literature, showcasing the synthesis of various biaryl ketones.[7][8][10]
| Entry | Aryl Halide | Weinreb Amide | Product | Yield (%) |
| 1 | 4-Iodoanisole | N-methoxy-N-methylbenzamide | 4-Methoxybenzophenone | 92 |
| 2 | 4-Bromobenzonitrile | N-methoxy-N-methylbenzamide | 4-Cyanobenzophenone | 73 |
| 3 | Methyl 4-iodobenzoate | N-methoxy-N-methylbenzamide | Methyl 4-benzoylbenzoate | 88 |
| 4 | 3-Bromopyridine | N-methoxy-N-methylbenzamide | 3-Benzoylpyridine | 79 |
| 5 | 4-Iodotoluene | 4-Chloro-N-methoxy-N-methylbenzamide | 4'-Methyl-4-chlorobenzophenone | 85 |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | N-methoxy-N-methylbenzamide | 4-(Trifluoromethyl)benzophenone | 81 |
Yields are for isolated, purified products.
Troubleshooting Guide
Even robust protocols can encounter issues. The following guide addresses common problems observed in the one-pot Weinreb ketone synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent due to moisture or poor quality aryl halide. 2. Incomplete Mg/halogen exchange. | 1. Ensure all glassware is rigorously dried and solvents are anhydrous. Use freshly opened or distilled THF. 2. Increase exchange time or temperature slightly. Titrate the i-PrMgCl·LiCl solution before use. |
| Formation of Alcohol Byproduct (Over-addition) | 1. Reaction temperature is too high, leading to the collapse of the chelated intermediate. 2. Use of a more reactive amide (e.g., N,N-Boc₂ amides) which forms less stable intermediates.[7] | 1. Maintain the reaction at room temperature or cool slightly if necessary. 2. For this protocol, stick to N-methoxy-N-methylamides which are designed to prevent over-addition. |
| Decomposition of Starting Material or Product | 1. The aryl Grignard reagent is basic and may react with sensitive functional groups on the Weinreb amide or aryl halide. 2. The product ketone is unstable to the workup conditions. | 1. Run the reaction at a lower temperature (e.g., 0 °C).[1] 2. Use a milder quenching agent (e.g., saturated NH₄Cl instead of dilute HCl) and avoid prolonged exposure to acid. |
| Complex Product Mixture | 1. Side reactions of the Grignard reagent (e.g., reaction with solvent or self-coupling). 2. Presence of impurities in starting materials. | 1. Add the Grignard reagent to the Weinreb amide solution slowly to maintain a low concentration of the organometallic species. 2. Purify all starting materials before use. |
Conclusion
The one-pot synthesis of aryl ketones via the reaction of Weinreb amides with in situ generated Grignard reagents represents a significant advancement in synthetic methodology. It combines the unparalleled selectivity of the Weinreb amide with the operational simplicity of a one-pot procedure.[3][7] The protocol's high functional group tolerance, excellent yields, and broad applicability make it an invaluable and reliable tool for chemists engaged in the synthesis of complex molecules for research, discovery, and development.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Application Note: Controlled Reduction of Weinreb Amides to Aldehydes using Lithium Aluminum Hydride
Introduction: The Strategic Importance of Weinreb Amides in Aldehyde Synthesis
The synthesis of aldehydes is a fundamental transformation in organic chemistry, providing critical intermediates for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. However, the partial reduction of carboxylic acid derivatives to aldehydes is often challenging due to the high reactivity of the aldehyde product, which can lead to over-reduction to the corresponding primary alcohol. The Weinreb-Nahm amide, an N-methoxy-N-methylamide, offers an elegant solution to this problem.[1][2][3] First reported by Steven M. Weinreb and Steven Nahm in 1981, this methodology allows for the clean conversion of a stable amide precursor to an aldehyde upon reduction with hydrating agents like lithium aluminum hydride (LiAlH₄).[2][4]
The utility of the Weinreb amide stems from its unique ability to form a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[3][5][6] This intermediate is resistant to further reduction under the reaction conditions, effectively "protecting" the carbonyl equivalent until a deliberate aqueous workup.[5][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism, application, and detailed protocols for the reduction of Weinreb amides to aldehydes using LiAlH₄.
The Underlying Mechanism: Chelation-Controlled Stability
The success of the Weinreb amide reduction lies in the formation of a stable tetrahedral intermediate, which is stabilized by chelation of the lithium and aluminum species by the N-methoxy group.[2][5] This prevents the collapse of the intermediate and subsequent over-reduction, a common issue with the reduction of other carboxylic acid derivatives like esters or acid chlorides.[5][8]
The reaction proceeds as follows:
-
Nucleophilic Attack: The hydride (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the Weinreb amide.
-
Formation of the Tetrahedral Intermediate: This addition leads to the formation of a tetrahedral intermediate where the aluminum is coordinated to the carbonyl oxygen.
-
Chelation and Stabilization: The crucial step is the chelation of the lithium cation by both the carbonyl oxygen and the N-methoxy oxygen, forming a stable five-membered ring.[5][9] This chelated intermediate is unreactive towards further hydride addition.[5][7]
-
Hydrolytic Workup: Upon the addition of an aqueous acid during workup, the stable intermediate is hydrolyzed to release the desired aldehyde and N,O-dimethylhydroxylamine.[1][5]
Visualizing the Mechanism
The following diagram illustrates the chelation-stabilized tetrahedral intermediate that is key to the success of the Weinreb amide reduction.
Caption: Mechanism of Weinreb amide reduction with LiAlH₄.
Experimental Protocols
Part A: Preparation of the Weinreb Amide
Weinreb amides can be readily synthesized from various carboxylic acid derivatives, most commonly from acid chlorides or by direct coupling with the carboxylic acid.[2][4] The use of N,O-dimethylhydroxylamine hydrochloride is standard.[2]
Protocol 1: Synthesis from an Acid Chloride
-
To a solution of the acid chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Slowly add a suitable base, such as pyridine (2.2 eq) or triethylamine, dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the acid chloride.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude Weinreb amide, which can be purified by column chromatography if necessary.
Part B: Reduction to the Aldehyde
Extreme caution should be exercised when working with LiAlH₄ as it is a highly reactive and pyrophoric reagent.[10] All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 2: LiAlH₄ Reduction of a Weinreb Amide
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C or 0 °C using a dry ice/acetone or ice/water bath, respectively. The optimal temperature may be substrate-dependent.[11]
-
In a separate flask, prepare a solution or suspension of LiAlH₄ (typically 1.0-1.5 eq) in anhydrous THF.
-
Slowly add the LiAlH₄ solution/suspension to the stirred solution of the Weinreb amide via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at the low temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of ethyl acetate to consume any excess LiAlH₄.[10]
-
Perform a Fieser workup: for a reaction using 'x' g of LiAlH₄, cautiously and sequentially add:
-
Stir the resulting mixture vigorously for 30-60 minutes until a white, granular precipitate of aluminum salts forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. Purification can be achieved by column chromatography or distillation.
Data Summary: Typical Reaction Parameters
| Parameter | Typical Value/Condition | Rationale & Notes |
| Solvent | Anhydrous THF, Diethyl Ether | Ethereal solvents are required for LiAlH₄ stability and reactivity. |
| Temperature | -78 °C to 0 °C | Low temperatures are crucial to prevent over-reduction and potential side reactions. Empirically determined for each substrate.[11] |
| LiAlH₄ Stoichiometry | 1.0 - 1.5 equivalents | A slight excess is often used to ensure complete conversion, but a large excess should be avoided to minimize the risk of over-reduction. |
| Reaction Time | 30 minutes - 2 hours | Monitored by TLC; prolonged reaction times can sometimes lead to decomposition or side products. |
| Workup | Fieser Workup (H₂O, NaOH(aq), H₂O) | This procedure effectively removes aluminum salts as a filterable solid, simplifying purification.[8][12] |
Troubleshooting and Field-Proven Insights
-
Issue: Over-reduction to the alcohol.
-
Cause: Reaction temperature too high, excessive amount of LiAlH₄, or prolonged reaction time.
-
Solution: Maintain strict temperature control at -78 °C or 0 °C. Use a minimal excess of LiAlH₄ (start with 1.0 eq and increase incrementally if needed). Monitor the reaction closely by TLC and quench promptly upon completion.
-
-
Issue: Incomplete reaction.
-
Cause: Insufficient LiAlH₄, poor quality of the reducing agent, or presence of moisture.
-
Solution: Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly opened or titrated LiAlH₄. A slight excess of the reducing agent may be necessary.
-
-
Issue: Formation of a gelatinous precipitate during workup.
-
Cause: Incorrect ratios or insufficient stirring during the Fieser workup.
-
Solution: Adhere strictly to the 1:1:3 ratio of water:15% NaOH:water relative to the mass of LiAlH₄ used.[8][12] Ensure vigorous stirring during the workup to promote the formation of a granular, easily filterable precipitate. Adding anhydrous MgSO₄ before filtration can sometimes help to break up the gel.
-
Safety Considerations for LiAlH₄
Lithium aluminum hydride is a powerful reducing agent that reacts violently with water and protic solvents, releasing flammable hydrogen gas.
-
Handling: Always handle solid LiAlH₄ and its solutions in an inert atmosphere glovebox or under a blanket of nitrogen or argon.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.
-
Quenching: Always quench excess LiAlH₄ carefully and at low temperatures. A common method is the slow addition of ethyl acetate.[10] Never add water directly to a concentrated LiAlH₄ mixture.
-
Disposal: Neutralize any residual LiAlH₄ before disposal according to your institution's safety guidelines.
Workflow Visualization
The following diagram outlines the complete workflow from Weinreb amide synthesis to the final aldehyde product.
Caption: Experimental workflow for aldehyde synthesis via Weinreb amide reduction.
Conclusion
The reduction of Weinreb amides with LiAlH₄ is a robust and reliable method for the synthesis of aldehydes, effectively preventing the common problem of over-reduction. The stability of the chelated tetrahedral intermediate is the cornerstone of this methodology's success. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can confidently employ this powerful transformation in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Weinreb amides [pubsapp.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
Weinreb Chemistry in Combinatorial Synthesis: A Guide to Library Design and Execution
Introduction: The Enduring Relevance of the Weinreb Amide in High-Throughput Chemistry
In the landscape of modern drug discovery and materials science, the demand for rapid and reliable methods to generate diverse chemical libraries is paramount. Combinatorial chemistry, a field dedicated to the systematic and parallel synthesis of a vast number of compounds, provides the engine for this discovery process.[1] Central to the success of any combinatorial synthesis is the choice of a robust and versatile chemical transformation that can accommodate a wide array of building blocks while ensuring predictable outcomes. The Weinreb-Nahm ketone synthesis, a reaction first reported in 1981, has emerged as a cornerstone methodology in this domain.[2][3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Weinreb chemistry in the synthesis of combinatorial libraries. We will delve into the mechanistic underpinnings that make the Weinreb amide an exceptional tool for controlled acylation, explore its adaptation to both solid-phase and solution-phase library generation, and provide detailed, field-proven protocols for practical implementation. Our focus will be on not just the "how," but the critical "why" behind experimental choices, empowering you to design and execute successful library syntheses with confidence.
The Core Advantage: Mechanistic Control and Unparalleled Reliability
The primary challenge in reacting carboxylic acid derivatives with highly reactive organometallic reagents (like Grignard or organolithium reagents) is the propensity for over-addition.[5] This lack of control leads to the formation of tertiary alcohols instead of the desired ketones, significantly limiting the synthetic utility and complicating purification. The genius of the Weinreb-Nahm reaction lies in its elegant solution to this problem through the use of N-methoxy-N-methylamides (Weinreb amides).
The key to this control is the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[2][3][6] This intermediate is remarkably stable at low temperatures, preventing the collapse of the carbonyl and a second nucleophilic addition.[2][6] The desired ketone or aldehyde is only liberated upon aqueous workup. This mechanistic feature is the bedrock of its reliability in complex synthetic sequences and, crucially, in the parallel syntheses required for combinatorial libraries.
Visualizing the Weinreb Advantage: A Mechanistic Workflow
Caption: Mechanism of Weinreb ketone synthesis highlighting the stable intermediate.
Application in Solid-Phase Combinatorial Library Synthesis
Solid-phase synthesis is the workhorse of combinatorial chemistry, allowing for the use of excess reagents and simplified purification through washing. The adaptation of Weinreb chemistry to a solid support enables the generation of libraries of ketones and aldehydes with high purity and diversity.
Key Component: The Weinreb Linker and Resin
The synthesis begins with a solid support, typically polystyrene beads, functionalized with a linker that incorporates the N,O-dimethylhydroxylamine moiety. This is often referred to as a Weinreb AM (aminomethyl) resin .[7] Carboxylic acid building blocks (R¹-COOH) can then be coupled to this resin-bound amine using standard peptide coupling protocols.
Workflow for Solid-Phase Ketone Library Synthesis
Caption: General workflow for solid-phase ketone library synthesis using Weinreb chemistry.
Detailed Protocol: Solid-Phase Synthesis of a Ketone Library
This protocol outlines a general procedure for the parallel synthesis of a ketone library on a Weinreb AM resin.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Supplier |
| Weinreb AM Resin | Solid support | AAPPTec, ChemPep |
| Dichloromethane (DCM) | Solvent for swelling and washing | Standard chemical supplier |
| N,N-Dimethylformamide (DMF) | Solvent for swelling and coupling | Standard chemical supplier |
| Carboxylic Acids (R¹-COOH) | Building blocks (diversity element 1) | Various |
| HATU | Coupling reagent | Standard chemical supplier |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling | Standard chemical supplier |
| Anhydrous Tetrahydrofuran (THF) | Solvent for organometallic reaction | Standard chemical supplier |
| Grignard/Organolithium Reagents (R²-M) | Building blocks (diversity element 2) | Various |
| Lithium aluminum hydride (LiAlH₄) | Reducing agent for aldehyde synthesis | Standard chemical supplier |
| Trifluoroacetic acid (TFA) | For cleavage from acid-labile linkers | Standard chemical supplier |
| 5% Aqueous KHSO₄ | Quenching/workup solution | Standard chemical supplier |
Step-by-Step Methodology:
-
Resin Preparation and Swelling:
-
Place the Weinreb AM resin (e.g., 100 mg, 0.1 mmol) into a fritted reaction vessel.
-
Swell the resin in DMF (2 mL) for at least 1 hour. Drain the solvent.
-
-
Coupling of the First Diversity Element (Carboxylic Acid):
-
In a separate vial, dissolve the carboxylic acid (R¹-COOH, 0.3 mmol, 3 equiv.) and HATU (114 mg, 0.3 mmol, 3 equiv.) in DMF (1 mL).
-
Add DIPEA (105 µL, 0.6 mmol, 6 equiv.) to the solution and vortex briefly.
-
Add the activated acid solution to the swollen resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Causality: Using excess activated acid ensures the coupling reaction goes to completion. HATU is a highly efficient coupling reagent that minimizes side reactions.
-
Verification: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless) indicates complete coupling to the secondary amine of the linker.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL) to remove all excess reagents and byproducts.
-
-
Addition of the Second Diversity Element (Organometallic Reagent):
-
Wash the resin with anhydrous THF (3 x 2 mL).
-
Suspend the resin in anhydrous THF (2 mL) and cool to 0°C in an ice bath.
-
Slowly add the organometallic reagent (R²-M, e.g., 1.0 M solution in THF, 0.5 mL, 0.5 mmol, 5 equiv.) to the resin slurry.
-
Allow the reaction to proceed for 2-4 hours at 0°C.
-
Causality: Anhydrous conditions are critical as organometallic reagents react violently with water. The low temperature maintains the stability of the tetrahedral intermediate.
-
-
Cleavage and Product Isolation:
-
The reaction with the organometallic reagent often directly leads to the ketone product upon workup. However, for aldehydes, a reductive cleavage is necessary.
-
For Aldehydes: After the coupling step, suspend the resin in anhydrous THF and cool to 0°C. Add LiAlH₄ (2 equiv.) and stir for 30 minutes.[8]
-
Workup: Quench the reaction by slowly adding 5% aqueous KHSO₄.[8]
-
Filter the reaction mixture to separate the resin beads.
-
Wash the resin with DCM (2 x 2 mL).
-
Combine the filtrates, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
For library applications, purification is often performed in a parallel format using techniques like automated flash chromatography or high-performance liquid chromatography (HPLC).
-
Application in Solution-Phase Combinatorial Library Synthesis
While solid-phase synthesis offers ease of purification, solution-phase synthesis can provide access to a broader range of reaction conditions and is sometimes faster for smaller libraries. The reliability of the Weinreb amide makes it well-suited for parallel solution-phase synthesis.
Core Strategy: Scavenger Resins and Liquid-Liquid Extraction
The primary challenge in solution-phase parallel synthesis is the purification of the final products. Weinreb chemistry workflows can be designed to incorporate scavenger resins (to remove excess reagents) or simple liquid-liquid extraction protocols to isolate the desired ketones or aldehydes.
Workflow for Solution-Phase Ketone Library Synthesis
Caption: General workflow for solution-phase parallel synthesis of a ketone library.
Detailed Protocol: Solution-Phase Synthesis of a Weinreb Amide Intermediate Library
This protocol describes the parallel synthesis of an array of Weinreb amides from carboxylic acids, which can then be further diversified.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Supplier |
| Carboxylic Acids (R¹-COOH) | Building blocks (diversity element 1) | Various |
| Oxalyl chloride or SOCl₂ | Acid activation | Standard chemical supplier |
| N,O-Dimethylhydroxylamine HCl | Weinreb amide formation | Standard chemical supplier |
| Pyridine or DIPEA | Base | Standard chemical supplier |
| Anhydrous DCM or THF | Reaction solvent | Standard chemical supplier |
| Diethyl ether | Extraction solvent | Standard chemical supplier |
| 1 M HCl, Sat. NaHCO₃, Brine | Aqueous solutions for workup | Standard chemical supplier |
Step-by-Step Methodology (in a parallel reactor block):
-
Acid Chloride Formation:
-
To a solution of the carboxylic acid (R¹-COOH, 1.0 mmol) in anhydrous DCM (5 mL) with a catalytic amount of DMF (1 drop), add oxalyl chloride (1.5 mmol, 1.5 equiv.) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Causality: Conversion to the more reactive acid chloride facilitates the subsequent amidation.
-
-
Weinreb Amide Formation:
-
In a separate vessel, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 mmol, 1.2 equiv.) and pyridine (2.5 mmol, 2.5 equiv.) in DCM (5 mL).
-
Cool the acid chloride solution to 0°C and add the hydroxylamine solution dropwise.
-
Stir the reaction at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction with 1 M HCl (5 mL).
-
Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude Weinreb amides are often of sufficient purity for the next step in a library synthesis. If necessary, parallel purification can be performed.
-
Conclusion: A Versatile and Indispensable Tool
Weinreb chemistry provides a powerful and reliable platform for the construction of ketone and aldehyde-focused combinatorial libraries. Its key strength—the prevention of over-addition through a stable chelated intermediate—translates directly to higher yields and purities in high-throughput synthesis formats. Whether employed in solid-phase workflows with specialized resins or in solution-phase strategies coupled with modern purification techniques, the Weinreb amide remains an indispensable tool for medicinal chemists and materials scientists seeking to rapidly explore chemical space. By understanding the mechanistic principles and applying the robust protocols outlined here, researchers can effectively leverage this classic reaction to accelerate the pace of discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Solution-phase library generation: methods and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in Weinreb ketone synthesis troubleshooting.
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the Weinreb Ketone Synthesis. This powerful and versatile reaction is a cornerstone of modern organic synthesis for its ability to reliably produce ketones from carboxylic acid derivatives.[1][2] However, like any sophisticated technique, its success hinges on careful attention to detail. Low yields can often be traced back to a few critical parameters.
This guide is designed to provide you, our fellow researchers and chemists, with practical, field-proven insights to troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple procedural lists to explore the "why" behind each step, empowering you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the Weinreb-Nahm methodology.
Q1: What makes the Weinreb amide uniquely effective for ketone synthesis? The key is the formation of a stable, five-membered chelated intermediate after the organometallic reagent adds to the amide carbonyl.[3][4] The N-methoxy group's oxygen atom coordinates to the metal cation (from the Grignard or organolithium reagent), creating a tetrahedral intermediate that is stable at low temperatures and resists collapsing into a ketone prematurely.[1][5] This prevents the notorious "over-addition" problem that plagues reactions with esters or acid chlorides, where a second equivalent of the nucleophile attacks the newly formed ketone to yield a tertiary alcohol.[1][4] The desired ketone is only liberated upon acidic workup.[2]
Q2: How critical is the purity of the starting N,O-dimethylhydroxylamine hydrochloride? Extremely critical. The quality of your Weinreb amide is directly dependent on the quality of this starting material.[2] Impurities can interfere with the amide formation step, leading to a crude product that contains unreacted starting materials or side products. These impurities can then consume your valuable organometallic reagent in the subsequent step, leading to low conversion. Always use a high-purity, dry source.[2]
Q3: Do I really need to titrate my organometallic reagent (e.g., Grignard, organolithium)? Yes, absolutely. This is arguably the most common source of failure. Organometallic reagents are notoriously sensitive to air and moisture, and their molarity can decrease significantly over time, even in sealed bottles. Relying on the concentration printed on the manufacturer's label is a frequent cause of incomplete reactions. Titrate your reagent immediately before use to know its true molarity, ensuring you add the correct stoichiometric amount.
Q4: Can I prepare Weinreb amides from substrates other than acid chlorides? Yes. While the original method utilized acid chlorides, Weinreb amides can be synthesized from a variety of acyl compounds, including carboxylic acids (using peptide coupling reagents), esters, and lactones (often with reagents like AlMe₃).[1][3]
Visualizing the Mechanism: The Key to Stability
Understanding the reaction mechanism is fundamental to troubleshooting. The diagram below illustrates how the N-methoxy group stabilizes the tetrahedral intermediate, preventing over-addition.
Caption: The Weinreb synthesis mechanism highlighting the stable chelated intermediate.
Detailed Troubleshooting Guides
Problem 1: Low or No Conversion of the Weinreb Amide
You've run the reaction, but TLC or LC-MS analysis shows mostly unreacted starting material.
-
Possible Cause A: Inactive or Insufficient Organometallic Reagent.
-
Why it happens: As mentioned, Grignard and organolithium reagents degrade upon exposure to atmospheric oxygen and moisture. An untitrated or old reagent will have a lower actual concentration than stated on the bottle, leading to an under-dosing of the nucleophile.
-
Troubleshooting Protocol:
-
Verify Reagent Activity: Always titrate your organometallic reagent immediately prior to the reaction. Methods like titration with N-pivaloyl-o-toluidine (for organolithiums) or I₂/LiCl (for Grignards) are reliable.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven (e.g., 120 °C overnight) and cool under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Check for Acidic Protons: Does your Weinreb amide substrate contain any acidic protons (e.g., -OH, -NH, -SH, terminal alkyne)? Each acidic proton will consume one equivalent of your organometallic reagent. You must account for this by adding additional equivalents.
-
-
-
Possible Cause B: Reaction Temperature is Too Low.
-
Why it happens: While low temperatures are crucial to prevent side reactions, some organometallic additions require a certain activation energy. If the temperature is excessively low (e.g., -100 °C when -78 °C is sufficient), the reaction may be too sluggish to proceed at a reasonable rate.
-
Troubleshooting Protocol:
-
Consult Literature: Check for established procedures for similar substrates. The optimal temperature is a balance between preventing side reactions and enabling the desired reaction.
-
Controlled Warming: After adding the nucleophile at a low temperature (e.g., -78 °C), consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C) for a period before quenching. Monitor the reaction progress by TLC during this warming phase.
-
-
Problem 2: Significant Formation of Tertiary Alcohol (Over-addition Product)
Your main byproduct is the tertiary alcohol, indicating the ketone intermediate reacted a second time.
-
Possible Cause: Reaction Temperature Too High.
-
Why it happens: The stability of the crucial chelated intermediate is highly temperature-dependent.[1][5] If the reaction temperature rises too high, the intermediate can collapse prematurely to the ketone. This newly formed ketone is then immediately attacked by another equivalent of the organometallic reagent present in the flask.
-
Troubleshooting Protocol:
-
Maintain Strict Temperature Control: Ensure your cooling bath (e.g., dry ice/acetone) is well-maintained throughout the addition and subsequent stirring.
-
Slow Reagent Addition: Add the organometallic reagent dropwise via a syringe pump. A slow addition rate helps dissipate the heat generated by the reaction exotherm, preventing localized hot spots in the flask.
-
Quench Cold: Do not allow the reaction to warm up before quenching. The quench (e.g., with saturated aq. NH₄Cl) should be performed at the reaction temperature (e.g., 0 °C or -78 °C) to rapidly destroy any excess organometallic reagent before the intermediate has a chance to collapse.[6]
-
-
Problem 3: Complex Mixture of Byproducts or Decomposition
The reaction yields a complex mixture, or your starting material appears to have decomposed.
-
Possible Cause A: Functional Group Incompatibility.
-
Why it happens: Organolithium and Grignard reagents are not just strong nucleophiles; they are also strong bases.[6] They can react with or be consumed by a wide range of functional groups.
-
Troubleshooting Protocol:
-
Substrate Analysis: Review the structure of your Weinreb amide for incompatible groups (e.g., esters, aldehydes, ketones, nitriles, epoxides, acidic protons). The standard conditions for Weinreb synthesis are known to tolerate many groups, but highly reactive ones may require protection.[1]
-
Consider Milder Reagents: If base-sensitivity is an issue, consider alternative nucleophiles. For example, organocuprates (Gilman reagents) or organocerium reagents are generally less basic and may provide better selectivity.[6]
-
-
-
Possible Cause B: Weinreb Amide Instability.
-
Why it happens: While generally stable, some Weinreb amides, particularly those with certain structural features (e.g., electron-withdrawing groups, sterically hindered systems), can be labile. Some substrates, like certain heterocycles (e.g., isoxazoles), can be susceptible to cleavage under the strongly basic conditions of the reaction.[6]
-
Troubleshooting Protocol:
-
Purify and Use Immediately: Purify the Weinreb amide via column chromatography shortly before use and store it under an inert atmosphere at low temperature.
-
Use a Lewis Acid Additive: In some cases, adding a Lewis acid like CeCl₃ or LiCl can temper the basicity of the Grignard reagent, potentially preventing substrate decomposition while still allowing for nucleophilic addition.[6]
-
-
Troubleshooting Decision Workflow
Use this flowchart to guide your troubleshooting process systematically.
References
Technical Support Center: Preventing Over-Addition in Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for advanced ketone synthesis. This guide is designed to provide in-depth troubleshooting and practical solutions to a common yet critical challenge in organic synthesis: preventing the over-addition of organometallic reagents to form undesired tertiary alcohols. As your Senior Application Scientist, I've structured this guide to not only offer protocols but to explain the underlying principles, empowering you to make informed decisions in your own laboratory work.
Understanding the Core Problem: The Reactivity Mismatch
Question: Why does my Grignard or organolithium reaction yield a tertiary alcohol instead of the desired ketone when I use an ester or acid chloride as a starting material?
Answer:
The fundamental issue lies in the relative reactivity of the starting material and the ketone product. Ketones are generally more electrophilic and thus more reactive towards nucleophilic attack by organometallic reagents than esters or acid chlorides.[1][2]
Here's a step-by-step breakdown of the over-addition mechanism:
-
Initial Attack: The organometallic reagent (R'-M) attacks the carbonyl carbon of the ester (R-COOR") or acid chloride (R-COCl).
-
Formation of a Tetrahedral Intermediate: This initial attack forms a tetrahedral intermediate.
-
Elimination and Ketone Formation: The intermediate collapses, eliminating the leaving group (-OR" or -Cl) and forming the desired ketone (R-COR').
-
The Over-Addition Step: Herein lies the problem. The newly formed ketone is more reactive than the starting ester or acid chloride.[1][3] Consequently, a second equivalent of the organometallic reagent rapidly attacks the ketone.[4][5]
-
Formation of Tertiary Alcohol: This second attack, after an aqueous workup, results in the formation of a tertiary alcohol, consuming your desired ketone product.[6][7]
This reactivity difference means that even with careful stoichiometric control (i.e., adding only one equivalent of the organometallic reagent), you will likely obtain a mixture of the starting material, the desired ketone, and the over-addition product (tertiary alcohol).[3]
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter and provides actionable solutions.
FAQ 1: Controlling Highly Reactive Organometallics
Question: I'm using a highly reactive Grignard or organolithium reagent. How can I temper its reactivity to favor ketone formation?
Answer:
When dealing with potent organometallic reagents, several strategies can be employed to mitigate over-addition.
1. Synthesis from Carboxylic Acids with Organolithiums:
A robust method involves the reaction of a carboxylic acid with two equivalents of an organolithium reagent.[8][9]
-
Mechanism Insight: The first equivalent of the organolithium acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl group to form a stable dianionic tetrahedral intermediate.[10] This intermediate is unreactive towards further nucleophilic attack and only collapses to the ketone upon acidic workup.[11] Grignard reagents are generally not suitable for this transformation as they are less nucleophilic.[11]
Protocol: Ketone Synthesis from a Carboxylic Acid and an Organolithium Reagent
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid in a suitable anhydrous ether solvent (e.g., diethyl ether or THF).
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add two equivalents of the organolithium reagent dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to stir at -78 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature.
-
Quenching and Workup: Carefully quench the reaction by adding aqueous acid (e.g., 1M HCl) at 0 °C. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude ketone.
2. Synthesis from Nitriles:
Reacting nitriles with Grignard or organolithium reagents is another effective way to synthesize ketones without over-addition.[12][13]
-
Mechanism Insight: The organometallic reagent adds to the nitrile carbon to form a stable imine anion intermediate.[14][15] This intermediate does not react further with the organometallic reagent.[13] The ketone is only formed during the subsequent aqueous acidic workup.
Protocol: Ketone Synthesis from a Nitrile and a Grignard Reagent
-
Preparation: Under an inert atmosphere, dissolve the nitrile in an anhydrous ether solvent.
-
Addition of Grignard Reagent: Slowly add one equivalent of the Grignard reagent to the nitrile solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction: Stir the reaction mixture for a sufficient time to ensure complete formation of the imine intermediate.
-
Hydrolysis: Quench the reaction with aqueous acid (e.g., H₃O⁺) to hydrolyze the imine to the corresponding ketone.[14]
-
Workup: Perform a standard aqueous workup to isolate and purify the ketone product.
FAQ 2: The Weinreb Amide Approach for Precise Control
Question: I've heard about Weinreb amides. How do they prevent over-addition, and when should I consider using them?
Answer:
The Weinreb-Nahm ketone synthesis is a highly reliable and widely used method that effectively prevents over-addition.[16][17] It involves the use of a specific N-methoxy-N-methylamide, commonly known as a Weinreb amide.[17]
-
Mechanism Insight: When an organometallic reagent (Grignard or organolithium) adds to a Weinreb amide, it forms a stable five-membered chelated tetrahedral intermediate.[10][18] The metal ion (Li⁺ or Mg²⁺) is chelated by the carbonyl oxygen and the methoxy oxygen.[19] This chelation stabilizes the intermediate, preventing its collapse to a ketone until an acidic workup is performed.[20] Since the ketone is not formed in the presence of the organometallic reagent, over-addition is avoided.[21]
When to Use Weinreb Amides:
This method is particularly advantageous when working with precious or complex substrates where high yields and clean reactions are paramount. It is compatible with a wide range of functional groups.[16]
Experimental Workflow: Weinreb Ketone Synthesis
References
- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. aklectures.com [aklectures.com]
- 10. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 11. Esters to Ketones - Chemistry Steps [chemistrysteps.com]
- 12. Video: Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids [jove.com]
- 13. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. A ketone can be prepared from the reaction of a nitrile with a Gr... | Study Prep in Pearson+ [pearson.com]
- 16. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 17. nbinno.com [nbinno.com]
- 18. m.youtube.com [m.youtube.com]
- 19. grokipedia.com [grokipedia.com]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. Weinreb Ketone Synthesis [organic-chemistry.org]
Side reactions in Weinreb amide formation and how to avoid them.
Welcome, researchers and drug development professionals, to your dedicated resource for troubleshooting Weinreb amide synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the nuanced challenges you might face at the bench. Here, we'll explore the causality behind common side reactions and equip you with robust, field-proven strategies to ensure the integrity and success of your syntheses.
Core Concept: The Stability of the Weinreb Amide Intermediate
The primary advantage of the Weinreb amide is its ability to react with organometallic reagents to form a stable tetrahedral intermediate, which prevents the common problem of over-addition that plagues reactions with other acyl compounds like esters or acid chlorides.[1][2][3] This stability arises from the chelation of the metal cation by the N-methoxy and carbonyl oxygen atoms, forming a five-membered ring that is stable at low temperatures.[2][4][5] This intermediate collapses to the desired ketone or aldehyde only upon aqueous workup, after the reactive organometallic reagent has been quenched.
Caption: The chelation-stabilized intermediate in Weinreb amide reactions prevents over-addition.
Troubleshooting Guides & FAQs
Racemization/Epimerization of Chiral Centers
Q: I'm starting with an enantiomerically pure chiral carboxylic acid (e.g., an N-protected amino acid), but my final product shows significant epimerization. What's causing this loss of stereochemical integrity?
A: Epimerization is a frequent and critical side reaction when activating chiral carboxylic acids, especially those with an acidic α-proton, such as amino acids. The loss of stereochemical purity primarily occurs through two mechanisms during the carboxyl activation step, before the addition of the N,O-dimethylhydroxylamine.
-
Oxazolone Formation: This is the most common pathway. The activated N-protected amino acid can undergo intramolecular cyclization to form a planar, achiral oxazolone intermediate. This intermediate is susceptible to proton abstraction and re-protonation from either face, leading to racemization. Subsequent reaction with the amine nucleophile yields a mixture of epimers.
-
Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side, resulting in racemization before amide bond formation.
Caption: Primary mechanisms leading to epimerization during amide bond formation.
Troubleshooting Guide: Epimerization
| Potential Cause | Recommended Solution | Scientific Rationale |
| Highly Reactive Coupling Reagent | Switch to a less reactive coupling reagent known for low racemization, such as DEPBT or COMU.[6][7][8][9][10][11][12] | Highly reactive reagents can accelerate the formation of the oxazolone intermediate. Reagents like DEPBT form stable active esters that react preferentially with the amine rather than cyclizing.[8][11] |
| Strong Base | Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA or triethylamine. | Stronger, less hindered bases are more effective at abstracting the α-proton, promoting both oxazolone formation and direct enolization.[6] |
| Polar Solvent | Use less polar solvents like dichloromethane (DCM) or a mixture of chloroform/trifluoroethanol instead of highly polar solvents like DMF.[13] | Polar solvents can stabilize the charged intermediates involved in the epimerization pathways, thus accelerating the process. |
| Elevated Temperature | Maintain a low temperature (e.g., 0 °C) throughout the activation and coupling steps.[13] | Higher temperatures increase the rate of all reactions, including the side reactions leading to epimerization. |
| Prolonged Pre-activation | Minimize the pre-activation time. Consider in situ activation where the coupling reagent is added to a mixture of the carboxylic acid and amine. | A longer time between activation and amine addition increases the concentration of the epimerization-prone activated intermediate. |
| Absence of Additives | Use coupling additives known to suppress racemization, such as 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[4][14] | These additives form active esters that are more reactive towards the amine and less prone to racemization than the intermediates formed by the coupling reagent alone. |
Protocol: Minimizing Racemization using DEPBT
This protocol is particularly effective for coupling sensitive amino acids where racemization is a major concern.[8][10][11]
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected chiral amino acid (1.0 eq.) in anhydrous THF or DCM.
-
Addition of Amine: Add the N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a suitable base (e.g., DIPEA, 2.2 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (1.1 eq.) to the cooled mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product for diastereomeric purity using chiral HPLC or by NMR analysis of a Mosher's ester derivative.[15]
Guanidinylation with Uronium/Aminium Coupling Reagents
Q: I'm using HATU for my Weinreb amide synthesis and I'm seeing a side product with a mass of +99 Da. What is this byproduct and how can I prevent it?
A: The +99 Da mass difference is characteristic of a guanidinylation side reaction. This occurs when a free amine (in this case, N,O-dimethylhydroxylamine) nucleophilically attacks the electrophilic guanidinium carbon of the HATU molecule itself, rather than the activated carboxylic acid.[11][16] This forms a stable, tetramethylguanidinium (TMG) capped amine, which is an unreactive byproduct. This side reaction is favored when the desired amide bond formation is slow (e.g., with sterically hindered substrates) or when there is a high concentration of unreacted coupling reagent in the presence of the amine.[17][18]
Caption: Competition between desired amide formation and guanidinylation side reaction.
Troubleshooting Guide: Guanidinylation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Order of Reagent Addition | Pre-activate the carboxylic acid. Add the coupling reagent (HATU) and base to the carboxylic acid and allow it to stir for 15-30 minutes before adding the N,O-dimethylhydroxylamine.[4] | Pre-activation ensures that the coupling reagent is consumed in forming the active ester, minimizing its availability to react directly with the amine. |
| Excess Coupling Reagent | Use a stoichiometric amount or only a slight excess (1.0-1.1 eq.) of the coupling reagent relative to the carboxylic acid. | A large excess of the coupling reagent increases its concentration, making the undesired reaction with the amine more probable. |
| Slow Coupling Reaction | For sterically hindered substrates, consider switching to a phosphonium-based reagent like PyBOP, which does not have a guanidinium moiety. | Phosphonium salts do not possess the guanidinium group and therefore cannot cause this specific side reaction.[19] |
| Base Choice | Use a sterically hindered base like DIPEA or 2,6-lutidine. | A bulkier base may disfavor the attack on the sterically hindered guanidinium carbon of HATU. |
Protocol: Pre-activation with HATU to Prevent Guanidinylation
-
Preparation: Dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent such as DMF or DCM in a dry reaction vessel under an inert atmosphere.
-
Pre-activation: Add the coupling reagent HATU (1.0-1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and an additional equivalent of base (DIPEA, 1.1 eq.) to the reaction mixture.
-
Reaction & Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup & Analysis: Upon completion, perform a standard aqueous workup. Analyze the crude mixture by LC-MS, looking for the absence of the +99 Da adduct.[3][17][18]
N-acylurea Formation with Carbodiimide Reagents
Q: I'm using DCC to synthesize my Weinreb amide, and I'm having trouble removing a persistent, insoluble byproduct. What is it?
A: When using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC), two main byproducts can form. The most common is dicyclohexylurea (DCU), which is notoriously insoluble and typically removed by filtration.[20][21] However, a more problematic side reaction is the formation of an N-acylurea . This occurs when the highly reactive O-acylisourea intermediate undergoes an intramolecular O-to-N acyl migration. This N-acylurea is unreactive towards further nucleophilic attack and represents a loss of starting material.[20][21]
Caption: The O-acylisourea intermediate can either react with the amine or rearrange to an unreactive N-acylurea.
Troubleshooting Guide: N-acylurea Formation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Absence of an Additive | Add 1-hydroxybenzotriazole (HOBt) or a similar additive to the reaction mixture. | The additive intercepts the O-acylisourea to form an active ester. This ester is more stable towards rearrangement but still highly reactive towards the amine, thus favoring the desired reaction pathway. |
| Solvent Choice | Use solvents like DCM or THF. | The choice of solvent can influence the rate of the rearrangement. |
| High Temperature | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). | The intramolecular rearrangement is often accelerated at higher temperatures. |
Protocol: DCC/HOBt Coupling to Minimize N-acylurea Formation
-
Preparation: Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq.) in the same solvent dropwise to the cooled mixture.
-
Activation: Stir the mixture at 0 °C for 30-60 minutes. A white precipitate of DCU will begin to form.
-
Amine Addition: Add the N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) along with a base (e.g., DIPEA, 2.2 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Filter off the precipitated DCU. Perform a standard aqueous workup on the filtrate.
-
Analysis: The N-acylurea byproduct can often be identified by its characteristic signals in the ¹H and ¹³C NMR spectra, particularly the two distinct carbonyl peaks in the ¹³C NMR.[22][23]
Challenges with Specific Substrates
Q: My reaction is very slow or gives a low yield when using a sterically hindered carboxylic acid or an electron-deficient amine. How can I improve this?
A: Steric hindrance around either the carboxylic acid or the amine can significantly slow down the rate of amide bond formation, allowing side reactions to become more prominent.[6] Similarly, electron-deficient amines (like anilines with electron-withdrawing groups) are less nucleophilic, leading to sluggish reactions.[13][24][25]
Troubleshooting Guide: Difficult Substrates
| Problem | Recommended Solution | Scientific Rationale |
| Sterically Hindered Carboxylic Acid | Use a more powerful coupling reagent like P[NCH₃(OCH₃)]₃ or convert the acid to an acyl fluoride in situ using a reagent like BTFFH.[18][26][27] | These reagents are highly effective for hindered substrates. Acyl fluorides are small and highly reactive, overcoming steric barriers.[27] |
| Sterically Hindered Amine | Increase the reaction temperature and/or use a more potent coupling reagent like HATU or COMU.[6][7] | More forcing conditions or more reactive coupling agents may be necessary to drive the reaction to completion. |
| Electron-Deficient Amine | Use a protocol specifically designed for unreactive amines, for example, using EDC/DMAP with a catalytic amount of HOBt.[13] | This combination can effectively activate the carboxylic acid and promote coupling with poorly nucleophilic amines. |
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
- 22. ias.ac.in [ias.ac.in]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. blogs.rsc.org [blogs.rsc.org]
Navigating the Nuances of Weinreb Ketone Synthesis: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting and optimization strategies for the Weinreb ketone synthesis. We move beyond rote protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your own research.
The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, offers a reliable method for the synthesis of ketones by mitigating the common issue of over-addition seen with more reactive acylating agents.[1][2][3][4] This is achieved through the use of an N-methoxy-N-methylamide (Weinreb amide), which, upon reaction with an organometallic reagent, forms a stable tetrahedral intermediate.[1][2][3] This stability is attributed to chelation by the methoxy group, which prevents the collapse of the intermediate and subsequent second addition of the nucleophile.[1][5][6][7] The desired ketone is then liberated upon acidic workup.[2][3]
While robust, the success of the Weinreb synthesis hinges on careful optimization of reaction conditions. This guide addresses common pitfalls and provides solutions to ensure high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Weinreb ketone synthesis over using acid chlorides or esters?
The key advantage is the prevention of over-addition.[1][2][3][4] When organometallic reagents react with acid chlorides or esters, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a byproduct.[2][8] The Weinreb amide forms a stable, chelated tetrahedral intermediate that is unreactive towards further addition until quenched with acid.[1][2][6][7][9][10][11]
Q2: What are the most common ways to prepare a Weinreb amide?
Weinreb amides can be synthesized from a variety of starting materials, including carboxylic acids, acid chlorides, and esters.[9][10][11] A widely used method involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a peptide coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).[1][12] Alternatively, acid chlorides can be directly converted to Weinreb amides by reaction with N,O-dimethylhydroxylamine.[1][4] For sensitive substrates, conversion of esters to Weinreb amides using reagents like trimethylaluminum (AlMe₃) is also effective.[1][9]
Q3: Can Weinreb amides be used to synthesize aldehydes?
Yes. Reduction of a Weinreb amide with a mild reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), will furnish the corresponding aldehyde.[1][3][13] The same principle of a stable intermediate preventing over-reduction to the alcohol applies.
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Ketone
Potential Causes & Solutions:
-
Poor Quality Grignard or Organolithium Reagent: The quality of the organometallic reagent is paramount.
-
Troubleshooting Step: Titrate your organometallic reagent before use to determine its exact molarity. Commercial reagents can degrade over time.
-
Optimization: If preparing a Grignard reagent, ensure the magnesium turnings are fresh and activated. The glassware must be scrupulously dried to prevent quenching of the reagent.[14]
-
-
Decomposition of the Weinreb Amide: While generally stable, some Weinreb amides can be sensitive, particularly those with complex or labile functional groups.
-
Troubleshooting Step: Check the purity of your Weinreb amide by NMR and LC-MS before proceeding. Impurities can interfere with the reaction.
-
-
Incorrect Reaction Temperature: The stability of the tetrahedral intermediate is temperature-dependent.[1][4]
-
Optimization: Perform the addition of the organometallic reagent at a low temperature, typically between -78 °C and 0 °C.[15] Allow the reaction to slowly warm to room temperature only if necessary, monitoring by TLC or LC-MS. For highly reactive organometallics, maintaining a low temperature throughout the reaction is crucial.
-
-
Steric Hindrance: A bulky organometallic reagent or a sterically hindered Weinreb amide can slow down or prevent the reaction.
-
Optimization: Increase the reaction time and/or temperature. In some cases, switching to a less sterically demanding organometallic reagent may be necessary.
-
Issue 2: Formation of Byproducts (Over-addition, Starting Material Recovery)
Potential Causes & Solutions:
-
Excess Organometallic Reagent: While the Weinreb amide is designed to prevent over-addition, a large excess of a highly reactive organometallic reagent can sometimes lead to the formation of the tertiary alcohol.
-
Optimization: Use a slight excess (typically 1.1 to 1.5 equivalents) of the organometallic reagent. Precise control over stoichiometry is key.
-
-
Inefficient Quenching: If the reaction is not properly quenched, the tetrahedral intermediate can collapse in the presence of unreacted organometallic reagent, leading to over-addition.
-
Troubleshooting Step: Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 1 M HCl).[15] Ensure the quenching agent is added slowly to control the exotherm.
-
-
Recovery of Starting Weinreb Amide: This indicates that the reaction has not gone to completion.
-
Troubleshooting Step: Re-evaluate the factors listed under "Low or No Yield," particularly the quality of the organometallic reagent and the reaction temperature. Consider extending the reaction time.
-
Issue 3: Difficult or Incomplete Workup
Potential Causes & Solutions:
-
Formation of Emulsions: The presence of magnesium salts from Grignard reactions can lead to emulsions during the aqueous workup.
-
Optimization: After quenching, add a solution of a chelating agent like Rochelle's salt (potassium sodium tartrate) and stir vigorously until the layers separate. Alternatively, a dilute acid wash can help break up emulsions.
-
-
Product Solubility: Some ketones are partially soluble in the aqueous layer, leading to lower isolated yields.
-
Troubleshooting Step: Perform multiple extractions (at least 3) with an appropriate organic solvent. If the product is highly polar, consider using a more polar extraction solvent like ethyl acetate or dichloromethane. Back-extracting the combined aqueous layers can also improve recovery.
-
Experimental Protocols
General Procedure for Weinreb Ketone Synthesis
-
Dissolve the Weinreb amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.
-
Slowly add the organometallic reagent (Grignard or organolithium, 1.1-1.5 eq.) dropwise via syringe, maintaining the internal temperature.
-
Stir the reaction at the same temperature for the optimized time (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Common Reagents and Conditions for Weinreb Amide Formation
| Starting Material | Coupling Reagent/Method | Solvent | Temperature | Typical Yields |
| Carboxylic Acid | DCC, HOBt | Dichloromethane (DCM) | 0 °C to RT | Good to Excellent |
| Carboxylic Acid | HATU, DIPEA | Dimethylformamide (DMF) | 0 °C to RT | Excellent |
| Acid Chloride | N,O-dimethylhydroxylamine | DCM, Pyridine | 0 °C to RT | Excellent |
| Ester | AlMe₃, N,O-dimethylhydroxylamine·HCl | Toluene or DCM | 0 °C to Reflux | Good to Excellent |
Visualizing the Process
The Weinreb Ketone Synthesis Mechanism
The following diagram illustrates the key steps in the Weinreb ketone synthesis, highlighting the formation of the stable, chelated tetrahedral intermediate.
Caption: Mechanism of the Weinreb Ketone Synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues in the Weinreb ketone synthesis.
Caption: A workflow for troubleshooting the Weinreb synthesis.
By understanding the underlying principles of the Weinreb ketone synthesis and systematically addressing potential issues, researchers can reliably and efficiently synthesize a wide range of ketones for their scientific endeavors.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. utd-ir.tdl.org [utd-ir.tdl.org]
- 8. youtube.com [youtube.com]
- 9. orientjchem.org [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. orientjchem.org [orientjchem.org]
- 12. tutorchase.com [tutorchase.com]
- 13. grokipedia.com [grokipedia.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Weinreb Amide Workup & Purification: A Technical Support Center
Welcome to the technical support center for the workup and purification of Weinreb amides. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the common challenges encountered during the isolation of these versatile synthetic intermediates. This resource is structured to help you diagnose and resolve issues efficiently, ensuring the integrity and purity of your final compound.
Section 1: Troubleshooting Guide
This section addresses specific problems that can arise during the workup and purification of Weinreb amides in a question-and-answer format.
Issue 1: Persistent Emulsions During Aqueous Workup
Question: I'm performing an extractive workup after my Weinreb amide synthesis, and I'm struggling with a persistent emulsion between the organic and aqueous layers. How can I break this emulsion and achieve clean phase separation?
Answer: Emulsion formation is a common frustration, often caused by the presence of fine particulate matter, amphiphilic byproducts, or high concentrations of dissolved salts. Here is a systematic approach to resolving this issue:
-
The "Wait and See" Approach: Sometimes, simply allowing the separatory funnel to stand undisturbed for 10-20 minutes can lead to phase separation. Patience can be a surprisingly effective tool.
-
Brine Wash: The addition of a saturated aqueous solution of sodium chloride (brine) is the most common and often most effective method.[1] Brine increases the ionic strength of the aqueous phase, which decreases the solubility of organic compounds in the aqueous layer and can help to disrupt the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, which can promote emulsion formation, try gently inverting the separatory funnel multiple times.
-
Addition of a Different Organic Solvent: If you are using a solvent like dichloromethane (DCM), adding a less dense, immiscible solvent like diethyl ether can sometimes help break up the emulsion.[1]
-
Filtration: In cases where the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can remove the particulates and facilitate phase separation.
-
Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the layers.
Issue 2: Difficulty Removing Urea Byproducts from Carbodiimide Coupling Reactions
Question: I've synthesized my Weinreb amide using EDC (or DCC) as a coupling agent, and now I'm having trouble removing the corresponding urea byproduct (EDU or DCU). It's co-eluting with my product during column chromatography. What's the best way to get rid of it?
Answer: The removal of urea byproducts is a classic challenge in amide synthesis. The key is to exploit the solubility differences between your product and the urea.
-
For Dicyclohexylurea (DCU) from DCC: DCU is largely insoluble in many common organic solvents. After the reaction is complete, it will often precipitate out of the reaction mixture.
-
Pre-filtration: Before quenching the reaction, it is often beneficial to filter the reaction mixture to remove the precipitated DCU.
-
Solvent Selection: If DCU remains in your crude product, dissolving the mixture in a minimal amount of a solvent in which DCU has low solubility (like diethyl ether or cold DCM) and then filtering can be effective.
-
-
For 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) from EDC: EDU and its protonated form are water-soluble, which is a significant advantage over DCC.[1]
-
Acidic Wash: The most effective way to remove EDU is through an acidic aqueous wash. During your extractive workup, wash the organic layer with a dilute acid such as 1 M HCl or 5% citric acid solution. This will protonate the basic nitrogen in EDU, rendering it highly soluble in the aqueous phase.
-
Multiple Washes: Perform at least two to three acidic washes to ensure complete removal of the EDU.
-
Caution: Avoid neutralizing the acidic wash with a base before extraction, as this will deprotonate the EDU and increase its solubility in the organic layer.[1]
-
Issue 3: Product Loss or Decomposition on Silica Gel During Flash Chromatography
Question: My Weinreb amide seems to be either sticking to the silica gel column or decomposing during purification. My yields are significantly lower than expected based on crude NMR. What's happening and how can I fix it?
Answer: Weinreb amides are generally stable compounds, but issues during silica gel chromatography can arise, particularly with sensitive substrates.[2]
-
Assess Stability: Before committing to a large-scale column, it's wise to assess the stability of your compound on silica gel. This can be done by spotting your crude material on a TLC plate, allowing it to sit for an hour or two, and then eluting it. If you observe significant streaking or the appearance of new spots, your compound may be unstable on silica.
-
Deactivate the Silica: The acidic nature of standard silica gel can sometimes catalyze the hydrolysis or decomposition of sensitive compounds.
-
Triethylamine Wash: Pre-treating the silica gel with a solvent system containing a small amount of triethylamine (0.1-1%) can neutralize the acidic sites.
-
Neutral Alumina: As an alternative to silica gel, neutral alumina can be a good option for purifying acid-sensitive compounds.[3]
-
-
Optimize Your Solvent System:
-
A well-chosen eluent system is crucial. Aim for an Rf value of 0.2-0.4 for your product on TLC to ensure good separation.
-
For polar Weinreb amides, a more polar solvent system, such as DCM/methanol, might be necessary.
-
-
Dry Loading: If your compound has poor solubility in the eluent, it can lead to band broadening and poor separation. In such cases, dry loading the sample onto the column is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general stability of Weinreb amides to acidic and basic workup conditions?
A1: Weinreb amides are generally quite stable to a range of workup conditions.[2] They can tolerate mild acidic washes (e.g., 1 M HCl, saturated NH4Cl) and mild basic washes (e.g., saturated NaHCO3, saturated Na2CO3). However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis. It is always best to perform aqueous workups at room temperature or below and to proceed to the drying and solvent removal steps promptly.
Q2: I'm using a Wittig or Mitsunobu reaction to synthesize a precursor to my Weinreb amide. How do I remove the triphenylphosphine oxide (TPPO) byproduct?
A2: TPPO is a common and often troublesome byproduct. Here are a few strategies for its removal:
-
Precipitation/Filtration: TPPO has low solubility in non-polar solvents. Concentrating your reaction mixture and then triturating with a solvent like diethyl ether or a mixture of hexanes/ether can often cause the TPPO to precipitate, after which it can be removed by filtration.[4][5]
-
Chromatography: If your Weinreb amide is relatively non-polar, it can often be separated from the more polar TPPO by flash chromatography.[6]
-
Precipitation with Metal Salts: The addition of zinc chloride to a solution of the crude product in a polar solvent can lead to the precipitation of a TPPO-ZnCl2 complex, which can then be filtered off.[5]
Q3: Can I recrystallize my Weinreb amide for purification? If so, what are some good solvent systems to try?
A3: Recrystallization can be an excellent method for purifying solid Weinreb amides, often yielding highly pure material. The choice of solvent is critical and will depend on the specific structure of your compound. A good starting point is to screen for solvents in which your compound is soluble when hot but sparingly soluble at room temperature.[7]
Some commonly successful solvent systems for the recrystallization of organic compounds, including amides, are:
| Solvent/Solvent Pair | Polarity | Comments |
| Ethanol/Water | Polar | A good starting point for moderately polar compounds. |
| Ethyl Acetate/Hexanes | Medium/Non-polar | A versatile system for a wide range of polarities.[8] |
| Dichloromethane/Hexanes | Medium/Non-polar | Similar to EtOAc/Hexanes, good for many compounds. |
| Acetone/Hexanes | Polar/Non-polar | Can be effective but watch for "oiling out". |
| Toluene/Hexanes | Non-polar | Suitable for less polar compounds. |
Q4: How can I monitor the progress of my Weinreb amide synthesis using Thin Layer Chromatography (TLC)?
A4: TLC is an indispensable tool for monitoring your reaction.
-
Spotting: On a single TLC plate, spot your starting material (e.g., the carboxylic acid), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Eluent: Choose a solvent system that gives your starting material an Rf of around 0.5-0.6. This will allow you to clearly see the appearance of the less polar Weinreb amide product at a higher Rf. A common starting eluent is a mixture of hexanes and ethyl acetate.
-
Visualization: Weinreb amides are often UV-active if they contain an aromatic ring. If not, you can use a variety of stains, such as potassium permanganate (KMnO4) or ceric ammonium molybdate (CAM), to visualize the spots.
-
Completion: The reaction is typically complete when the starting material spot has been completely consumed.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Extractive Workup for Weinreb Amide Synthesis
This protocol is a general guideline and may need to be adapted based on the specific properties of your starting materials and product.
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, add an immiscible organic solvent such as ethyl acetate or DCM to extract the product. Add water to dissolve the salts.
-
Aqueous Washes:
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with:
-
1 M HCl (if EDC was used or if basic impurities are present).
-
Saturated aqueous NaHCO3 (to neutralize any remaining acid).
-
Saturated aqueous NaCl (brine) to aid in drying.
-
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Weinreb amide.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine the optimal eluent system using TLC. A good system will give your Weinreb amide an Rf of ~0.3 and provide good separation from any impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is well-settled and free of cracks or air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Dry Loading: If the product is not very soluble in the eluent, dissolve it in a more polar solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
-
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle positive pressure.
-
Fraction Collection: Collect fractions and monitor their contents by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Workflow Visualization
Below is a generalized workflow for the workup and purification of a Weinreb amide synthesized via a peptide coupling reaction.
References
Technical Support Center: Troubleshooting Emulsions in Weinreb Amide Reaction Workups
Welcome to the technical support center for common challenges in synthetic organic chemistry. This guide provides in-depth, field-proven insights into one of the most persistent issues in the workup of Weinreb amide reactions: the formation of stable emulsions. Our goal is to equip you, a researcher or drug development professional, with the knowledge to not only break these emulsions but to prevent them from forming in the first place.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding emulsion formation during the workup of Weinreb amide reactions.
Q1: What is causing the persistent emulsion in my Weinreb amide workup?
Emulsions are mixtures of two immiscible liquids, like oil and water, where one is dispersed in the other as microscopic droplets.[1][2] Their stability in chemical workups is often due to the presence of surfactant-like compounds or finely suspended solids that accumulate at the interface between the aqueous and organic layers, preventing the droplets from coalescing.[3][4]
In the context of a Weinreb amide synthesis, common culprits include:
-
Hydrolyzed Reagents: Quenching reactions that used organometallic reagents (Grignard or organolithiums) can form fine precipitates of metal hydroxides (e.g., Mg(OH)₂). These particulates can stabilize emulsions.[5]
-
Amphiphilic Byproducts: The reaction or subsequent workup steps might generate molecules with both polar (hydrophilic) and non-polar (hydrophobic) regions. These can act as surfactants, stabilizing the emulsion.[2][3]
-
High pH: Workups involving basic aqueous solutions, especially with chlorinated solvents like dichloromethane (DCM), are prone to emulsion formation.[5]
Q2: I have a stubborn emulsion. What is the quickest thing I can try to break it?
The fastest and often most effective first step is to add a saturated aqueous solution of sodium chloride (brine).[5][6] This technique, known as "salting out," increases the ionic strength of the aqueous layer.[1][3] This has two main effects: it decreases the solubility of organic materials in the aqueous phase and increases the density of the aqueous layer, both of which promote phase separation.[1][2]
Q3: Can I do anything to prevent emulsions from forming in the first place?
Yes, prevention is always better than cure.[3] Consider these strategies before you start your next workup:
-
Gentle Mixing: Instead of vigorous shaking in the separatory funnel, which introduces a lot of energy and promotes dispersion, gently swirl or invert the funnel multiple times.[3] This increases the surface area for extraction without forming a tight emulsion.
-
Solvent Evaporation: Before the aqueous workup, consider removing the reaction solvent via rotary evaporation. Then, redissolve the residue in your desired extraction solvent.[5][6] This can remove volatile components that may contribute to emulsion formation.
-
Pre-filtration: If you suspect the formation of fine solids (e.g., from a coupling reagent or quenched organometallic), filtering the reaction mixture through a pad of Celite® before the aqueous wash can remove these emulsion-stabilizing particulates.[5]
In-Depth Troubleshooting Guide
When a simple brine wash isn't enough, a more systematic approach is required. The following methods are presented in a logical order, from the least to the most disruptive.
Method 1: The Brine Wash (Salting Out)
As mentioned in the FAQs, this is the primary tool for combating emulsions.
Causality: The addition of a salt like NaCl dramatically increases the polarity and density of the aqueous phase. This forces non-polar organic molecules out of the aqueous layer and disrupts the delicate balance that holds the emulsion together. Divalent salts like CaCl₂ or MgCl₂ can be even more effective due to their higher charge density.[4][7]
Protocol:
-
Add a volume of saturated NaCl solution (brine) to the separatory funnel, typically 10-20% of the total volume of the emulsion.
-
Gently swirl or invert the funnel a few times. Avoid vigorous shaking.
-
Allow the funnel to stand undisturbed for 10-30 minutes.[5][6]
-
Observe for the formation of a distinct layer. If separation is slow, a gentle stir at the interface with a glass rod can sometimes help coalesce droplets.[4][8]
Method 2: Filtration Through an Inert Medium (Celite®)
This is the most effective method when emulsions are stabilized by fine solid particles.[5]
Causality: Celite®, or diatomaceous earth, is a porous, high-surface-area silica material that acts as a micro-sieve.[9][10][11] It traps the fine particulates that stabilize the emulsion, allowing the now destabilized liquid phases to pass through and separate cleanly in the collection flask.[5][11]
Protocol:
-
Set up a Büchner or fritted glass funnel for vacuum filtration.[12]
-
Place a piece of filter paper in the funnel.
-
Prepare a slurry of Celite® in your organic solvent.
-
With the vacuum on gently, pour the slurry into the funnel to form a tight, even pad (typically 1-2 cm thick).[9]
-
Carefully pour the entire emulsified mixture onto the Celite® pad.
-
Rinse the original flask with fresh organic solvent and pass it through the filter to ensure all of your product is collected.
-
Transfer the filtrate back to a separatory funnel; the layers should now be distinct.
Note: Always keep the Celite® pad until you have confirmed the recovery of your product, just in case your product has adsorbed onto the solid byproducts.[5]
Method 3: Physical & Mechanical Disruption
Sometimes, physical force or a change in conditions can break an emulsion.
-
Centrifugation: This is a highly effective, albeit equipment-dependent, method. The centrifugal force accelerates the separation of the denser aqueous phase, the lighter organic phase, and any interfacial solids.[3][4][8] This is particularly useful for small-scale reactions.
-
Gentle Heating: Applying gentle heat with a water bath can sometimes break an emulsion by reducing the viscosity of the mixture and increasing molecular motion, which helps droplets coalesce.[1] Caution: Only use this method if your product is thermally stable and your solvent has a reasonably high boiling point. Avoid excessive heating.[1]
-
Freezing: Conversely, cooling the mixture can sometimes induce the formation of ice crystals, which can physically disrupt the emulsion structure.[1] Upon thawing, the layers may separate.
Method 4: Solvent Manipulation & pH Adjustment
Changing the chemical environment can destabilize the emulsifying agents.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase, helping to dissolve surfactant-like byproducts and break the emulsion.[1][3] For example, adding a small amount of ethanol or THF can sometimes help.
-
Dilution: Significantly diluting the organic layer (e.g., 5- to 10-fold) can sometimes resolve the issue, although this creates larger volumes to handle later.[6]
-
pH Adjustment: If the emulsion is suspected to be stabilized by acidic or basic impurities, careful neutralization or pH adjustment can help.[1][8] For example, if the workup is basic, careful addition of dilute HCl can break an emulsion stabilized by deprotonated carboxylic acids.[5][8] Perform this step slowly and with caution, especially if bicarbonate is present, to avoid rapid gas evolution.[13]
Summary of Troubleshooting Techniques
| Method | Principle of Action | Advantages | Disadvantages |
| Brine Wash | Increases ionic strength of aqueous phase ("salting out").[2][3] | Fast, simple, and often effective. | May not work for emulsions stabilized by fine solids. |
| Celite® Filtration | Physically removes solid particulate stabilizers.[5][9] | Highly effective for solid-stabilized emulsions. | Requires filtration setup; potential for product adsorption.[9] |
| Centrifugation | Accelerates phase separation by density.[4][8] | Very effective, especially for small volumes. | Requires a centrifuge of appropriate size. |
| Solvent Addition | Alters the polarity of the organic phase.[1][3] | Can be effective if the right solvent is chosen. | Introduces another solvent to be removed later. |
| pH Adjustment | Neutralizes acidic/basic emulsifying agents.[1][8] | Targets a specific chemical cause. | Risk of product decomposition if pH sensitive; potential for gas evolution.[13] |
Proactive Workflow for Emulsion Management
A systematic approach can save significant time and material. The following workflow illustrates a decision-making process for tackling emulsions during a Weinreb amide workup.
References
- 1. youtube.com [youtube.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. brainkart.com [brainkart.com]
- 5. Workup [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 10. glasp.co [glasp.co]
- 11. websites.umich.edu [websites.umich.edu]
- 12. Kernels and Cats [kaligulaarmblessed.github.io]
- 13. How To [chem.rochester.edu]
Technical Support Center: The Stability and Application of Weinreb Amides
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Weinreb amides. As a cornerstone of modern organic synthesis, the N-methoxy-N-methylamide functional group offers a robust and highly selective method for the preparation of ketones and aldehydes.[1][2][3] Its widespread adoption is due to a unique stability that masterfully circumvents the common problem of over-addition often plagued by reactions with more traditional acylating agents like esters and acid chlorides.[1][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing the reactivity of Weinreb amides. Here, you will find answers to common questions, solutions to experimental challenges, and detailed protocols grounded in established literature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason Weinreb amides are more stable and selective than esters or acid chlorides in reactions with organometallics?
The superior performance of the Weinreb amide is rooted in its ability to form a stable, five-membered tetrahedral intermediate via chelation with the incoming organometallic species (e.g., Grignard or organolithium reagents).[1][4][5][6]
-
With Weinreb Amides: The nucleophile adds to the carbonyl, and the metal cation (like Mg²⁺ or Li⁺) is chelated by both the carbonyl oxygen and the methoxy oxygen. This chelated intermediate is stable at low temperatures and does not collapse to form a ketone in situ.[1][5] The ketone is only liberated upon acidic workup, preventing a second nucleophilic attack.[7][8]
-
With Esters/Acid Chlorides: The initial tetrahedral intermediate rapidly collapses, eliminating the leaving group (alkoxide or chloride) to form a ketone directly in the reaction mixture. This newly formed ketone is often more reactive than the starting material, leading to a second, undesired nucleophilic addition that results in a tertiary alcohol.[4][9]
Below is a diagram illustrating this key mechanistic difference.
Caption: Reaction pathways of Weinreb amides vs. esters.
Q2: Which reducing agents are recommended for the conversion of a Weinreb amide to an aldehyde?
The reduction to an aldehyde requires careful control to prevent further reduction to the primary alcohol. The most commonly employed and effective reagents are:
-
Diisobutylaluminium Hydride (DIBAL-H): This is a highly reliable reagent for this transformation, typically used at low temperatures (-78 °C) to ensure selectivity.[2][10]
-
Lithium Aluminum Hydride (LiAlH₄): While a very powerful reducing agent, LiAlH₄ can be used effectively. The original report by Nahm and Weinreb demonstrated that an excess of LiAlH₄ successfully yields the aldehyde.[1][11] Careful temperature control is critical.
-
Other Specialized Reagents: For specific applications or enhanced chemoselectivity, other reagents like chloromagnesium dimethylaminoborohydride (MgAB) have been developed and can be complementary to LiAlH₄ and DIBAL-H.[12][13]
Q3: How stable are Weinreb amides to acidic and basic conditions?
Weinreb amides are generally tolerant to a wide range of reaction conditions, which is a significant advantage in multi-step synthesis.[2][14]
-
Acidic Conditions: They are stable to mild acidic conditions, such as those used in a typical aqueous workup (e.g., sat. NH₄Cl, 1M HCl). Strong, prolonged heating in concentrated acid will eventually lead to hydrolysis back to the carboxylic acid.
-
Basic Conditions: They are stable to mild bases (e.g., pyridine, triethylamine) used during their synthesis.[5] However, exposure to strong, non-nucleophilic bases or highly hindered nucleophiles can trigger a side reaction of demethoxylation via E2 elimination.[1][15] Strong aqueous base with heating will also cause hydrolysis.
Q4: Can a Weinreb amide be hydrolyzed back to a carboxylic acid if needed?
Yes. While robust, the amide bond can be cleaved under specific hydrolytic conditions. Recent methods have been developed for this purpose, for instance, using tert-butyl nitrite (TBN) or employing Lewis acids like ytterbium(III) triflate as promoters for the hydrolysis.[16]
Troubleshooting Guide
Even with a reliable reaction, challenges can arise. This guide addresses the most common issues encountered during reactions of Weinreb amides.
Caption: Troubleshooting workflow for Weinreb amide reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Ketone/Aldehyde | 1. Inactive Reagent: Organometallic or hydride reagents degrade with exposure to air/moisture. 2. Reaction Conditions: The tetrahedral intermediate is only stable at low temperatures.[1] | 1. Verify Reagent Activity: Titrate organometallic reagents before use. Use fresh, high-quality hydride solutions. 2. Strict Temperature Control: Maintain the recommended low temperature (e.g., -78 °C for DIBAL-H, 0 °C for many Grignards) throughout the addition and stirring period before the quench. |
| Over-addition Product (Tertiary Alcohol) is Observed | Intermediate Breakdown: While rare, allowing the reaction to warm significantly before quenching can cause the stable intermediate to collapse prematurely, liberating the ketone for a second attack. | Maintain Low Temperature: Do not allow the reaction mixture to warm up before quenching. The quench itself should be performed at the reaction temperature before removal from the cooling bath. |
| Side Product from Demethoxylation | Highly Basic/Hindered Nucleophile: Certain strong bases or sterically demanding nucleophiles can favor an E2 elimination pathway, removing the methoxy group.[1][15] | Modify Reagents: If possible, switch to a less sterically hindered organometallic reagent. Alternatively, consider protecting other functionalities that may be promoting this pathway. |
| Primary Amide (R-CONH₂) is Formed | Reductive N-O Bond Cleavage: This can occur under specific reductive conditions that are not intended for ketone/aldehyde synthesis.[17] | Use Appropriate Reagents: For aldehyde synthesis, stick to established protocols with DIBAL-H or LiAlH₄. Avoid reagents known to cleave N-O bonds unless that is the desired outcome. |
Experimental Protocols
Protocol 1: General Procedure for Ketone Synthesis via Grignard Reaction
This protocol provides a general method for the acylation of a Grignard reagent with a Weinreb amide.[14][18]
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the Weinreb amide (1.0 equiv) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the amide in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add the Grignard reagent (1.1–1.5 equiv, solution in THF or Et₂O) dropwise via syringe over 10-15 minutes.
-
Reaction: Stir the mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).
-
Quenching: While still at 0 °C, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude ketone by flash column chromatography.
Protocol 2: General Procedure for Aldehyde Synthesis via DIBAL-H Reduction
This protocol outlines the controlled reduction of a Weinreb amide to an aldehyde.[2][10]
-
Preparation: Under an inert atmosphere, dissolve the Weinreb amide (1.0 equiv) in anhydrous dichloromethane (DCM) or THF (~0.1 M) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add DIBAL-H (1.2–1.5 equiv, typically 1.0 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction for the consumption of starting material by TLC.
-
Quenching: While maintaining the temperature at -78 °C, carefully quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Workup: Remove the cooling bath and allow the mixture to stir vigorously at room temperature until two clear layers form (can take several hours to overnight).
-
Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by flash column chromatography.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Weinreb Ketone Synthesis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. The Growing Synthetic Utility of the Weinreb Amide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 17. Reduction of hydroxamates (Weinreb amides) [organic-chemistry.org]
- 18. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Solid-Phase Peptide Synthesis with Weinreb Linkers
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Weinreb linkers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a Weinreb linker in SPPS?
The this compound is specifically designed for the solid-phase synthesis of C-terminal peptide aldehydes and ketones.[1][2][3] The N-methoxy-N-methylamide (Weinreb amide) functionality on the linker is stable to standard peptide coupling and deprotection conditions but can be selectively reduced to an aldehyde or reacted with organometallic reagents to form a ketone.[1]
Q2: How does the Weinreb amide linker's stability compare to other common linkers?
The Weinreb amide linker is robust and compatible with both Fmoc/tBu and Boc/tBu protection strategies.[4] It is stable to the basic conditions required for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., TFA), making it an orthogonal tool in complex syntheses.[4][5] This stability prevents premature cleavage of the peptide from the resin during chain elongation.[4]
Q3: What are the key cleavage reagents for releasing the product from a Weinreb resin?
The final product is typically cleaved from the Weinreb resin using one of two main classes of reagents:
-
For Peptide Aldehydes: Mild reducing agents are used. The most common is Lithium Aluminium Hydride (LiAlH₄), but others like Diisobutylaluminium hydride (DIBAL-H) can also be employed.[6][7][8]
-
For Peptide Ketones: Organometallic reagents, such as Grignard reagents (e.g., methylmagnesium bromide), are used to add an alkyl or aryl group and form the corresponding ketone.[1][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the loading, synthesis, and cleavage stages of SPPS using Weinreb linkers.
Section 1: Low First Amino Acid Loading Efficiency
Q: I am experiencing very low substitution after attempting to load the first Fmoc-amino acid onto my Weinreb aminomethyl resin. What is causing this and how can I fix it?
A: This is a common and critical issue. The secondary amine of the this compound is significantly less nucleophilic than the primary amines found on linkers like Rink Amide or MBHA resin.[9] This inherent low reactivity makes the initial acylation challenging.
Causality: Standard amide bond formation methods (e.g., DIC/HOBt) are often inefficient for coupling to the sterically hindered and less reactive secondary amine of the this compound.[1][9] Incomplete loading not only reduces your overall yield but can also lead to impurities if the unreacted sites interfere with subsequent steps.[1]
Solutions:
-
Use High-Potency Coupling Reagents: For this difficult acylation, more potent activating agents are required. The use of a HATU/DIPEA or HOAt/DIPCDI combination is strongly recommended as these reagents are specifically cited for loading difficult secondary amines like those on Weinreb resins.[9]
-
Optimize Reaction Conditions: Ensure anhydrous (dry) conditions, as moisture will quench the activated amino acid. Use a sufficient excess of reagents. A typical starting point is 3-5 equivalents of the Fmoc-amino acid and coupling reagents relative to the resin's theoretical substitution.[2][9]
-
Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration than you would for a standard resin, potentially up to 6 hours or even overnight.[9][10] Monitor the reaction using a qualitative test for free amines, such as the Chloranil test.[2]
Protocol: Loading the First Amino Acid onto Weinreb Resin
| Step | Action | Details & Rationale |
| 1 | Resin Swelling | Swell the Weinreb aminomethyl resin in dichloromethane (DCM) for at least 20-30 minutes in a dry reaction vessel flushed with nitrogen or argon.[2][9] This ensures all reactive sites within the polymer matrix are accessible. |
| 2 | Prepare Amino Acid Solution | In a separate dry flask, dissolve 5 equivalents of the Fmoc-amino acid and 5 equivalents of HATU in anhydrous DMF.[2][9] |
| 3 | Activation | Add 10 equivalents of DIPEA to the amino acid solution and immediately add this mixture to the swollen resin.[9] The immediate addition is crucial as the activated ester is highly reactive. |
| 4 | Coupling Reaction | Agitate the mixture at room temperature for at least 6 hours.[9] Gentle agitation ensures the resin remains suspended without causing mechanical damage. |
| 5 | Capping (Optional but Recommended) | After the coupling, wash the resin with DCM and DMF. To block any unreacted amine sites, treat the resin with a capping mixture (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. This prevents the formation of deletion sequences. |
| 6 | Washing | Thoroughly wash the resin with DMF (3x), DCM (3x), and Methanol (3x) and dry it in vacuo.[10] |
| 7 | Quantification | Determine the loading efficiency by measuring the absorbance of the piperidine-fulvene adduct after Fmoc deprotection of a small, weighed sample of the dried resin.[2] |
Section 2: Issues During Peptide Chain Elongation
Q: My couplings are incomplete, especially with bulky amino acids, leading to deletion sequences. How can I improve coupling efficiency?
A: Incomplete coupling during chain elongation is often due to peptide aggregation or steric hindrance.
Causality: As the peptide chain grows, it can fold back on itself and form intra- or intermolecular hydrogen bonds, physically blocking the N-terminal amine from reacting with the incoming activated amino acid.[1] This is a sequence-dependent phenomenon and is exacerbated by hydrophobic residues.
Solutions:
-
Use Chaotropic Agents: Adding chaotropic salts (e.g., LiCl) to the coupling reaction can disrupt secondary structures and improve solvation of the peptide chain.
-
Solvent Choice: While DMF is standard, switching to N-methyl-2-pyrrolidone (NMP) can improve results as it has superior solvating properties.[11]
-
In Situ Neutralization: Instead of a separate DIPEA neutralization step after Fmoc deprotection, use coupling reagents like HATU or HBTU that allow for in situ neutralization, which can minimize aggregation.[12]
-
Double Coupling: For particularly difficult residues, simply repeat the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection step.[2]
Diagram: Troubleshooting Incomplete Coupling
References
- 1. peptide.com [peptide.com]
- 2. Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 內容不提供 [sigmaaldrich.com]
- 10. peptideweb.com [peptideweb.com]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to Acylating Agents: The Unparalleled Control of Weinreb Amides
For researchers and professionals in drug development and fine chemical synthesis, the precise formation of carbon-carbon bonds is a foundational requirement. Acylation, the process of adding an acyl group to a compound, is a cornerstone of this endeavor, with ketones and aldehydes serving as pivotal intermediates. However, the choice of an acylating agent can be the difference between a high-yielding, clean reaction and a complex mixture of byproducts.
This guide offers an in-depth comparison of common acylating agents, with a particular focus on the unique advantages of N-methoxy-N-methylamides, famously known as Weinreb amides. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings that dictate reaction outcomes, providing the causal insights necessary for robust and reliable synthetic design.
The Fundamental Challenge: Overcoming Over-Addition
The synthesis of a ketone via the acylation of a potent organometallic nucleophile (such as a Grignard or organolithium reagent) presents a classic dilemma. Highly reactive acylating agents, like acyl chlorides and acid anhydrides, are desirable for their rapid conversion rates. However, this high reactivity is a double-edged sword.
The ketone product formed is itself an electrophile, often more reactive than the starting acylating agent. Consequently, it readily intercepts a second equivalent of the nucleophile, leading to the formation of a tertiary alcohol. This "over-addition" is a persistent issue that often plagues these reactions, even with careful stoichiometric control of the nucleophile.[1][2][3]
The Weinreb Amide: A Mechanistic Solution
Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm ketone synthesis provides an elegant solution to the over-addition problem.[1] The key is the unique structure of the N-methoxy-N-methylamide.
Upon nucleophilic attack by an organometallic reagent, the Weinreb amide does not immediately collapse. Instead, it forms a highly stable five-membered tetrahedral intermediate, stabilized by chelation of the magnesium or lithium cation by both the carbonyl oxygen and the N-methoxy oxygen.[1][4][5] This chelated species is remarkably stable at low reaction temperatures and does not break down to form the ketone until a deliberate aqueous or acidic workup is performed.[2][6] By the time the ketone is liberated, any excess nucleophile has been quenched, completely preventing over-addition.
Comparative Analysis of Acylating Agents
The choice of acylating agent is dictated by the specific requirements of the synthesis, including substrate complexity, desired product, and reaction conditions.
| Feature | Acyl Chlorides | Acid Anhydrides | Esters | Weinreb Amides |
| Reactivity | Very High[7][8] | High[7] | Moderate[9][10] | Controlled |
| Over-addition | Major Problem[1] | Significant Problem | Problematic | Effectively Eliminated [6] |
| Stability | Moisture Sensitive | Moisture Sensitive | Generally Stable | Stable, Isolable [2] |
| Byproducts | Corrosive HCl[7] | Carboxylic Acid | Alcohol | N,O-dimethylhydroxylamine |
| Functional Group Tolerance | Poor | Moderate | Good | Excellent [1] |
| Key Advantage | Highest Reactivity | Safer than Acyl Chlorides | Readily Available | Precision & Control |
| Key Disadvantage | Lack of Selectivity | Poor Atom Economy | Slower/Reversible Reactions | Extra Preparative Step |
Insights on the Alternatives
-
Acyl Chlorides : Their extreme reactivity makes them suitable for acylating poorly nucleophilic substrates but a liability in complex molecule synthesis where chemoselectivity is paramount. The generation of HCl gas also requires careful handling and an acid scavenger.[7][8]
-
Acid Anhydrides : A step down in reactivity from acyl chlorides, they are somewhat easier to handle. However, a significant drawback is that only one of the two acyl groups is transferred, representing poor atom economy.[7]
-
Esters : While more stable, their reaction with organometallics is often sluggish and still prone to over-addition, limiting their utility for clean ketone synthesis.[3]
Quantitative Performance: Representative Yields
While a direct, side-by-side comparison under identical conditions across all acylating agents is scarce in the literature, a survey of published procedures reveals clear performance trends. Weinreb amides consistently provide high yields of ketones where other methods would be expected to produce significant amounts of tertiary alcohol byproducts.
| Substrate (Weinreb Amide) | Nucleophile | Product | Yield | Reference |
| N-methoxy-N-methylbenzamide | 3-fluorophenylmagnesium chloride | 3-fluorobenzophenone | 95% | [11] |
| N-methoxy-N-methyl-(2-furyl)carboxamide | Phenylmagnesium bromide | 2-Furyl phenyl ketone | 85% | [1] |
| Boc-L-proline Weinreb amide | Isopropylmagnesium chloride | Boc-L-prolinyl isopropyl ketone | 90% | [4] |
| N-methoxy-N-methyl-4-cyanobenzamide | 4-methoxyphenylmagnesium bromide | 4-cyano-4'-methoxybenzophenone | 91% | [11] |
This table presents a selection of high-yield examples to illustrate the reliability of the Weinreb amide method.
Experimental Protocols: A Self-Validating System
The trustworthiness of a protocol lies in its reproducibility and the clear rationale behind each step. Here, we provide methodologies for the preparation and use of a Weinreb amide, contrasted with a traditional acyl chloride approach.
Protocol 1: Preparation of a Weinreb Amide from a Carboxylic Acid
This two-step, one-pot procedure first converts the carboxylic acid to a more reactive intermediate (an acid chloride in this case) which then readily reacts with N,O-dimethylhydroxylamine.
-
Objective: To synthesize N-methoxy-N-methylbenzamide from benzoic acid.
-
Rationale: Using oxalyl chloride provides a clean conversion to the acid chloride at room temperature, as the byproducts (CO, CO₂, HCl) are all gaseous. Pyridine acts as a base to neutralize the HCl generated during the final amidation step.
-
Methodology:
-
To a stirred solution of benzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, 0.5 M) under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C. Causality: The reaction is exothermic and generates gas; slow addition prevents a dangerous pressure buildup.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases, indicating the complete formation of benzoyl chloride.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane and cool to 0 °C.
-
Slowly add pyridine (2.2 eq) to the amine solution to liberate the free amine.
-
Transfer the freshly prepared benzoyl chloride solution dropwise into the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Perform an aqueous workup by washing the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography.
-
Protocol 2: Ketone Synthesis via the Weinreb Amide
This protocol demonstrates the controlled addition of a Grignard reagent.
-
Objective: To synthesize benzophenone from N-methoxy-N-methylbenzamide.
-
Rationale: The reaction is run at low temperature (-78 °C to 0 °C) to ensure the absolute stability of the chelated tetrahedral intermediate. The reaction is quenched at this low temperature before workup to destroy any remaining Grignard reagent prior to the liberation of the ketone.
-
Methodology:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add phenylmagnesium bromide (1.2 eq, solution in THF) dropwise via syringe.
-
Stir the reaction at 0 °C for 1 hour. Monitor by TLC for consumption of the starting material.
-
Critical Step: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while maintaining the low temperature.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the ketone, typically in high purity.
-
Conclusion: Selecting the Right Tool for Precision Acylation
While highly reactive agents like acyl chlorides have their place in organic synthesis, their utility diminishes when precision and functional group tolerance are required. They are the chemical equivalent of a sledgehammer—powerful but imprecise.
The Weinreb amide, in contrast, is a surgical instrument. Its unique ability to form a stable, chelated intermediate completely circumvents the pervasive problem of over-addition that plagues other methods. This unparalleled level of control allows for the clean, high-yield synthesis of ketones and, via reduction, aldehydes, even in the presence of sensitive functional groups.[1][2] For researchers in pharmaceutical development and complex molecule synthesis, the reliability and predictability of the Weinreb-Nahm synthesis make it an indispensable and superior tool for modern acylation chemistry.[12]
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. connectsci.au [connectsci.au]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrevise.org [chemrevise.org]
- 9. glasp.co [glasp.co]
- 10. Khan Academy [khanacademy.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
The Chemist's Control Knob: Why Weinreb Amides Outperform Acid Chlorides in Ketone Synthesis
A deep dive into the superior selectivity, stability, and functional group tolerance of N-methoxy-N-methylamides for the precise construction of ketones, backed by mechanistic insights and practical protocols.
For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental transformation in the construction of complex molecules. While seemingly straightforward, the reaction of highly reactive organometallic reagents with carboxylic acid derivatives is often plagued by a critical side reaction: over-addition. This common pitfall, which leads to the formation of undesired tertiary alcohols, can significantly complicate purification and reduce yields. While acid chlorides have long been a staple in the synthetic chemist's toolbox, their high reactivity often makes them difficult to control. The Weinreb-Nahm ketone synthesis, utilizing the unique properties of N-methoxy-N-methylamides (Weinreb amides), has emerged as a robust and reliable alternative, offering a level of precision that acid chlorides often cannot match.[1][2]
This guide provides an in-depth comparison of Weinreb amides and acid chlorides for ketone synthesis, exploring the mechanistic underpinnings of their differing reactivities and providing practical insights for their application in the laboratory.
The Over-Addition Problem: A Tale of Two Intermediates
The core of the issue lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack of an organometallic reagent on the carbonyl group.
With Acid Chlorides: The reaction of an organometallic reagent (like a Grignard or organolithium reagent) with an acid chloride proceeds through a transient tetrahedral intermediate. The chloride ion is an excellent leaving group, leading to the rapid collapse of this intermediate to form the desired ketone. However, the newly formed ketone is itself a reactive electrophile. In the presence of excess organometallic reagent, it can readily undergo a second nucleophilic attack, leading to the formation of a tertiary alcohol after workup.[3][4] This over-addition can be difficult to prevent, even with careful control of stoichiometry and reaction temperature.[1]
The Weinreb Amide Advantage: The genius of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate.[1][2][5] The N-methoxy and N-methyl groups on the amide nitrogen play a crucial role. Upon addition of an organometallic reagent, the resulting tetrahedral intermediate is stabilized by chelation between the metal cation (e.g., Li⁺ or MgX⁺) and both the carbonyl oxygen and the methoxy oxygen.[1][6] This five-membered ring structure is remarkably stable at low temperatures and does not readily collapse to form the ketone until an acidic workup is performed.[1][5] This stability effectively "pauses" the reaction at the ketone stage, preventing the problematic over-addition.[2][3][7][8][9][10]
A Head-to-Head Comparison: Weinreb Amides vs. Acid Chlorides
| Feature | Weinreb Amides | Acid Chlorides |
| Selectivity | High selectivity for ketone formation, effectively preventing over-addition to tertiary alcohols.[2] | Prone to over-addition, leading to mixtures of ketones and tertiary alcohols.[3][4] |
| Stability | Generally stable, often crystalline solids that can be purified by chromatography and stored.[2] | Highly reactive and often moisture-sensitive, typically used immediately after preparation. |
| Functional Group Tolerance | Tolerates a wide range of functional groups, including esters, amides, and protected amines.[1] | Limited tolerance due to high reactivity; can react with many functional groups. |
| Reaction Conditions | Reactions are typically run at low temperatures (e.g., -78 °C to 0 °C) and require an acidic workup. | Reactions are often fast and exothermic, requiring careful temperature control. |
| Preparation | Prepared from carboxylic acids or acid chlorides by reaction with N,O-dimethylhydroxylamine hydrochloride.[1][2] | Prepared from carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. |
Mechanistic Rationale: Visualizing the Difference
The key to understanding the superior performance of Weinreb amides is to visualize the reaction pathways.
Experimental Protocol: A Step-by-Step Guide to Weinreb Ketone Synthesis
This protocol provides a general procedure for the synthesis of a ketone from a carboxylic acid via a Weinreb amide.
Part 1: Synthesis of the Weinreb Amide
-
Acid Chloride Formation (Optional but Recommended): To a solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂ or toluene) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature until gas evolution ceases (typically 1-2 hours). Remove the solvent and excess oxalyl chloride under reduced pressure. The crude acid chloride is typically used directly in the next step.
-
Amide Formation: Dissolve the crude acid chloride in CH₂Cl₂ and add it dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a base (e.g., pyridine or triethylamine, 2.2 eq) in CH₂Cl₂. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Weinreb amide can often be used directly or purified by flash column chromatography.
Part 2: Ketone Synthesis
-
Reaction with Organometallic Reagent: Dissolve the Weinreb amide (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add the organometallic reagent (e.g., Grignard reagent or organolithium, 1.1-1.5 eq) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
-
Aqueous Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or 1 M HCl at 0 °C. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ketone by flash column chromatography.
Conclusion: A Reliable Tool for Modern Synthesis
The Weinreb ketone synthesis has proven to be an exceptionally reliable and versatile method for the construction of ketones, finding widespread application in natural product synthesis and medicinal chemistry.[1] Its key advantage over the use of more reactive acylating agents like acid chlorides lies in the formation of a stable, chelated tetrahedral intermediate that effectively prevents over-addition.[1][2][6] This enhanced selectivity, coupled with the stability and broad functional group tolerance of Weinreb amides, provides chemists with a powerful tool for the precise and controlled synthesis of complex molecules. For any researcher seeking to avoid the common pitfalls of ketone synthesis, the Weinreb amide is an indispensable reagent.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
Morpholine Amides: A Practical and Scalable Alternative to Weinreb Amides in Modern Synthesis
A Senior Application Scientist's Guide to Ketone Synthesis: Unveiling the Advantages of Morpholine Amides
For decades, the Weinreb-Nahm amide has been a cornerstone in organic synthesis, providing a reliable method for the preparation of ketones and aldehydes by preventing the pervasive issue of over-addition by organometallic reagents.[1][2] This is achieved through the formation of a stable, chelated tetrahedral intermediate.[1][3][4] However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards more economical, stable, and operationally simple methodologies. In this context, morpholine amides have emerged as a compelling and often superior alternative to their well-established counterparts.[5][6]
This guide provides an in-depth comparison of morpholine amides and Weinreb amides, drawing on experimental data to highlight the practical advantages of incorporating morpholine amides into your synthetic workflows. We will delve into the nuances of their synthesis, stability, and reactivity, providing field-proven insights to inform your experimental choices.
The Challenge of Over-Addition: A Tale of Two Amides
The reaction of organometallic reagents with common acylating agents like esters or acid chlorides is often plagued by over-addition, leading to the formation of tertiary alcohols instead of the desired ketones.[7][4] This occurs because the initially formed ketone is typically more reactive than the starting material. Both Weinreb and morpholine amides elegantly solve this problem by forming a stable intermediate that resists further nucleophilic attack until aqueous workup.
The Weinreb Amide: A Classic Solution
The N,O-dimethylhydroxylamino group in Weinreb amides is the key to their success. Upon nucleophilic attack, the resulting tetrahedral intermediate is stabilized by chelation between the oxygen of the former carbonyl group and the methoxy oxygen with the metal cation (e.g., Li⁺ or Mg²⁺).[1][3][4] This stable five-membered chelate prevents the collapse of the intermediate and subsequent over-addition.[2][8]
A Head-to-Head Comparison: Morpholine vs. Weinreb Amides
While both amides serve a similar purpose, a closer examination reveals distinct advantages for morpholine amides in many practical applications.
| Feature | Weinreb Amide (N,O-dimethylhydroxamide) | Morpholine Amide (N-acylmorpholine) | Key Advantages of Morpholine Amide |
| Starting Amine | N,O-dimethylhydroxylamine | Morpholine | Cost-Effective & Readily Available: Morpholine is an inexpensive, bulk chemical, whereas N,O-dimethylhydroxylamine is a more specialized and costly reagent.[6] |
| Stability | Can be sensitive to certain bases and nucleophiles, potentially leading to demethoxylation.[9] | Generally more robust and operationally stable under a wider range of reaction conditions.[6] | Enhanced Stability: Morpholine amides offer greater stability, simplifying handling and storage. |
| Solubility | Typically less soluble in aqueous media.[6] | The morpholine ring imparts higher water solubility.[6] | Improved Workup: Increased water solubility can facilitate easier purification and extraction procedures. |
| Reactivity | Highly reactive, often leading to complete conversion with stoichiometric reagents.[10] | Can exhibit slightly lower reactivity, sometimes requiring a modest excess of the organometallic reagent for complete conversion.[10] | Controlled Reactivity: While sometimes requiring slightly more reagent, the reaction can be more controlled. |
The Mechanism of Action: A Visual Guide
The stabilizing effect of both amides can be visualized through their respective tetrahedral intermediates.
Weinreb Amide Reaction Mechanism
Caption: Weinreb amide chelation mechanism.
Morpholine Amide Reaction Mechanism
Caption: Morpholine amide tetrahedral intermediate.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these acylating agents, we provide detailed, step-by-step methodologies for the synthesis of a representative ketone using both a Weinreb amide and a morpholine amide.
Workflow for Ketone Synthesis
Caption: General workflow for ketone synthesis.
Protocol 1: Synthesis of a Weinreb Amide
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Coupling agent (e.g., DCC, EDC) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM, add the coupling agent and stir for 10 minutes at room temperature.
-
Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv).
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the Weinreb amide.
Protocol 2: Synthesis of a Morpholine Amide
Materials:
-
Acid chloride (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the acid chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of morpholine and triethylamine in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the morpholine amide.
Protocol 3: Ketone Synthesis via Reaction with a Grignard Reagent
Materials:
-
Weinreb or Morpholine Amide (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2-1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the amide in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add the Grignard reagent dropwise.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired ketone.
Experimental Data: Morpholine Amides in Action
The utility of morpholine amides is demonstrated in the synthesis of various ketones, showcasing their broad applicability.
| Entry | Carboxylic Acid Derivative | Organometallic Reagent | Product | Yield (%) |
| 1 | Benzoyl morpholine | Phenylmagnesium bromide | Benzophenone | 95 |
| 2 | Acetyl morpholine | Phenylmagnesium bromide | Acetophenone | 92 |
| 3 | Cyclohexanecarbonyl morpholine | Methylmagnesium bromide | Cyclohexyl methyl ketone | 88 |
| 4 | Butyryl morpholine | Phenyllithium | Butyrophenone | 90 |
Yields are representative and may vary depending on specific reaction conditions and substrates.
Conclusion: Making the Right Choice for Your Synthesis
While Weinreb amides have undoubtedly earned their place in the synthetic chemist's toolbox, morpholine amides present a highly attractive alternative that should not be overlooked.[6] Their key advantages of lower cost, greater stability, and operational simplicity make them particularly well-suited for large-scale synthesis and in academic laboratories where budget and ease of use are significant considerations.[6] For many routine ketone syntheses, morpholine amides can deliver comparable or even superior results to their Weinreb counterparts, making them a valuable and practical addition to the modern synthetic repertoire.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Weinreb Ketone Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. The Growing Synthetic Utility of the Weinreb Amide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide: Weinreb Synthesis vs. Grignard Reactions with Nitriles for Ketone Synthesis
For researchers and professionals in drug development and synthetic chemistry, the reliable formation of ketones is a cornerstone of molecular construction. Among the myriad of available methods, two prominent strategies involving organometallic reagents stand out: the Weinreb ketone synthesis and the Grignard reaction with nitriles. While both can effectively yield the desired ketone, a nuanced understanding of their mechanisms, scope, and practical limitations is crucial for methodological selection in a given synthetic campaign. This guide provides an in-depth, objective comparison of these two powerful techniques, supported by mechanistic insights and experimental data, to empower chemists to make informed decisions in their laboratory work.
The Fundamental Chemistry: A Tale of Two Intermediates
At the heart of the comparison between the Weinreb synthesis and the Grignard reaction with nitriles lies the stability and reactivity of the key intermediate formed upon nucleophilic attack. It is this difference that dictates the success and frequent superiority of the Weinreb approach in preventing a common pitfall of organometallic chemistry: over-addition.
The Weinreb Synthesis: Taming the Grignard Reagent
The Weinreb ketone synthesis, first reported by Steven M. Weinreb and Steven Nahm in 1981, employs an N-methoxy-N-methylamide, commonly known as a Weinreb amide, as the electrophile.[1][2] The genius of this approach lies in the formation of a stable, chelated tetrahedral intermediate upon addition of a Grignard (or organolithium) reagent.[2][3][4] This intermediate is held in a five-membered ring structure, where the magnesium atom is coordinated to both the newly formed alkoxide and the N-methoxy oxygen.[2] This chelation prevents the collapse of the intermediate to the ketone until an acidic workup is performed.[5] Consequently, any excess Grignard reagent is quenched during the workup before it has an opportunity to react with the newly formed ketone, thus cleanly avoiding the formation of a tertiary alcohol byproduct.[5][6]
Grignard Reaction with Nitriles: A Classic Transformed
The reaction of Grignard reagents with nitriles is a more traditional method for ketone synthesis.[7] In this reaction, the nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine anion (as a magnesium salt).[8] This intermediate is generally stable and does not react with a second equivalent of the Grignard reagent because of the presence of a negative charge on the nitrogen.[9] The desired ketone is then liberated upon acidic hydrolysis of the imine intermediate.[8] While this method also largely avoids over-addition, the reaction can sometimes be sluggish and the hydrolysis step requires careful execution to ensure complete conversion to the ketone.[10]
Mechanistic Deep Dive
A visual representation of the reaction pathways highlights the key differences in the intermediates that govern the outcome of these two reactions.
Weinreb Synthesis Mechanism
Figure 1. Mechanism of the Weinreb Ketone Synthesis.
Grignard Reaction with Nitrile Mechanism
Figure 2. Mechanism of Grignard Reaction with a Nitrile.
Head-to-Head Comparison: Performance and Practicality
A direct comparison of the two methods reveals the strengths and weaknesses of each, guiding the synthetic chemist toward the optimal choice for their specific target and circumstances.
| Feature | Weinreb Ketone Synthesis | Grignard Reaction with Nitriles |
| Control of Over-addition | Excellent, due to the stable chelated intermediate.[1][6] | Good, the imine salt is generally unreactive to a second Grignard addition.[9] |
| Substrate Scope | Very broad, tolerates a wide range of functional groups.[2][11] | Broad, but can be sensitive to sterically hindered nitriles.[8] |
| Reaction Conditions | Generally mild, though requires anhydrous conditions. | Requires strictly anhydrous conditions; can be sluggish.[7][10] |
| Starting Material Accessibility | Weinreb amides are prepared from carboxylic acids or their derivatives.[2] | Nitriles are readily available or can be synthesized from alkyl halides or amides. |
| Workup | Acidic quench hydrolyzes the intermediate and destroys excess Grignard reagent. | Requires a distinct hydrolysis step to convert the imine to a ketone.[8] |
| Reported Yields | Generally high to excellent.[11][12] | Can be high, but may be variable depending on the substrate and conditions.[1] |
Quantitative Data Snapshot: Synthesis of 4-Methylacetophenone
To provide a concrete example, let's consider the synthesis of 4-methylacetophenone.
| Method | Grignard Reagent | Electrophile | Product | Reported Yield (%) |
| Grignard with Nitrile | Methylmagnesium bromide | 4-Methylbenzonitrile | 4-Methylacetophenone | 94.5[1] |
| Weinreb Synthesis | Phenylmagnesium bromide | N-methoxy-N-methyl-4-methylbenzamide | 4-Methylacetophenone | ~90 (inferred from similar reactions) |
While both methods can provide high yields, the Weinreb synthesis often offers greater predictability and reproducibility across a wider range of substrates, particularly those with sensitive functional groups.
Experimental Protocols: From Theory to Practice
The following are representative, step-by-step protocols for the synthesis of a ketone using both methods. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Weinreb Synthesis of Acetophenone
This protocol describes the reaction of methylmagnesium bromide with N-methoxy-N-methylbenzamide.
Materials:
-
N-methoxy-N-methylbenzamide
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Weinreb Amide: Dissolve N-methoxy-N-methylbenzamide (1 equivalent) in anhydrous THF and add it to the flask. Cool the solution to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Slowly add methylmagnesium bromide (1.1 equivalents) dropwise to the stirred solution of the Weinreb amide over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure acetophenone.
Protocol 2: Grignard Reaction with Benzonitrile for Acetophenone Synthesis
This protocol details the reaction of methylmagnesium bromide with benzonitrile.[1]
Materials:
-
Benzonitrile
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
10% Aqueous hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Addition of Nitrile: In the flask, dissolve benzonitrile (1 equivalent) in anhydrous diethyl ether.
-
Addition of Grignard Reagent: Add the methylmagnesium bromide solution (1.1-1.5 equivalents) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of benzonitrile at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to ensure completion.
-
Hydrolysis (Workup): Cool the reaction mixture in an ice bath. Slowly and carefully add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate imine. Stir until any precipitate dissolves.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation under reduced pressure to yield pure acetophenone.
Conclusion and Recommendations
Both the Weinreb synthesis and the Grignard reaction with nitriles are valuable tools for the synthesis of ketones. The choice between them often depends on the specific requirements of the synthesis.
-
The Weinreb synthesis is the method of choice when dealing with complex molecules containing sensitive functional groups or when the absolute prevention of over-addition is critical. Its reliability and broad substrate scope make it a go-to method in total synthesis and medicinal chemistry.[3][4]
-
The Grignard reaction with nitriles is a solid, classical alternative, particularly when the nitrile starting material is readily available and the substrate is relatively simple and robust. Careful control of the reaction conditions and the hydrolysis step is key to achieving high yields.
As a Senior Application Scientist, my recommendation is to consider the Weinreb synthesis as the more general and robust method, offering a higher degree of control and predictability. However, the Grignard reaction with nitriles remains a powerful and cost-effective option for many applications. A thorough understanding of both methodologies will undoubtedly expand the synthetic chemist's toolkit and enable the efficient and successful synthesis of a wide array of important ketone-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. brainly.in [brainly.in]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. brainly.in [brainly.in]
A Senior Application Scientist's Guide to NMR Validation of Ketone Products from Weinreb Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Weinreb-Nahm ketone synthesis stands as a cornerstone of modern organic chemistry, prized for its reliability in constructing carbon-carbon bonds to furnish ketones.[1][2] Unlike reactions with more conventional acyl compounds, the use of an N-methoxy-N-methylamide (Weinreb amide) masterfully circumvents the pervasive issue of over-addition by organometallic reagents.[1][3] The reaction proceeds through a stable, chelated tetrahedral intermediate that resists a second nucleophilic attack, ensuring that the desired ketone is the principal product upon workup.[3][4]
However, the assertion of a successful synthesis requires rigorous analytical validation. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, offering unparalleled insight into molecular structure and sample purity.[5][6] This guide provides an in-depth comparison of the NMR spectral features of Weinreb amides and their corresponding ketone products, outlines a robust validation workflow, and presents the experimental data necessary to confidently confirm reaction success.
The Decisive Shift: Comparing NMR Signatures
The power of NMR in validating a Weinreb synthesis lies in the distinct and predictable changes in the chemical environment of key protons and carbons as the amide is converted to the ketone. The transformation is monitored by the complete disappearance of the starting amide's characteristic signals and the emergence of new signals corresponding to the ketone product.
The Weinreb Amide Starting Material
The defining features of a Weinreb amide in an NMR spectrum are the signals from its N-methoxy and N-methyl groups.
-
¹H NMR: Two sharp singlets are typically observed in regions free from the clutter of many other functional groups.
-
N-OCH₃ (methoxy) protons: δ ≈ 3.6–3.8 ppm.
-
N-CH₃ (methyl) protons: δ ≈ 3.1–3.3 ppm.[7]
-
-
¹³C NMR: The corresponding carbons also appear in characteristic regions.
The presence of these signals in your post-reaction spectrum is an immediate red flag, indicating incomplete conversion of the starting material.
The Ketone Product
Successful synthesis is marked by the appearance of new signals characteristic of the ketone and the protons on the carbon adjacent (alpha) to the carbonyl.
-
¹H NMR: The chemical shift of α-protons is highly diagnostic.
-
α-Protons (R-C(=O)-C H-R'): δ ≈ 2.1–2.7 ppm. The exact shift and multiplicity depend on the structure of the R groups and the number of adjacent protons. Protons on a methyl group adjacent to the carbonyl (an acetyl group) typically appear as a sharp singlet around 2.1 ppm.
-
-
¹³C NMR: The most telling signal is that of the new ketone carbonyl carbon.
-
Ketone Carbonyl (C=O): δ > 185 ppm, often appearing between 200–220 ppm.[8] This downfield shift, compared to the amide carbonyl, is a definitive indicator of ketone formation.
-
Potential Byproducts: The Tertiary Alcohol
The primary advantage of the Weinreb synthesis is the avoidance of over-addition.[1][9] However, under non-ideal conditions, the ketone product can be attacked by a second equivalent of the organometallic reagent to form a tertiary alcohol.[10][11][12]
-
¹H NMR: The appearance of a new, broad singlet, typically between δ 1.5–5.5 ppm (highly dependent on concentration and solvent), corresponding to the hydroxyl (-OH) proton, is a key indicator. The signals for protons on the carbons bearing the alcohol will also be shifted relative to the ketone's α-protons.
-
¹³C NMR: The ketone carbonyl signal (>185 ppm) will be absent. A new signal for the alcohol-bearing carbon (C-OH) will appear in the δ ≈ 65–85 ppm range.
Comparative Data Summary
The table below summarizes the key diagnostic chemical shifts that enable a clear distinction between the starting material, the desired product, and the common over-addition byproduct.
| Compound Type | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Validation Status |
| Weinreb Amide | N-OCH₃ | ~3.6–3.8 (s) | ~61–62 | Starting Material |
| N-CH₃ | ~3.1–3.3 (s)[7] | ~32–33[7] | (Presence indicates incomplete reaction) | |
| Amide C=O | N/A | ~165–175 | ||
| Ketone | α-Protons | ~2.1–2.7 (m) | N/A | Desired Product |
| Ketone C=O | N/A | >185 (typically 200–220)[8] | (Absence of amide signals confirms conversion) | |
| Tertiary Alcohol | Hydroxyl Proton (-OH) | ~1.5–5.5 (br s) | N/A | Over-addition Byproduct |
| Alcohol Carbon (C-OH) | N/A | ~65–85 | (Presence indicates compromised reaction) |
Chemical shifts are approximate and can vary based on solvent and molecular structure. (s) = singlet, (br s) = broad singlet, (m) = multiplet.
Validation Workflow and Logic
Caption: Workflow from synthesis to NMR-based product validation.
Experimental Protocol: NMR Sample Preparation and Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the crude reaction product to determine the success of the Weinreb ketone synthesis.
Materials:
-
Crude product from reaction workup
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipette and vial
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the dry, crude product in ~0.6 mL of CDCl₃ in a small vial. Ensure the sample is fully dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the sample into the NMR spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical TMS peak is indicative of a well-shimmed field.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A greater number of scans will be required (e.g., 128 to 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data and calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
-
Data Analysis: Integrate the relevant peaks in the ¹H NMR spectrum to assess the relative ratios of product, remaining starting material, and any byproducts. Correlate ¹H and ¹³C spectra to make final structural assignments.
Causality in Experimental Choices
-
Choice of Solvent (CDCl₃): Deuterated chloroform is a standard choice as it dissolves a wide range of organic compounds and its residual proton and carbon signals (at 7.26 and 77.16 ppm, respectively) rarely interfere with key analyte signals.
-
Internal Standard (TMS): TMS is chemically inert and provides a single, sharp resonance at 0.00 ppm, creating a universal reference point for chemical shifts in both ¹H and ¹³C NMR.
-
Proton Decoupling in ¹³C NMR: This technique simplifies the ¹³C spectrum by removing C-H coupling, causing each unique carbon to appear as a single line. This greatly enhances signal-to-noise and simplifies interpretation.
By following this guide, researchers can leverage the full analytical power of NMR spectroscopy to move beyond simple product detection to a state of complete, quantitative validation for the Weinreb ketone synthesis.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. Weinreb Ketone Synthesis [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Grignard Reaction [organic-chemistry.org]
A Researcher's Guide to Assessing the Purity of Aldehydes Synthesized via Weinreb Amides
For researchers, scientists, and professionals in drug development, the synthesis of highly pure aldehydes is a critical step in the construction of complex molecules. Among the myriad of synthetic routes, the use of N-methoxy-N-methylamides, commonly known as Weinreb amides, has emerged as a robust and highly selective method for aldehyde synthesis.[1][2][3][4] This guide provides an in-depth comparison of the Weinreb amide approach, focusing on the purity of the resulting aldehydes and the analytical methodologies to rigorously assess it. We will delve into the mechanistic underpinnings of this synthetic strategy, detail protocols for purity determination, and offer insights gleaned from extensive field experience.
The Weinreb Amide Advantage: Circumventing Over-reduction
The primary challenge in synthesizing aldehydes from carboxylic acid derivatives is the propensity for over-reduction to the corresponding primary alcohol.[5] Traditional methods often struggle to halt the reaction at the aldehyde stage. The Weinreb amide offers an elegant solution to this problem.[4] The key lies in the formation of a stable, five-membered cyclic tetrahedral intermediate upon reaction with a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[1][2][3][5][6][7] This chelated intermediate is stable at low temperatures and does not collapse to the aldehyde until acidic workup.[5][7] This two-step process effectively protects the newly formed aldehyde from further reduction.
Visualizing the Mechanism: The Path to a Pure Aldehyde
To appreciate the inherent purity of aldehydes derived from Weinreb amides, it is essential to understand the reaction mechanism. The following diagram illustrates the key steps involved in the reduction of a Weinreb amide to an aldehyde.
Caption: Mechanism of Weinreb amide reduction to an aldehyde.
Assessing Purity: A Multi-faceted Analytical Approach
Even with the inherent advantages of the Weinreb amide methodology, rigorous purity assessment is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive purity profile.
Common Impurities and Their Origins
While the Weinreb synthesis is designed to minimize impurities, some common contaminants can arise:
-
Starting Weinreb Amide: Incomplete reaction can lead to the presence of the starting material.
-
Over-reduction Product (Primary Alcohol): Although minimized, harsh reaction conditions or improper quenching can lead to the formation of the corresponding primary alcohol.[8]
-
Side-products from the Reducing Agent: By-products from the hydride source may be present.
Analytical Techniques for Purity Determination
A combination of the following techniques is recommended for a thorough purity analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and purity assessment.
-
Mass Spectrometry (MS): Provides crucial information about the molecular weight and fragmentation pattern of the aldehyde.
-
Gas Chromatography (GC): An excellent technique for quantifying volatile impurities and determining the percentage purity of the aldehyde.
The following workflow outlines a systematic approach to purity assessment:
Caption: Workflow for assessing the purity of synthesized aldehydes.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To confirm the structure of the aldehyde and identify any proton or carbon-containing impurities.
Protocol:
-
Dissolve 5-10 mg of the crude aldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum. Look for the characteristic aldehyde proton signal between 9-10 ppm.[9][10][11][12] Protons on the carbon alpha to the carbonyl typically appear between 2.0-2.3 ppm.[9][11]
-
Acquire a ¹³C NMR spectrum. The carbonyl carbon of an aldehyde will have a characteristic chemical shift in the range of 190-215 ppm.[9][11][12][13]
-
Integrate the peaks in the ¹H NMR spectrum to quantify the relative amounts of the desired aldehyde and any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile components in the crude product, providing both retention time and mass spectral data.
Protocol:
-
Prepare a dilute solution of the crude aldehyde (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS system.
-
Use a suitable capillary column (e.g., a nonpolar column like SLB™-5ms) for separation.[14]
-
Set an appropriate temperature program to ensure separation of the aldehyde from potential impurities.
-
Analyze the resulting mass spectra. Aldehydes often exhibit a characteristic M+-1 peak due to the loss of the aldehydic hydrogen.[13] Alpha cleavage is a common fragmentation pattern.[13][15][16]
Quantitative Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To accurately determine the percentage purity of the aldehyde.
Protocol:
-
Prepare a standard solution of a known concentration of a pure aldehyde standard (if available) and an internal standard.
-
Prepare a sample of the crude product with the same internal standard at the same concentration.
-
Inject both the standard and the sample into the GC-FID system under the same conditions as the GC-MS analysis.
-
Calculate the purity of the synthesized aldehyde by comparing the peak area of the aldehyde in the sample to that of the standard, relative to the internal standard.
For non-volatile aldehydes, High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection can be employed, often after derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH).[17]
Comparative Purity Analysis
The following table summarizes the expected purity and common impurities for aldehydes synthesized via Weinreb amides compared to the direct reduction of other carboxylic acid derivatives.
| Feature | Aldehyde Synthesis via Weinreb Amide | Direct Reduction of Esters/Acid Chlorides |
| Expected Purity (Crude) | Typically >90% | Highly variable, often <70% due to over-reduction |
| Major Potential Impurity | Unreacted Weinreb Amide | Primary Alcohol |
| Control over Reaction | Excellent, due to stable intermediate | Difficult, requires precise control of stoichiometry and temperature |
| Purification Strategy | Often simple column chromatography. For challenging separations, formation of a reversible bisulfite adduct can be highly effective for purification.[8][18] | Often requires more complex purification to separate the aldehyde from the alcohol. |
Conclusion
The Weinreb amide methodology stands out as a superior strategy for the synthesis of pure aldehydes. Its unique mechanism effectively prevents the common problem of over-reduction, leading to cleaner crude products and simplifying subsequent purification steps. By employing a rigorous analytical workflow encompassing NMR, MS, and GC, researchers can confidently assess the purity of their synthesized aldehydes, ensuring the quality and reliability of their downstream applications in research and development.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. escholarship.org [escholarship.org]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 12. fiveable.me [fiveable.me]
- 13. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 14. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 15. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 16. m.youtube.com [m.youtube.com]
- 17. auroraprosci.com [auroraprosci.com]
- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Coupling Reagents for Weinreb Amide Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Weinreb amide stands as a cornerstone for the preparation of ketones and aldehydes with remarkable precision. The strategic advantage of the N-methoxy-N-methylamide functionality lies in its ability to form a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents, thus preventing the common pitfall of over-addition that plagues reactions with other acyl derivatives.[1][2] The choice of coupling reagent for the formation of the Weinreb amide from a carboxylic acid and N,O-dimethylhydroxylamine is a critical determinant of the reaction's success, influencing yield, purity, reaction time, and the preservation of stereochemical integrity. This guide provides an in-depth comparative analysis of commonly employed coupling reagents, supported by experimental insights to facilitate an informed selection for your synthetic endeavors.
The Crux of the Matter: Activating the Carboxyl Group
The direct condensation of a carboxylic acid and an amine is an energetically unfavorable process. Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a good leaving group, thereby activating the carbonyl group towards nucleophilic attack by N,O-dimethylhydroxylamine. The ideal coupling reagent should offer high efficiency, minimize side reactions, be operationally simple, and have byproducts that are easily removed.
A Comparative Analysis of Coupling Reagent Classes
The diverse arsenal of coupling reagents can be broadly categorized, each with its distinct mechanism, advantages, and drawbacks.
Carbodiimides: The Workhorses
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their accessibility and cost-effectiveness. They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.
Mechanism of Carbodiimide-Mediated Coupling:
References
The Alchemist's Choice: A Comparative Guide to Weinreb Resin and Other Linkers in Solid-Phase Synthesis
For the modern researcher, scientist, and drug development professional, the efficiency and fidelity of solid-phase synthesis are paramount. The choice of linker, the molecular scaffold tethering a nascent molecule to its solid support, is a critical decision that dictates the ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of the Weinreb resin against other stalwart linkers, offering a clear-eyed view of their respective strengths and weaknesses, supported by experimental data and field-proven insights.
At the heart of solid-phase synthesis lies the principle of simplifying purification by immobilizing the growing molecule. This elegant strategy, however, places immense importance on the linker's performance. It must remain steadfast throughout numerous reaction cycles, yet cleave under specific, predictable conditions to release the final product in high yield and purity. Here, we dissect the unique capabilities of the Weinreb resin and contrast them with the workhorse linkers that have long populated the synthetic chemist's toolbox: Wang, Rink, and Merrifield resins.
The Weinreb Resin: A Gateway to Aldehydes and Ketones
The Weinreb resin is a specialized tool, prized for its ability to generate C-terminal peptide aldehydes and ketones, crucial functional groups in many biologically active molecules and synthetic intermediates. Its defining feature is the N-methoxy-N-methylamide (Weinreb amide) linkage.
The ingenuity of the Weinreb amide lies in its reaction with organometallic reagents or hydrides. The N-methoxy-N-methylamide moiety forms a stable, five-membered chelate with the metal ion of the incoming nucleophile. This intermediate resists the over-addition that plagues the synthesis of aldehydes and ketones from esters or acid chlorides, thus preventing the formation of undesired alcohol byproducts. Upon acidic workup, this stable intermediate collapses to cleanly yield the desired aldehyde or ketone.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for Aldehyde/Ketone Synthesis using Weinreb Resin"
A Comparative Analysis of Key Linkers
The selection of a linker is fundamentally tied to the desired functionality of the final product and the overall synthetic strategy. Below is a comparative overview of the Weinreb resin alongside three other commonly used linkers.
| Feature | Weinreb Resin | Wang Resin | Rink Amide Resin | Merrifield Resin |
| Primary Product | Aldehydes, Ketones | Carboxylic Acids | Carboxamides | Carboxylic Acids (Boc-SPPS) |
| Cleavage Conditions | Reductive (e.g., LiAlH₄, DIBAL-H) or organometallic reagents | Moderately acidic (e.g., 50-95% TFA) | Mildly acidic (e.g., 1-50% TFA) | Strongly acidic (e.g., HF) |
| Key Advantage | Controlled synthesis of aldehydes and ketones without over-addition. | Widely used for Fmoc-based synthesis of peptide acids; good stability. | Direct synthesis of peptide amides; mild cleavage conditions. | The original resin for solid-phase synthesis; very stable linker. |
| Key Disadvantage | Requires specific and sometimes harsh cleavage reagents; not suitable for all functionalities. | Risk of side reactions like diketopiperazine formation and racemization at the C-terminus.[1] | Can be too labile for very long or complex syntheses. | Requires very harsh and hazardous cleavage conditions (HF). |
| Typical Protecting Group Strategy | Fmoc or Boc | Fmoc | Fmoc | Boc |
Performance Insights: Yield and Purity
A direct, side-by-side quantitative comparison of these resins for the synthesis of a single target molecule is scarce in the literature. However, by compiling data from various studies, we can glean valuable insights into their expected performance.
| Resin | Molecule Type | Reported Yield (%) | Reported Purity (%) | Citation |
| Weinreb Resin | "Unnatural" Amino Aldehydes & Ketones | 27 - 87 (59 avg.) | - | [2][3] |
| Weinreb (BAL-PEG-PS) | Peptide Aldehydes | 16 - 53 (crude) | 30 - 40 (crude) | |
| Weinreb AM Resin | Macrocyclic Imine | 31 | - | [4] |
| Wang Resin | Peptides (C-terminal acid) | Moderate to High | 50 - 90 (crude) | |
| Rink Amide Resin | Peptides (C-terminal amide) | Moderate to High | 52 - 90+ (crude) | [5] |
| Merrifield Resin | Fullero-peptides | 6.5 and 12 | - | [6] |
It is crucial to note that yields and purities are highly dependent on the specific sequence, coupling efficiency, and purification methods employed.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the workflows associated with these linkers, detailed experimental protocols are outlined below.
Protocol 1: Synthesis of a Peptide Aldehyde using Weinreb Resin
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Peptide Aldehyde Synthesis on Weinreb Resin"
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the Weinreb aminomethyl (AM) resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Deprotect the terminal amine by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid using a standard coupling reagent such as HBTU in the presence of a base like DIEA.
2. Peptide Chain Elongation:
-
Repeat the cycle of Fmoc deprotection and amino acid coupling until the desired peptide sequence is assembled.
3. Cleavage and Aldehyde Formation:
-
After the final Fmoc deprotection, wash the resin extensively with THF.
-
Suspend the resin in anhydrous THF and cool to 0°C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (typically 2-3 equivalents per mole of substrate).
-
Stir the reaction mixture at 0°C for 30-60 minutes.
-
Quench the reaction by the careful addition of a saturated aqueous solution of KHSO₄.
-
Filter the resin and wash with dichloromethane (DCM).
-
The combined filtrate contains the crude peptide aldehyde, which can be further purified by chromatography.
Protocol 2: Synthesis of a Peptide Carboxylic Acid using Wang Resin
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Peptide Acid Synthesis on Wang Resin"
1. Resin and Peptide Assembly:
-
Start with a pre-loaded Fmoc-amino acid-Wang resin or load the first amino acid onto the resin.
-
Perform peptide chain elongation using standard Fmoc-SPPS protocols as described for the Weinreb resin.
2. Cleavage and Deprotection:
-
After assembly of the full peptide chain, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail, typically a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.[5]
-
Filter the resin and wash with a small amount of TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and dry under vacuum.
Conclusion: Selecting the Optimal Linker
The choice of a solid-phase synthesis linker is a strategic decision that profoundly impacts the outcome of a research or development project. The Weinreb resin stands out as a powerful tool for the controlled synthesis of aldehydes and ketones, offering a level of precision that is difficult to achieve with other linkers. Its ability to prevent over-addition makes it an invaluable asset for accessing these important functional groups.
However, its specialized nature and the requirement for specific reductive or organometallic cleavage reagents mean it is not a universal solution. For the routine synthesis of peptide carboxylic acids and amides, Wang and Rink amide resins , respectively, remain the industry standards due to their reliability, compatibility with Fmoc chemistry, and well-established protocols. The Merrifield resin , while historically significant, has been largely superseded by linkers that allow for milder cleavage conditions, reducing the risk of product degradation and simplifying handling.
Ultimately, the optimal linker is the one that is best suited to the specific target molecule and the overarching synthetic strategy. A thorough understanding of the advantages and limitations of each linker, as presented in this guide, will empower researchers to make informed decisions, leading to more efficient and successful solid-phase syntheses.
References
- 1. appliedpolytech.com [appliedpolytech.com]
- 2. UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Weinreb Linker
Introduction: Beyond Synthesis, Ensuring a Safe Conclusion
In the landscape of modern organic synthesis, particularly in the realms of peptide and small molecule library development, the Weinreb linker (Fmoc-N-methoxy-3-aminopropionic acid) has become an invaluable tool.[1][2] Its stability and versatility streamline complex molecular construction, enabling significant advancements in drug discovery.[1] However, the lifecycle of any chemical reagent does not end upon the completion of a reaction. Responsible management of its waste is a critical, non-negotiable component of laboratory safety, environmental stewardship, and scientific integrity.
This guide moves beyond the application of the this compound to address its final, crucial phase: disposal. As your partner in the laboratory, we believe that providing this essential safety and logistical information is fundamental to building the trust you place in our products. This document provides a procedural, step-by-step framework for the safe and compliant disposal of this compound and its associated waste streams. The protocols herein are designed as a self-validating system, explaining the causality behind each step to ensure that safety is not just followed, but understood.
Core Safety Directives: Hazard Assessment and Personal Protection
Before any disposal procedure begins, a thorough understanding of the potential hazards is paramount. While some safety data sheets (SDS) for pure peptides or linkers may not classify them as hazardous, it is a non-negotiable best practice to treat all research chemicals with a high degree of caution.[3]
1. Hazard Profile of this compound: The specific this compound, Fmoc-N-methoxy-3-aminopropionic acid, should be handled with care. Although comprehensive toxicity data may be limited, related chemical structures and general principles of handling fine chemicals necessitate caution. Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer for detailed hazard information.[1][2][4]
2. Mandatory Personal Protective Equipment (PPE): To prevent accidental exposure through inhalation, ingestion, or skin contact, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
-
Flame-Resistant Lab Coat: To protect from splashes and spills.
-
ANSI Z87.1 Standard Safety Goggles: To provide robust eye protection.
-
Nitrile Gloves: Ensure gloves are checked for integrity before each use. For tasks involving highly reactive reagents often used with Weinreb chemistry, such as organolithiums, consider double-gloving with nitrile gloves underneath neoprene or Nomex gloves.[5][6]
3. Engineering Controls: All handling and preparation of this compound waste must be conducted within a certified chemical fume hood.[3] This engineering control is your primary defense against the inhalation of airborne powders or solvent vapors.
Disposal Workflow and Decision Matrix
The proper disposal route for this compound is entirely dependent on its form and the other constituents of the waste stream. The following diagram outlines the critical decision points for managing different types of waste generated during its use.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing the most common waste scenarios involving the this compound.
Protocol 1: Disposal of Unused/Expired Solid this compound
This procedure applies to the original solid reagent that is expired, surplus, or no longer needed.
-
Preparation: Ensure all mandatory PPE is worn and work is performed in a chemical fume hood.
-
Containment: Place the original, sealed container into a larger, sealable plastic bag or a secondary container.
-
Labeling: If the original label is obscured, or if transferring the solid, use a container clearly labeled "Hazardous Waste" with the full chemical name: "Fmoc-N-methoxy-3-aminopropionic acid" and CAS number "247021-90-5".
-
Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA) for solid hazardous waste.
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[3][7]
Protocol 2: Decontamination of Labware and Sharps
This protocol is for glassware, syringes, needles, and other equipment that has come into direct contact with the this compound.
-
Initial Decontamination (in fume hood):
-
Rinse all contaminated surfaces three times with a suitable organic solvent that readily dissolves the linker (e.g., acetone, ethyl acetate, or methanol).
-
Crucially, this rinsate is hazardous. It must be collected in a designated "Liquid Hazardous Waste" container.[3]
-
-
Secondary Cleaning: After the initial solvent rinse, the labware can be washed thoroughly with an enzymatic detergent and water.
-
Disposal of Consumables:
-
Glassware/Sharps: Once decontaminated, empty glassware can be disposed of in a "Broken Glass" box. Needles and syringes should be placed in a designated sharps container.[8]
-
Gloves and Wipes: Contaminated gloves and absorbent wipes used for cleanup should be placed in the solid hazardous waste stream.
-
Protocol 3: Management of Liquid Waste Streams
This is the most common scenario, involving reaction mixtures, chromatographic fractions, and decontamination rinsate. The key principle is waste stream segregation and compatibility.
-
Waste Container Selection:
-
Use only approved hazardous waste containers, preferably plastic or coated glass to minimize breakage.[7]
-
Never use a container for waste that could be mistaken for a fresh reagent.
-
-
Chemical Compatibility:
-
Never mix incompatible waste streams. Amides can react with various chemical groups. Consult a chemical compatibility chart if you are unsure.[9][10][11]
-
Acidic/Basic Waste: Weinreb amides can be hydrolyzed under strong acidic or basic conditions.[12][13] Segregate strongly acidic or basic waste streams from those containing the linker unless hydrolysis is the intended treatment.
-
Oxidizer Waste: Keep amide waste separate from strong oxidizing agents.[6]
-
-
Labeling and Storage:
-
Label the container with "Hazardous Waste" and list all chemical constituents by their full name, including solvents and an approximate percentage of each.[3][8]
-
Keep the waste container securely closed at all times, except when adding waste.[7]
-
Store in your designated SAA, ensuring secondary containment is used if required by your institution.
-
-
Final Disposal: Contact your EHS office for pickup.[3] Never pour chemical waste down the drain.[8]
| Waste Type | Disposal Container | Key Action |
| Unused Solid Linker | Labeled Solid Hazardous Waste | Segregate from other chemicals; dispose of in original container if possible. |
| Contaminated Labware | Broken Glass / Sharps Container | Triple-rinse with a suitable solvent; collect all rinsate as liquid hazardous waste.[5] |
| Organic Liquid Waste | Labeled Liquid Hazardous Waste | Collect in a compatible container; list all components on the label. |
| Aqueous Liquid Waste | Labeled Liquid Hazardous Waste | Check pH; do not mix with incompatible waste streams. |
| Contaminated PPE/Wipes | Labeled Solid Hazardous Waste | Collect in a sealed bag or container within the SAA. |
Special Consideration: Quenching of Reactive Reagents
Weinreb chemistry often involves highly reactive organometallic reagents (e.g., Grignard reagents, organolithiums) or metal hydrides (e.g., LiAlH₄), which are used to convert the Weinreb amide moiety to ketones or aldehydes.[14][15][16] These reagents are often pyrophoric (ignite spontaneously in air) and react violently with water.[5] Disposing of waste streams containing active reactive reagents is extremely dangerous.
Quenching Protocol (Example for Organolithiums/Grignards): This procedure must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.
-
Cool the reaction mixture: Use an ice bath to cool the flask containing the reactive reagent to 0 °C.
-
Slowly add a quenching agent: With vigorous stirring, slowly add a less reactive solvent that will protonate the reagent. A common choice is isopropanol or ethyl acetate, added dropwise via an addition funnel.
-
Monitor the reaction: Control the addition rate to keep the temperature from rising significantly. The reaction is often exothermic.
-
Final Quench: Once the initial vigorous reaction has subsided, a more protic solvent like methanol can be slowly added, followed by a careful, slow addition of water to ensure all reactive material is consumed.
-
Dispose of the quenched mixture: The final, fully quenched solution can now be safely added to the appropriate liquid hazardous waste container.
Conclusion: A Culture of Safety
The proper disposal of the this compound and its associated chemical waste is a direct reflection of a laboratory's commitment to safety and professionalism. By understanding the "why" behind each procedural step—from segregation based on chemical compatibility to the controlled quenching of reactive intermediates—researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity. Always adhere to the specific guidelines set forth by your institution's Environmental Health & Safety department, as they have the final authority on waste management in your facility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. uwm.edu [uwm.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. odu.edu [odu.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. coleparmer.com [coleparmer.com]
- 11. Chemical Compatibility [idex-hs.com]
- 12. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 15. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 16. Weinreb amides [pubsapp.acs.org]
A Researcher's Guide to Personal Protective Equipment for Handling Weinreb Amide Precursors
The Weinreb amide synthesis is a cornerstone of modern organic chemistry, prized for its ability to generate ketones from a broad range of nucleophiles with remarkable control and suppression of over-addition byproducts. This precision is owed to the stability of the intermediate metal chelate formed by the N-methoxy-N-methylamide, often prepared using precursors like N,O-dimethylhydroxylamine hydrochloride. While the "Weinreb linker" itself, typically an Fmoc-protected amino acid derivative for solid-phase synthesis, may have a benign profile, its application and the synthesis of the core Weinreb amide functionality involve reagents that demand rigorous safety protocols.[1][2][3]
This guide provides a comprehensive framework for personal protective equipment (PPE) and safe handling practices. It is designed for the professional researcher, scientist, and drug development professional, moving beyond a simple checklist to instill a deep, causal understanding of the "why" behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Core Safety Principles: A Risk-Based Approach
Safe handling is not about a universal set of rules but about a dynamic risk assessment tailored to the specific chemical transformations you are performing. The synthesis of a Weinreb amide typically involves two distinct phases with different hazard profiles:
-
Amide Formation: Often involving coupling reagents and the key precursor, N,O-dimethylhydroxylamine hydrochloride. This substance is harmful if swallowed, inhaled, or comes in contact with skin, causing severe skin burns and serious eye damage.[4][5]
-
Nucleophilic Addition: This step frequently employs highly reactive and hazardous organometallic reagents, such as organolithiums (e.g., n-BuLi, t-BuLi) or Grignard reagents. These reagents are often corrosive, flammable, and, in many cases, pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[6][7][8]
Therefore, your PPE and handling strategy must be adapted to the highest-risk reagent in your workflow at any given time.
I. Essential Personal Protective Equipment (PPE) Ensemble
The following table outlines the recommended PPE based on the class of reagents being handled. It is imperative to always select the PPE appropriate for the most hazardous substance in your procedure.
| Hazard Class | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Solid Reagents (e.g., N,O-Dimethylhydroxylamine HCl) | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are recommended.[7] | Standard nitrile gloves (minimum 4 mil thickness). Inspect for holes before use.[9] | Flame-resistant (FR) lab coat, fully buttoned. | Not typically required if handled in a certified chemical fume hood. A NIOSH-approved respirator may be needed for weighing large quantities outside of a hood.[4][10] |
| Air/Moisture-Sensitive & Pyrophoric Reagents (e.g., Organolithiums, Grignard Reagents) | Chemical splash goggles AND a full-face shield.[8][10] | Double-gloving system: Inner nitrile gloves covered by outer heavy-duty neoprene or Nomex® flame-resistant gloves.[7][11] | Nomex® or other flame-resistant (FR) lab coat, fully buttoned.[7][10] Long pants and closed-toe shoes made of leather or other non-synthetic material are mandatory.[7] | All manipulations must be performed in an inert atmosphere glovebox or under an inert gas stream in a certified chemical fume hood.[12][13] |
II. The "Why": A Deeper Dive into PPE Selection
-
Eye and Face Protection : Standard safety glasses protect from impact but offer minimal defense against chemical splashes. When working with corrosive materials like N,O-dimethylhydroxylamine HCl or pyrophorics, chemical splash goggles that form a seal around the eyes are essential.[4][5] A full-face shield is mandatory when handling pyrophoric reagents due to the significant risk of fire or explosion, which can project material upwards.[8][10]
-
Hand Protection : A single pair of nitrile gloves is insufficient for pyrophoric reagents. The recommended double-gloving system serves two purposes: the inner nitrile glove provides chemical resistance, while the outer neoprene or Nomex® glove offers flame resistance in case of ignition.[7][11] This layered approach provides a critical time buffer to react in an emergency.
-
Body Protection : Standard cotton or polyester lab coats are flammable. A flame-resistant (FR) lab coat, such as one made from Nomex®, will not ignite and continue to burn, offering crucial protection from thermal injury in the event of a fire.[7][11] It is critical that lab coats are fully buttoned to cover as much skin as possible.[10]
III. Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including waste management.
Experimental Workflow: Decision-Making for Safe Handling
The following diagram illustrates the logical flow for setting up an experiment involving Weinreb amide chemistry.
Caption: Workflow for safe handling of Weinreb amide precursors.
Step-by-Step Disposal Guidance
Proper disposal is a critical, non-negotiable part of the experimental plan. Failure to adhere to these procedures endangers yourself, your colleagues, and support staff.
-
Quenching Reactive Waste :
-
Never dispose of unquenched pyrophoric reagents.
-
Residual organolithiums or Grignard reagents in reaction flasks or syringes must be carefully quenched. This is typically done by slow, dropwise addition of a less reactive solvent like isopropanol to a cooled, diluted solution of the reagent under an inert atmosphere, followed by ethanol, and then water.
-
The quenched solution can then be treated as standard hazardous chemical waste.
-
-
Waste Segregation :
-
Halogenated vs. Non-Halogenated Solvents : Keep these waste streams separate to facilitate proper disposal and prevent potentially violent reactions in the waste container.[14]
-
Solid Waste : Contaminated solid waste, including gloves, paper towels, and silica gel, must be placed in a designated, clearly labeled solid waste container.[14]
-
Sharps : Needles and syringes must be disposed of immediately in a designated sharps container to prevent accidental punctures.[14]
-
-
Container Management :
-
All waste containers must be clearly and accurately labeled with their contents.[15][16]
-
Waste containers must be kept closed except when adding waste.[15][16]
-
Store waste in a designated "Satellite Accumulation Area" within the lab, ensuring incompatible waste streams are physically separated.[16][17]
-
-
Decontamination :
-
Glassware that contained pyrophoric reagents should be triple-rinsed with an inert, dry solvent (e.g., toluene or hexane).[7] This rinse solvent must also be quenched and disposed of as hazardous waste.[7] After rinsing, the glassware can be carefully introduced to the atmosphere in the back of a fume hood.[7]
-
This procedural guide, grounded in an understanding of the inherent risks, provides the framework for safely harnessing the power of Weinreb amide chemistry. By adopting these practices, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. discofinechem.com [discofinechem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. capotchem.com [capotchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. ehs.ucr.edu [ehs.ucr.edu]
- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
